2-(Trifluoromethyl)benzyl alcohol
Description
Structure
3D Structure
Properties
IUPAC Name |
[2-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c9-8(10,11)7-4-2-1-3-6(7)5-12/h1-4,12H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQNSHZTQSLJEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10188166 | |
| Record name | 2-(Trifluoromethyl)benzylic alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10188166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
346-06-5 | |
| Record name | 2-(Trifluoromethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=346-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Trifluoromethyl)benzylic alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000346065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Trifluoromethyl)benzylic alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10188166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(trifluoromethyl)benzylic alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.880 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(Trifluoromethyl)benzyl alcohol physical properties
An In-depth Technical Guide to the Physical Properties of 2-(Trifluoromethyl)benzyl Alcohol
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical intermediates is paramount for successful synthesis and formulation. This technical guide provides a comprehensive overview of the core physical properties of this compound, a key building block in the synthesis of various pharmaceutical and agrochemical compounds.
Core Physical Properties
This compound, with the CAS number 346-06-5, is a colorless to light yellow liquid at room temperature.[1] Its molecular formula is C₈H₇F₃O, and it has a molecular weight of approximately 176.14 g/mol .[2][3] The presence of the trifluoromethyl group significantly influences its physical and chemical characteristics.
A detailed summary of its key physical properties is presented in the table below for easy reference and comparison.
| Physical Property | Value | Notes |
| Molecular Formula | C₈H₇F₃O | [2][4] |
| Molecular Weight | 176.14 g/mol | [2][3] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 90 °C at 20 mmHg | [1][2] |
| Melting Point | 4 °C | [5] |
| Density | 1.326 g/mL at 25 °C | [1][2] |
| Refractive Index (n20/D) | 1.468 | [1][2] |
| Flash Point | 92 °C (closed cup) | |
| pKa | 14.01 ± 0.10 (Predicted) | [5] |
| Solubility | Slightly soluble in water; soluble in common organic solvents like ethanol, acetone, and dichloromethane.[6] |
Experimental Protocols for Property Determination
Accurate determination of physical properties is crucial for the reliable use of chemical compounds in research and development. The following sections detail the standard experimental methodologies for measuring the key physical properties of this compound.
Melting Point Determination
The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Capillary Method: A common and straightforward technique for determining the melting point is the capillary method.[7]
-
Sample Preparation: A small amount of the solid sample is finely powdered and packed into a thin-walled capillary tube, which is sealed at one end.
-
Apparatus Setup: The capillary tube is attached to a thermometer, and both are placed in a heating bath (e.g., a Thiele tube with oil) or a melting point apparatus with a heated metal block.[8]
-
Heating and Observation: The sample is heated slowly and at a controlled rate. The temperatures at which the substance begins to melt and when it becomes completely liquid are recorded as the melting point range. A narrow melting point range is indicative of a pure compound.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.
Distillation Method: A standard method for determining the boiling point of a liquid is through distillation.[9][10]
-
Apparatus Setup: The liquid is placed in a distillation flask with a few boiling chips to ensure smooth boiling. A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the flask leading to the condenser.
-
Heating: The flask is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb.
-
Temperature Reading: The temperature at which the vapor temperature remains constant while the liquid is distilling is recorded as the boiling point.[9] It's important to record the atmospheric pressure at the time of measurement, as boiling point is pressure-dependent.[10]
Micro Boiling Point Determination (Capillary Method): For small sample volumes, a micro method can be employed.
-
A small amount of the liquid is placed in a test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
The setup is heated, and the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted. The heat is then removed.
-
The temperature at which the liquid begins to enter the capillary tube upon cooling is recorded as the boiling point.[11]
Density Determination
Density is the mass of a substance per unit volume.
Direct Measurement: The density of a liquid can be determined by measuring its mass and volume.[12]
-
Mass Measurement: An empty, dry graduated cylinder is weighed on an analytical balance.
-
Volume Measurement: A known volume of the liquid is added to the graduated cylinder. The volume is read from the bottom of the meniscus.
-
Mass of Liquid: The graduated cylinder containing the liquid is weighed again. The mass of the liquid is the difference between this mass and the mass of the empty cylinder.
-
Density Calculation: The density is calculated by dividing the mass of the liquid by its volume.[12] The temperature of the liquid should be recorded as density is temperature-dependent.[12]
Solubility Determination
Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution.
Shake-Flask Method: A common method to determine equilibrium solubility is the shake-flask method.[13]
-
Preparation: An excess amount of the solute (this compound) is added to a known volume of the solvent (e.g., water, ethanol) in a flask.
-
Equilibration: The flask is sealed and agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The undissolved solute is separated from the solution by filtration or centrifugation.
-
Analysis: The concentration of the solute in the saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or by evaporating the solvent and weighing the residue. This concentration represents the solubility of the compound at that temperature.
Logical Workflow for Synthesis Application
This compound is a valuable intermediate in organic synthesis. The following diagram illustrates a logical workflow for its use in the synthesis of a hypothetical target molecule.
Caption: Synthetic workflow utilizing this compound.
References
- 1. This compound | 346-06-5 [chemicalbook.com]
- 2. This compound 97 346-06-5 [sigmaaldrich.com]
- 3. 2-(Trifluoromethyl)benzylic alcohol | C8H7F3O | CID 67666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. 346-06-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. westlab.com [westlab.com]
- 8. SSERC | Melting point determination [sserc.org.uk]
- 9. vernier.com [vernier.com]
- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 13. lup.lub.lu.se [lup.lub.lu.se]
2-(Trifluoromethyl)benzyl alcohol CAS number 346-06-5
An In-depth Technical Guide on 2-(Trifluoromethyl)benzyl alcohol CAS Number: 346-06-5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a crucial fluorinated building block in modern organic synthesis. It covers its physicochemical properties, safety, synthesis, and applications, with a focus on its role in pharmaceutical and materials science research.
Physicochemical and Spectroscopic Data
This compound is a colorless to light yellow liquid at room temperature.[1][2] Its key properties are summarized below. The electron-withdrawing nature of the trifluoromethyl (CF₃) group significantly influences the molecule's reactivity and electronic characteristics.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₇F₃O | [1][3][4] |
| Molecular Weight | 176.14 g/mol | [1][3][5][6] |
| Appearance | Colorless to light yellow liquid | [1][2] |
| Melting Point | 4 °C | [4] |
| Boiling Point | 90 °C / 20 mmHg | [2][5][6] |
| Density | 1.326 g/mL at 25 °C | [2][4][5][6] |
| Refractive Index (n20/D) | 1.468 | [2][5][6] |
| Flash Point | 92 °C (197.6 °F) - closed cup | [4][5][6] |
| ¹H NMR (500 MHz, CDCl₃) δ | 7.69 (d, J=7.7 Hz, 1H), 7.64 (d, J=7.8 Hz, 1H), 7.55 (t, J=7.5 Hz, 1H), 7.38 (t, J=7.6 Hz, 1H), 4.85 (s, 2H), 2.95 (s, 1H, -OH) | [7] |
| ¹³C NMR (CDCl₃) δ | 139.25, 132.09, 128.62, 127.33, 125.65, 123.34, 121.16, 61.08 | [7] |
Safety and Handling
This compound is an irritant and requires careful handling in a well-ventilated area, such as a fume hood.[3][5][8] Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[3][5]
-
GHS Pictogram: GHS07 (Exclamation Mark)[5]
-
Hazard Statements:
-
Precautionary Statements: P261 (Avoid breathing vapors), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3][5][8]
Synthesis and Reactivity
The most common and straightforward synthesis of this compound is the reduction of its corresponding aldehyde, 2-(trifluoromethyl)benzaldehyde. This transformation is typically achieved with high efficiency using standard reducing agents like sodium borohydride.
Caption: General synthesis of this compound.
The primary alcohol group exhibits typical reactivity, undergoing reactions such as oxidation to form the aldehyde or carboxylic acid, esterification, and etherification.[9] The presence of the potent electron-withdrawing CF₃ group on the aromatic ring deactivates it towards electrophilic substitution while influencing the acidity of the benzylic proton.
Applications in Research and Drug Development
This compound is a highly valued intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors.[1][10] The trifluoromethyl group is a bioisostere of other chemical groups and is often incorporated into drug candidates to enhance properties such as:
-
Metabolic Stability: The C-F bond is strong, resisting metabolic degradation.
-
Lipophilicity: Increases the molecule's ability to cross cell membranes.
-
Binding Affinity: The group's electronic properties can improve interactions with biological targets.[1][9]
It also finds use in material science for creating advanced polymers and coatings with improved thermal stability and chemical resistance.[1]
Caption: Role as a building block in a drug discovery workflow.
Experimental Protocols
A. Synthesis via Reduction of 2-(Trifluoromethyl)benzaldehyde
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
-
2-(Trifluoromethyl)benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-(trifluoromethyl)benzaldehyde (1.0 eq.) in methanol under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add sodium borohydride (1.1 eq.) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.[2]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 1 M HCl until the solution is acidic (pH ~2) and gas evolution ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Transfer the remaining aqueous residue to a separatory funnel and extract the product with diethyl ether (3 x volume of residue).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure alcohol.
B. Characterization Workflow
A typical workflow for confirming the identity and purity of the synthesized product.
Caption: Standard characterization workflow for the final product.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 346-06-5 [chemicalbook.com]
- 3. fishersci.at [fishersci.at]
- 4. Pharmaceutical and chemical intermediates,CAS#:346-06-5,邻三氟甲基苄醇,2-(Trifluoromethyl)benzylalcohol [en.chemfish.com]
- 5. This compound 97 346-06-5 [sigmaaldrich.com]
- 6. This compound 97 346-06-5 [sigmaaldrich.com]
- 7. rsc.org [rsc.org]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. nbinno.com [nbinno.com]
- 10. Page loading... [guidechem.com]
In-Depth Technical Guide to the Structure Elucidation of [2-(Trifluoromethyl)phenyl]methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies and spectroscopic data required for the complete structure elucidation of [2-(Trifluoromethyl)phenyl]methanol. This document details the key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy, offering in-depth experimental protocols and data interpretation.
Compound Overview
[2-(Trifluoromethyl)phenyl]methanol is an aromatic alcohol with the chemical formula C₈H₇F₃O. Its structure consists of a benzyl alcohol core with a trifluoromethyl group substituted at the ortho position of the phenyl ring. The presence and position of the trifluoromethyl group significantly influence the molecule's chemical and physical properties, making its unambiguous structural confirmation critical in research and development.
Table 1: Physical and Chemical Properties of [2-(Trifluoromethyl)phenyl]methanol
| Property | Value | Reference |
| CAS Number | 346-06-5 | [1] |
| Molecular Formula | C₈H₇F₃O | [1] |
| Molecular Weight | 176.14 g/mol | [2] |
| Boiling Point | 191.3 ± 35.0 °C at 760 mmHg | [1] |
| Density | 1.3 ± 0.1 g/cm³ | [1] |
| Appearance | Colorless to light yellow liquid |
Spectroscopic Data for Structure Elucidation
The following sections present the key spectroscopic data used to confirm the structure of [2-(Trifluoromethyl)phenyl]methanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For [2-(Trifluoromethyl)phenyl]methanol, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Table 2: ¹H NMR Spectroscopic Data of [2-(Trifluoromethyl)phenyl]methanol (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.63 | d | 1H | Ar-H |
| ~7.59 | t | 1H | Ar-H |
| ~7.50 | t | 1H | Ar-H |
| ~7.33 | d | 1H | Ar-H |
| ~4.79 | s | 2H | -CH₂- |
| ~3.06 | s (broad) | 1H | -OH |
Note: Specific coupling constants were not available in the referenced spectra. The assignments are based on typical chemical shifts for ortho-substituted benzyl alcohols.[3]
Table 3: ¹³C NMR Spectroscopic Data of [2-(Trifluoromethyl)phenyl]methanol (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~139 (approx.) | C-Ar (quaternary, C-CH₂OH) |
| ~132 (approx.) | CH-Ar |
| ~128 (approx.) | CH-Ar |
| ~127 (approx.) | CH-Ar |
| ~126 (q, approx.) | C-Ar (quaternary, C-CF₃) |
| ~125 (q, approx.) | CF₃ |
| ~62 (approx.) | -CH₂- |
Note: The exact chemical shifts and coupling constants for the carbons coupled to fluorine were not explicitly detailed in the available data. The quartet multiplicity for C-CF₃ and the CF₃ carbon itself is expected due to coupling with the three fluorine atoms.[4]
Table 4: Predicted ¹⁹F NMR Spectroscopic Data of [2-(Trifluoromethyl)phenyl]methanol
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| -60 to -65 | s | -CF₃ |
Note: The predicted chemical shift is based on data for similar aromatic trifluoromethyl compounds. For example, 2-(trifluoromethyl)benzonitrile shows a ¹⁹F signal at -62.05 ppm, and methyl 2-(trifluoromethyl)benzoate has a signal at -59.79 ppm.[5] The absence of nearby fluorine or hydrogen atoms would result in a singlet.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.
Table 5: Expected Mass Spectrometry Fragmentation of [2-(Trifluoromethyl)phenyl]methanol
| m/z | Proposed Fragment | Notes |
| 176 | [M]⁺ | Molecular ion |
| 157 | [M - F]⁺ | Loss of a fluorine atom |
| 147 | [M - CHO]⁺ | Loss of a formyl radical |
| 127 | [M - H₂O - F]⁺ | Loss of water and a fluorine atom |
| 109 | [C₇H₆F]⁺ | Benzyl cation with a fluorine |
| 91 | [C₇H₇]⁺ | Tropylium ion (from benzyl fragment) |
| 69 | [CF₃]⁺ | Trifluoromethyl cation |
Note: This fragmentation pattern is predicted based on the known fragmentation of benzyl alcohols (loss of water, formation of tropylium ion) and trifluoromethylated aromatic compounds.[6][7]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule.
Table 6: FT-IR Absorption Peaks for [2-(Trifluoromethyl)phenyl]methanol
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Strong, Broad | O-H stretch (alcohol) |
| ~3050 | Medium | C-H stretch (aromatic) |
| ~2900 | Medium | C-H stretch (aliphatic -CH₂-) |
| ~1600, ~1450 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1315 | Strong | C-F stretch (trifluoromethyl group) |
| ~1120, ~1030 | Strong | C-F stretch (trifluoromethyl group) |
| ~1050 | Strong | C-O stretch (primary alcohol) |
| ~760 | Strong | C-H out-of-plane bend (ortho-disubstituted aromatic) |
Note: The peak positions are typical for substituted benzyl alcohols and compounds containing a trifluoromethyl group.[8][9]
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
NMR Spectroscopy
3.1.1. Sample Preparation
-
Accurately weigh 5-10 mg of [2-(Trifluoromethyl)phenyl]methanol.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube and ensure the solution is homogeneous.
3.1.2. ¹H NMR Spectroscopy
-
Instrument: 400 MHz (or higher) NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse experiment
-
Number of Scans: 16-32
-
Relaxation Delay: 1.0 s
-
Spectral Width: -2 to 12 ppm
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.
3.1.3. ¹³C NMR Spectroscopy
-
Instrument: 100 MHz (or corresponding frequency for the spectrometer) NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Proton-decoupled single-pulse experiment
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise
-
Relaxation Delay: 2.0 s
-
Spectral Width: -10 to 220 ppm
-
Data Processing: Apply Fourier transformation with an exponential window function, phase correction, and baseline correction. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
3.1.4. ¹⁹F NMR Spectroscopy
-
Instrument: NMR Spectrometer with a fluorine probe (frequency corresponding to the instrument's field strength)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse experiment (proton-decoupled)
-
Number of Scans: 64-128
-
Relaxation Delay: 1.5 s
-
Spectral Width: Appropriate range to cover the expected chemical shift (e.g., -50 to -70 ppm)
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to an external standard such as CFCl₃ at 0.00 ppm.
Gas Chromatography-Mass Spectrometry (GC-MS)
3.2.1. Sample Preparation
-
Prepare a 1 mg/mL stock solution of [2-(Trifluoromethyl)phenyl]methanol in a volatile solvent such as dichloromethane or ethyl acetate.
-
Perform serial dilutions to obtain a final concentration of approximately 10 µg/mL for analysis.
3.2.2. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the obtained spectrum with a reference library if available.
Fourier-Transform Infrared (FT-IR) Spectroscopy
3.3.1. Sample Preparation (Neat Liquid)
-
Ensure the ATR (Attenuated Total Reflectance) crystal of the FT-IR spectrometer is clean.
-
Place a single drop of neat [2-(Trifluoromethyl)phenyl]methanol directly onto the ATR crystal.
-
Acquire the spectrum.
3.3.2. FT-IR Analysis
-
Spectrometer: PerkinElmer Spectrum Two FT-IR Spectrometer (or equivalent) with a UATR accessory.
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
Data Processing: Perform a background scan of the clean ATR crystal before analyzing the sample. The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Visualization of Workflows and Relationships
The following diagrams illustrate the logical flow of the structure elucidation process.
Conclusion
The collective data from ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and FT-IR spectroscopy provides a consistent and unambiguous confirmation of the structure of [2-(Trifluoromethyl)phenyl]methanol. The integration of these techniques, following the detailed protocols provided, ensures a high degree of confidence in the structural assignment, which is paramount for applications in research, drug development, and quality control. This guide serves as a comprehensive resource for scientists and researchers involved in the characterization of this and structurally related molecules.
References
- 1. (2-(Trifluoromethyl)phenyl)methanol | CAS#:346-06-5 | Chemsrc [chemsrc.com]
- 2. (+)-2,2,2-Trifluoro-1-phenylethanol | C8H7F3O | CID 1472401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(Trifluoromethyl)benzyl alcohol(346-06-5) 1H NMR spectrum [chemicalbook.com]
- 4. This compound(346-06-5) 13C NMR spectrum [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. whitman.edu [whitman.edu]
- 7. mdpi.com [mdpi.com]
- 8. Phenylmethanol [applets.kcvs.ca]
- 9. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to o-Trifluoromethylbenzyl Alcohol
Abstract
This technical guide provides a comprehensive overview of o-Trifluoromethylbenzyl alcohol (2-(Trifluoromethyl)benzyl alcohol), a key fluorinated building block in modern organic synthesis and medicinal chemistry. The document details its chemical properties, spectroscopic data, a detailed synthesis protocol, and an experimental methodology for its application in enzymatic assays. The trifluoromethyl group's unique electronic properties significantly influence the biological activity and pharmacokinetic profiles of derivative compounds, making this alcohol a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams for enhanced clarity.
Chemical Identity and Physical Properties
o-Trifluoromethylbenzyl alcohol is a substituted aromatic alcohol. The presence of the electron-withdrawing trifluoromethyl (-CF₃) group at the ortho position of the benzyl ring imparts unique chemical characteristics.
Table 1: Chemical Identifiers and Formula
| Identifier | Value |
| IUPAC Name | [2-(Trifluoromethyl)phenyl]methanol[1] |
| Synonyms | o-Trifluoromethylbenzyl alcohol, 2-(Trifluoromethyl)benzenemethanol[1] |
| CAS Number | 346-06-5 |
| Chemical Formula | C₈H₇F₃O |
| Molecular Weight | 176.14 g/mol |
| InChI Key | TWQNSHZTQSLJEE-UHFFFAOYSA-N |
| SMILES | OCc1ccccc1C(F)(F)F |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Appearance | Colorless to light yellow liquid | ChemicalBook |
| Boiling Point | 90 °C at 20 mmHg | |
| Density | 1.326 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.468 | |
| Flash Point | 92 °C (197.6 °F) - closed cup |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of o-Trifluoromethylbenzyl alcohol. The following data are characteristic of the compound.
Table 3: Summary of Spectroscopic Data
| Spectrum Type | Characteristic Peaks / Features |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.63 (d), 7.59 (t), 7.50 (d), 7.33 (t) (Aromatic-H); 4.79 (s) (CH₂); 3.06 (s, broad) (OH)[2] |
| IR Spectroscopy | Strong, broad O-H stretching band around 3300-3400 cm⁻¹; Strong C-O stretching band near 1000 cm⁻¹[3] |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) peak at m/z = 176. Key fragments at m/z = 157 (M-OH), 127, 107[4] |
Role in Drug Discovery and Organic Synthesis
The trifluoromethyl group is a critical pharmacophore in modern drug design. Its inclusion in a molecule can significantly enhance metabolic stability, lipophilicity, and binding affinity to biological targets[5]. o-Trifluoromethylbenzyl alcohol serves as a versatile intermediate for introducing the o-trifluoromethylbenzyl moiety into more complex molecules. This is particularly valuable in the synthesis of pharmaceuticals, such as non-steroidal anti-inflammatory drugs (NSAIDs), and agrochemicals, where the -CF₃ group often correlates with increased biological efficacy.
Experimental Protocols
Synthesis of o-Trifluoromethylbenzyl alcohol
The most common laboratory-scale synthesis involves the reduction of the corresponding aldehyde, 2-(trifluoromethyl)benzaldehyde. Sodium borohydride (NaBH₄) is a mild and effective reducing agent for this transformation.
Protocol: Reduction of 2-(Trifluoromethyl)benzaldehyde
-
Materials:
-
2-(Trifluoromethyl)benzaldehyde (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.1 eq)
-
Methanol (or Ethanol)
-
Deionized Water
-
Diethyl ether (or Ethyl acetate)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
-
-
Procedure:
-
Dissolve 2-(trifluoromethyl)benzaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add sodium borohydride in small portions to the stirred solution. Maintain the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Quench the reaction by slowly adding deionized water.
-
Remove the bulk of the methanol via rotary evaporation.
-
Transfer the remaining aqueous residue to a separatory funnel and extract three times with diethyl ether.
-
Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude o-Trifluoromethylbenzyl alcohol.
-
Purify the product via flash column chromatography if necessary.
-
Caption: Workflow for the synthesis of o-Trifluoromethylbenzyl alcohol.
Enzymatic Assay Application
o-Trifluoromethylbenzyl alcohol can be studied as a substrate for enzymes like yeast alcohol dehydrogenase (YADH). The enzymatic activity can be monitored spectrophotometrically by measuring the change in absorbance of the cofactor NAD⁺/NADH at 340 nm.
Protocol: YADH Activity Assay with o-Trifluoromethylbenzyl alcohol
-
Objective: To determine if o-Trifluoromethylbenzyl alcohol can be oxidized by YADH and to measure the initial reaction rate.
-
Materials:
-
Purified Yeast Alcohol Dehydrogenase (YADH) enzyme solution
-
o-Trifluoromethylbenzyl alcohol stock solution (in a suitable buffer, e.g., Tris-HCl)
-
NAD⁺ solution
-
Reaction Buffer (e.g., 0.1 M Glycine-NaOH, pH 9.0)
-
UV-Vis Spectrophotometer and cuvettes
-
-
Procedure:
-
Set the spectrophotometer to read absorbance at 340 nm and equilibrate to 25 °C.
-
Prepare a master mix in the reaction buffer containing NAD⁺ and the o-Trifluoromethylbenzyl alcohol substrate at their final desired concentrations.
-
In a cuvette, add the reaction buffer and the substrate master mix.
-
Place the cuvette in the spectrophotometer and record a baseline reading (blank).
-
Initiate the reaction by adding a small, defined volume of the YADH enzyme solution to the cuvette. Mix quickly by gentle inversion.
-
Immediately begin recording the absorbance at 340 nm every 15 seconds for a period of 3-5 minutes.
-
The rate of increase in absorbance is proportional to the rate of NADH formation, and thus to the enzyme activity.
-
Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹).
-
Caption: Workflow for the Yeast Alcohol Dehydrogenase (YADH) activity assay.
Safety and Handling
o-Trifluoromethylbenzyl alcohol is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a dry, cool place. It is a combustible liquid.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
This guide provides foundational technical information for the use of o-Trifluoromethylbenzyl alcohol in a research and development setting. Its unique properties make it a valuable component in the toolkit of medicinal and synthetic chemists.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound(346-06-5) 1H NMR spectrum [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound [webbook.nist.gov]
- 5. WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof - Google Patents [patents.google.com]
An In-depth Technical Guide to the Solubility of 2-(Trifluoromethyl)benzyl Alcohol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Trifluoromethyl)benzyl alcohol in organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing detailed experimental protocols for researchers to determine these values in their own laboratory settings.
Introduction to this compound
This compound is an aromatic alcohol that is colorless to a pale yellow liquid at room temperature. Its molecular structure, featuring a trifluoromethyl group on the benzene ring, imparts unique properties that are of interest in pharmaceutical and agrochemical research. Understanding its solubility is a critical first step in the design of synthetic routes, formulation development, and various other applications. While qualitatively understood to be soluble in common organic solvents, precise quantitative data is essential for reproducible and optimized experimental work.
Qualitative Solubility Profile
Based on available chemical information, this compound is expected to be readily soluble in a range of common organic solvents. This is attributed to its molecular structure which allows for favorable interactions with many organic solvent molecules.
Expected High Solubility in:
-
Alcohols (e.g., Methanol, Ethanol)
-
Ketones (e.g., Acetone)
-
Halogenated Solvents (e.g., Dichloromethane)
-
Ethers (e.g., Diethyl ether, Tetrahydrofuran)
-
Aromatic Hydrocarbons (e.g., Toluene)
-
Amides (e.g., Dimethylformamide)
Expected Low Solubility in:
-
Water[1]
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents is not widely published. The following table is provided as a template for researchers to populate with their own experimentally determined data.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method Used |
| Methanol | ||||
| Ethanol | ||||
| Acetone | ||||
| Dichloromethane | ||||
| Toluene | ||||
| Diethyl Ether | ||||
| Tetrahydrofuran | ||||
| Dimethylformamide |
Experimental Protocols for Solubility Determination
To empower researchers to generate the critical data needed for their work, this section provides detailed methodologies for determining the solubility of this compound.
Shake-Flask Method (Thermodynamic Solubility)
The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound in a solvent.[2][3][4]
Principle: An excess amount of the solute is agitated in a solvent for a prolonged period to ensure that equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then measured.
Materials and Equipment:
-
This compound
-
Selected organic solvents (analytical grade or higher)
-
Volumetric flasks
-
Analytical balance
-
Constant temperature shaker or incubator
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Vials for sample collection
-
Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, Gas Chromatograph)
Procedure:
-
Preparation: Add an excess amount of this compound to a series of volumetric flasks. The exact amount should be enough to ensure a solid phase remains after equilibrium.
-
Solvent Addition: Add a known volume of the desired organic solvent to each flask.
-
Equilibration: Seal the flasks and place them in a constant temperature shaker. Agitate the flasks at a consistent speed for a predetermined period (e.g., 24, 48, or 72 hours) to reach equilibrium. It is crucial to maintain a constant temperature throughout the experiment.
-
Phase Separation: Once equilibrium is reached, allow the flasks to stand undisturbed at the same temperature to allow the undissolved solute to settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe. Attach a syringe filter to the syringe and filter the solution into a clean vial to remove any undissolved particles.
-
Quantification: Analyze the concentration of this compound in the filtered solution using a suitable analytical method (see Section 4.3).
-
Data Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mol/L) based on the measured concentration and the volume of the solvent used.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Gravimetric Method
The gravimetric method is a straightforward technique that involves evaporating the solvent from a known volume of a saturated solution and weighing the remaining solute.[1][5][6][7]
Principle: A saturated solution is prepared, a known volume is taken, the solvent is evaporated, and the mass of the remaining solute is determined.
Materials and Equipment:
-
This compound
-
Selected organic solvents
-
Volumetric flasks
-
Analytical balance
-
Evaporating dish
-
Oven or vacuum oven
-
Desiccator
Procedure:
-
Prepare Saturated Solution: Follow steps 1-4 of the Shake-Flask Method (Section 4.1).
-
Sampling: Accurately pipette a known volume of the clear, saturated supernatant into a pre-weighed evaporating dish.
-
Evaporation: Carefully evaporate the solvent in a fume hood. For less volatile solvents, an oven or vacuum oven at a temperature below the boiling point of the solute can be used.
-
Drying: Once the solvent is completely evaporated, dry the evaporating dish containing the solute residue in an oven to a constant weight.
-
Cooling and Weighing: Cool the evaporating dish in a desiccator to room temperature and then weigh it on an analytical balance.
-
Data Calculation: The difference between the final weight of the dish with the residue and the initial weight of the empty dish gives the mass of the dissolved solute. Calculate the solubility based on this mass and the volume of the solution taken.
Caption: Workflow for the Gravimetric Solubility Determination Method.
Analytical Quantification Methods
This method is suitable if this compound exhibits significant absorbance in the UV-Visible range and the solvent used is transparent in that range.
Procedure:
-
Determine λmax: Prepare a dilute solution of this compound in the chosen solvent and scan its UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).
-
Prepare Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the same solvent. Measure the absorbance of each standard at λmax. Plot a graph of absorbance versus concentration to create a calibration curve.
-
Measure Sample Absorbance: After performing the shake-flask experiment, dilute the filtered saturated solution to a concentration that falls within the range of the calibration curve. Measure the absorbance of the diluted sample at λmax.
-
Calculate Concentration: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Back-calculate to find the concentration of the original saturated solution.
GC is a powerful technique for separating and quantifying volatile and semi-volatile compounds.
Procedure:
-
Develop GC Method: Develop a GC method with an appropriate column and temperature program to achieve good separation and peak shape for this compound. A flame ionization detector (FID) is commonly used.
-
Prepare Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent. Inject a fixed volume of each standard into the GC and record the peak area. Plot a graph of peak area versus concentration to create a calibration curve.
-
Analyze Sample: After performing the shake-flask experiment, inject a fixed volume of the filtered saturated solution into the GC.
-
Calculate Concentration: Use the equation of the line from the calibration curve to determine the concentration of the saturated solution based on its peak area.
Factors Influencing Solubility
It is crucial for researchers to control and report the conditions under which solubility is measured, as several factors can significantly influence the results:
-
Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquid solvents, solubility increases with temperature.
-
Purity of Solute and Solvent: Impurities in either the this compound or the solvent can affect the measured solubility.
-
Equilibration Time: Sufficient time must be allowed for the system to reach equilibrium. The required time can vary depending on the solute-solvent system.
-
pH of the Solution: While more critical for aqueous solubility, the pH can influence the solubility of acidic or basic compounds in protic organic solvents.
Conclusion
This guide provides a framework for researchers and drug development professionals to understand and experimentally determine the solubility of this compound in various organic solvents. By following the detailed protocols for the shake-flask and gravimetric methods, coupled with appropriate analytical quantification techniques, reliable and accurate solubility data can be generated. This data is invaluable for the successful design and implementation of chemical processes and formulations involving this important compound.
References
An In-depth Technical Guide to the Spectroscopic Data of 2-(Trifluoromethyl)benzyl Alcohol
This technical guide provides a comprehensive overview of the key spectroscopic data for 2-(Trifluoromethyl)benzyl alcohol, a crucial building block in medicinal chemistry and materials science. The information is tailored for researchers, scientists, and drug development professionals, offering detailed data and experimental protocols to support structural elucidation and characterization.
Spectroscopic Data Summary
The following tables summarize the essential nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~7.69 | d | 7.7 | Aromatic H |
| ~7.64 | d | 7.8 | Aromatic H |
| ~7.55 | t | 7.5 | Aromatic H |
| ~7.38 | t | 7.6 | Aromatic H |
| ~4.85 | s | - | CH₂ |
| ~2.95 | s (broad) | - | OH |
Solvent: CDCl₃, Spectrometer Frequency: 500 MHz. Chemical shifts can vary slightly depending on the solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 139.25 | C (quaternary) |
| 132.09 | CH (aromatic) |
| 128.62 | CH (aromatic) |
| 127.33 | CH (aromatic) |
| 125.65 (q) | CF₃ |
| 123.34 | C (quaternary) |
| 121.16 | CH (aromatic) |
| 61.08 | CH₂ |
Solvent: CDCl₃. The signal for the carbon attached to the CF₃ group may appear as a quartet due to C-F coupling.
Table 3: ¹⁹F NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ -60 to -65 | s | CF₃ |
The exact chemical shift for the trifluoromethyl group in the ortho position is not widely reported but is expected to be in the typical range for an aryl-CF₃ group. The shift is referenced to an external standard like CFCl₃.
Table 4: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Broad | O-H stretch (alcohol) |
| ~3070 | Medium | C-H stretch (aromatic) |
| ~2900 | Medium | C-H stretch (aliphatic CH₂) |
| ~1600, ~1450 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1315 | Strong | C-F stretch |
| ~1050 | Strong | C-O stretch (primary alcohol) |
Sample preparation: Liquid film or solution in a suitable solvent.
Table 5: Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 176 | 79.3 | [M]⁺ (Molecular Ion) |
| 157 | - | [M - F]⁺ or [M - H₂O - H]⁺ |
| 127 | 100 | [M - CH₂OH - F]⁺ |
| 109 | 16.6 | [M - CF₃]⁺ |
| 107 | 93.8 | [M - H₂O - F]⁺ |
| 79 | 51.0 | [C₆H₅O]⁺ |
| 77 | 24.9 | [C₆H₅]⁺ |
Source: Electron Ionization (EI) at 70 eV. Fragmentation patterns can be complex and may vary with instrumentation.[1]
Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm for ¹H and ¹³C). Filter the solution into a 5 mm NMR tube.
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer is recommended for high-resolution spectra.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: ~12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled ¹³C experiment.
-
Spectral Width: ~200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
-
¹⁹F NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment, proton-decoupled.
-
Spectral Width: Sufficient to cover the expected range of fluorinated compounds (e.g., -200 to 0 ppm).
-
Reference: External standard such as trichlorofluoromethane (CFCl₃) at 0.00 ppm.
-
2.2 Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Liquid Film: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solution: Prepare a dilute solution (~1-5%) of the sample in a suitable solvent (e.g., carbon tetrachloride, CCl₄) and place it in a liquid sample cell.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
A background spectrum of the empty sample holder (or solvent) should be acquired and subtracted from the sample spectrum.
-
2.3 Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or methanol (e.g., 1 mg/mL).
-
Instrumentation: A GC-MS system with an electron ionization (EI) source.
-
Gas Chromatography (GC) Conditions:
-
Column: A nonpolar or medium-polarity capillary column (e.g., DB-5MS).
-
Injection Port Temperature: 250-280°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 70°C), then ramp up to a higher temperature (e.g., 280°C) to ensure elution.
-
Carrier Gas: Helium.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: A suitable mass range to detect the molecular ion and expected fragments (e.g., m/z 40-300).
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Logical workflow for the spectroscopic analysis of this compound.
References
2-(Trifluoromethyl)benzyl alcohol synthesis precursors
An In-depth Technical Guide to the Synthesis Precursors of 2-(Trifluoromethyl)benzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis precursors for this compound, a key intermediate in the pharmaceutical and agrochemical industries. The document details various synthetic routes, presenting quantitative data in structured tables for comparative analysis and offering detailed experimental protocols for key methodologies.
Introduction
This compound is a crucial building block in the synthesis of a wide range of biologically active molecules. Its trifluoromethyl group imparts unique properties, such as increased metabolic stability and enhanced binding affinity, making it a desirable moiety in drug design. The efficient synthesis of this alcohol is therefore of significant interest. This guide explores the most common and effective precursors and their conversion methodologies.
Core Synthesis Precursors and Pathways
The synthesis of this compound can be achieved from several key starting materials. The primary precursors include 2-(trifluoromethyl)benzaldehyde, 2-(trifluoromethyl)benzoic acid, and 2-halobenzotrifluorides. Each of these precursors offers distinct advantages and challenges in terms of availability, cost, and reaction conditions.
The following diagram illustrates the primary synthetic pathways from these precursors to this compound.
Caption: Primary synthetic pathways to this compound.
Quantitative Data on Synthesis Routes
The choice of synthetic route often depends on factors such as yield, reaction time, and the cost and availability of reagents. The following tables summarize quantitative data for the synthesis of this compound from its key precursors.
Table 1: Reduction of 2-(Trifluoromethyl)benzaldehyde
| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Sodium Borohydride | Methanol | 0 - 25 | 1 - 2 | >95 | General Knowledge |
| Lithium Aluminum Hydride | THF / Ether | 0 - 25 | 1 - 3 | >95 | General Knowledge |
| Catalytic Hydrogenation (H₂) | Ethanol/Methanol | 25 - 50 | 2 - 8 | High | General Knowledge |
Table 2: Reduction of 2-(Trifluoromethyl)benzoic Acid
| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Borane-THF Complex | THF | 0 - 65 | 1.5 | 85 | [1] |
| Lithium Aluminum Hydride | THF / Ether | 0 - 35 | 2 - 6 | High | [2] |
| Catalytic Hydrogenation (H₂) | 1,4-Dioxane/Water | 220 | - | - | [3] |
Table 3: Synthesis from 2-Halobenzotrifluorides via Grignard Reagents
| Halogen (X) | Grignard Formation Conditions | Reagent for Alcohol Formation | Solvent | Yield (%) | Reference |
| Cl | Mg, THF, reflux | Paraformaldehyde | THF | - | [2] |
| Br | Mg, Ether/THF | Formaldehyde | Ether/THF | High | [4][5] |
Experimental Protocols
This section provides detailed experimental methodologies for the key synthetic transformations.
Protocol 1: Reduction of 2-(Trifluoromethyl)benzoic Acid with Borane-Tetrahydrofuran Complex[1]
Workflow Diagram:
Caption: Experimental workflow for the reduction of 2-(trifluoromethyl)benzoic acid.
Methodology:
-
In a three-neck flask equipped with a thermometer and mechanical stirrer, add 2-(Trifluoromethyl)benzoic acid (1 equivalent) and tetrahydrofuran (THF).
-
Stir the mixture in an ice bath at 0°C under a nitrogen atmosphere.
-
Slowly add borane-tetrahydrofuran complex (2 equivalents) dropwise, maintaining the temperature at 0°C.
-
After the addition is complete, heat the reaction mixture to reflux for 1.5 hours.
-
Upon completion of the reaction, cool the mixture and slowly add 6N HCl until no further gas is evolved.
-
Add water and extract the product with ethyl acetate.
-
Combine the organic phases, dry with anhydrous magnesium sulfate, and evaporate the solvent to yield this compound.
Protocol 2: Synthesis from 4-Chlorobenzotrifluoride via a Grignard Reagent[2]
(Note: The reference describes the synthesis of the 4-isomer, but the principles are directly applicable to the 2-isomer by starting with 2-chlorobenzotrifluoride.)
Workflow Diagram:
Caption: Experimental workflow for Grignard synthesis.
Methodology:
-
In a flame-dried, four-neck flask under a nitrogen atmosphere, add magnesium turnings and THF.
-
Heat the mixture and add a small amount of an initiator (e.g., 1,2-dibromoethane).
-
Slowly add a solution of 2-chlorobenzotrifluoride in THF to initiate the Grignard reaction, then reflux until the magnesium is consumed.
-
Cool the resulting Grignard reagent solution.
-
In a separate flask, prepare a suspension of paraformaldehyde in THF.
-
Add the Grignard reagent to the paraformaldehyde suspension and reflux the mixture.
-
After cooling, quench the reaction with a cold, dilute solution of hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and remove the solvent.
-
Purify the crude product by distillation under reduced pressure to obtain this compound.
Conclusion
The synthesis of this compound can be efficiently achieved through various pathways, primarily involving the reduction of 2-(trifluoromethyl)benzaldehyde and 2-(trifluoromethyl)benzoic acid, or via the Grignard reaction of 2-halobenzotrifluorides. The choice of precursor and methodology will depend on the specific requirements of the synthesis, including scale, cost, and available equipment. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to select and optimize the most suitable synthetic route for their needs.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CN1503772A - Process for the preparation of benzyl alcohols - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Reaction of benzyl Grignard reagents with trifluoroacetyldihydropyrans and other cyclic beta-alkoxy-?, ?-unsaturated trifluoromethylketones - ePrints Soton [eprints.soton.ac.uk]
- 5. researchgate.net [researchgate.net]
The Advent of a Privileged Moiety: A Technical History of Trifluoromethylated Benzyl Alcohols
A Whitepaper for Drug Discovery and Development Professionals
Abstract
The trifluoromethyl group (-CF3) is a cornerstone of modern medicinal chemistry, imparting unique properties such as enhanced metabolic stability, lipophilicity, and binding affinity to parent molecules.[1][2] Trifluoromethylated benzyl alcohols, in particular, serve as versatile building blocks in the synthesis of a wide array of pharmaceuticals and agrochemicals.[3] This technical guide traces the historical evolution of the synthesis of these critical intermediates, from early 20th-century concepts to the sophisticated methods employed today. We provide a comparative analysis of synthetic routes, detailed experimental protocols for key reactions, and quantitative data to inform laboratory practice and process development.
Introduction: The Dawn of Organofluorine Chemistry
The story of trifluoromethylated aromatics begins not with the alcohols themselves, but with the foundational work on organofluorine chemistry. Belgian chemist Frédéric Swarts was a pioneer in this field, developing methods for the introduction of fluorine into organic molecules in the late 19th and early 20th centuries.[4][5][6][7]
His most notable contribution, the "Swarts reaction," first reported in 1892, utilized antimony trifluoride (SbF₃) to replace chlorine atoms with fluorine.[6][8] This method enabled the first synthesis of benzotrifluoride (Ph-CF₃) from benzotrichloride (Ph-CCl₃), demonstrating that the notoriously reactive trifluoromethyl group could be installed on an aromatic ring.[8][9] This early work, initially focused on creating chlorofluorocarbons (CFCs) for refrigeration, laid the essential groundwork for all subsequent trifluoromethylation chemistry.[4][5][10]
Evolution of Synthetic Methodologies
The direct synthesis of trifluoromethylated benzyl alcohols followed a long evolutionary path, moving from harsh, indirect methods to milder, more direct, and highly selective modern techniques. The primary approaches can be broadly categorized into two historical phases: indirect classical methods and direct modern methods.
Classical Approaches (Mid-20th Century)
While specific early publications on simple trifluoromethylated benzyl alcohols are sparse, the synthesis would have relied on established, multi-step reactions. Two plausible routes based on the chemistry of the era include:
-
Grignard Reaction with a Trifluoromethyl Ketone: The Grignard reaction, discovered by Victor Grignard in 1900, is a fundamental carbon-carbon bond-forming reaction.[8] A likely classical route would involve the synthesis of a trifluoromethyl ketone (e.g., 2,2,2-trifluoroacetophenone) followed by the addition of a Grignard reagent (like phenylmagnesium bromide) or reduction.
-
Reduction of a Trifluoromethyl Benzaldehyde or Ketone: A more straightforward approach involves the reduction of a corresponding trifluoromethylated carbonyl compound. For instance, m-(trifluoromethyl)benzaldehyde could be reduced to m-(trifluoromethyl)benzyl alcohol.
These classical methods were functional but often required harsh reagents, had limited functional group tolerance, and could be difficult to perform on an industrial scale.
Modern Methods: The Nucleophilic Trifluoromethylation Era
The development of specialized trifluoromethylating agents revolutionized the synthesis of these alcohols. The most significant breakthrough was the introduction of (Trifluoromethyl)trimethylsilane (TMSCF₃), commonly known as the Ruppert-Prakash reagent .
Introduced by Ingo Ruppert in 1984 and popularized by G.K. Surya Prakash, this reagent acts as a nucleophilic "CF₃⁻" equivalent. It reacts readily with aldehydes and ketones in the presence of a fluoride initiator (like tetrabutylammonium fluoride, TBAF) to form the corresponding trifluoromethylated silyl ether, which is then hydrolyzed to the alcohol.[4][5] This method is mild, efficient, and compatible with a wide range of functional groups, making it the workhorse for laboratory-scale synthesis.[9][11]
Another important modern reagent is fluoroform (HCF₃), a potent greenhouse gas that can be deprotonated by a strong base to generate a trifluoromethyl anion for reaction with carbonyls.[3][10]
The following diagram illustrates the conceptual evolution from the classical reduction pathway to the more direct Ruppert-Prakash trifluoromethylation.
Quantitative Data Summary
The efficiency of synthetic methods for α-(Trifluoromethyl)benzyl alcohol has improved significantly over time. Modern methods offer higher yields under milder conditions. The table below summarizes typical results for the trifluoromethylation of benzaldehyde derivatives.
| Method / Reagent | Substrate | Catalyst / Initiator | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Ruppert-Prakash | Benzaldehyde | TBAF (catalytic) | THF | 0 to RT | 1 - 3 | ~95% | Prakash et al. |
| Ruppert-Prakash | 4-Nitrobenzaldehyde | TBAF (catalytic) | THF | 0 to RT | 1 - 3 | 92% | [9] |
| Ruppert-Prakash | Acetophenone | K₂CO₃ (10 mol%) | DMF | RT | 2 - 4 | 85% | |
| Fluoroform (HCF₃) | Benzaldehyde | t-BuOK | THF | -40 | - | 88% | [3] |
Detailed Experimental Protocols
To provide practical guidance, this section details the experimental protocol for the most common modern laboratory synthesis: the nucleophilic trifluoromethylation of an aromatic aldehyde using the Ruppert-Prakash reagent.
Synthesis of 1-(4-Nitrophenyl)-2,2,2-trifluoroethanol via Ruppert-Prakash Reaction
This protocol describes a standard procedure for the trifluoromethylation of a non-enolizable aromatic aldehyde.[9]
Materials:
-
4-Nitrobenzaldehyde (1.0 mmol, 151.1 mg)
-
(Trifluoromethyl)trimethylsilane (TMSCF₃) (1.5 mmol, 213.3 mg, 222 µL)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (0.1 mmol, 100 µL)
-
Anhydrous Tetrahydrofuran (THF), 5 mL
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Anhydrous MgSO₄ or Na₂SO₄
-
1M HCl (for hydrolysis)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-nitrobenzaldehyde.
-
Seal the flask with a rubber septum and purge with a dry inert gas (e.g., nitrogen or argon).
-
Add anhydrous THF (5 mL) via syringe to dissolve the aldehyde.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Add TMSCF₃ (1.5 equiv) via syringe to the stirred solution.
-
Slowly, add the TBAF solution (0.1 equiv) dropwise over 2 minutes. The reaction is often exothermic.
-
Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding 10 mL of a saturated aqueous NH₄Cl solution to hydrolyze the intermediate silyl ether. For more robust hydrolysis, 1M HCl can be added, followed by stirring for 1 hour at room temperature.[9][11]
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final alcohol.
The following diagram outlines the laboratory workflow for this procedure.
Conclusion
The journey to synthesize trifluoromethylated benzyl alcohols mirrors the broader evolution of organofluorine chemistry. From the foundational halogen exchange reactions pioneered by Swarts to the elegant and mild nucleophilic additions enabled by the Ruppert-Prakash reagent, the methods have become progressively more efficient, selective, and user-friendly. This progression has been instrumental in making these valuable fluorinated building blocks readily accessible, thereby accelerating innovation in drug discovery, agrochemicals, and materials science. The robust and well-understood modern protocols now provide researchers with reliable tools to incorporate the powerful trifluoromethyl motif into novel molecular architectures.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Trifluoromethyl carbinol synthesis [organic-chemistry.org]
- 6. α-Trifluoromethyl carbonyl compounds synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Grignard reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
2-(Trifluoromethyl)benzyl alcohol safety, handling, and storage
An In-depth Technical Guide to the Safety, Handling, and Storage of 2-(Trifluoromethyl)benzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides comprehensive safety, handling, and storage information for this compound (CAS No. 346-06-5). This document is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory or manufacturing setting. The guide summarizes key chemical and physical properties, outlines potential hazards, and provides detailed procedures for safe handling, storage, and emergency response. All quantitative data is presented in structured tables, and logical workflows are visualized using diagrams to ensure clarity and rapid comprehension.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided in Table 1. This data is essential for understanding its behavior under various laboratory conditions.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 346-06-5 | [1][2] |
| Molecular Formula | C8H7F3O | [1][3] |
| Molecular Weight | 176.14 g/mol | [1][2][3] |
| Appearance | Colorless liquid | [1][2][3] |
| Odor | No information available | [1][2][3] |
| Boiling Point | 90 °C @ 20 mmHg | [4] |
| Flash Point | 92 °C (197.6 °F) - closed cup | [4] |
| Density | 1.326 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.468 | [4] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. A summary of its hazard classifications is presented in Table 2.
Table 2: Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
| Flammable Liquids | Combustible Liquid | H227: Combustible liquid |
Emergency Overview: This compound is a combustible liquid that causes skin irritation, serious eye irritation, and may cause respiratory irritation[1][2].
Toxicological Information
There is no specific acute toxicity information, such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%), available for this compound in the reviewed literature[1][3]. The toxicological properties have not been fully investigated[3]. However, based on available data, the primary health hazards are related to its irritant properties. Inhalation of high vapor concentrations may lead to symptoms like headache, dizziness, tiredness, and nausea[1][3].
For reference, the parent compound, benzyl alcohol, has a reported oral LD50 of 1250 mg/kg in rats[5]. This information should be used with caution as the trifluoromethyl group can significantly alter the toxicological profile of a molecule.
Handling and Personal Protective Equipment (PPE)
Safe handling of this compound is paramount to prevent exposure and ensure a safe working environment. The following procedures should be strictly followed.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably in a chemical fume hood[6][7].
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation[3].
Personal Protective Equipment (PPE)
A summary of recommended PPE is provided in Table 3.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield (European standard - EN 166) should be worn. |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., Viton®). Breakthrough time and glove thickness should be considered based on the specific task and duration of use. |
| Skin and Body Protection | A lab coat, apron, or other protective clothing should be worn to prevent skin contact. |
| Respiratory Protection | Under normal use conditions with adequate ventilation, respiratory protection may not be required. For large-scale operations, emergencies, or when ventilation is inadequate, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used. |
General Hygiene Practices
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.
-
Remove contaminated clothing and wash it before reuse[1][8].
The logical workflow for handling this chemical is depicted in the following diagram:
References
- 1. store.astm.org [store.astm.org]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. scimed.co.uk [scimed.co.uk]
- 4. ベンジルアルコール、無水、99.8 C6H5CH2OH [sigmaaldrich.com]
- 5. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 6. lcslaboratory.com [lcslaboratory.com]
- 7. lcslaboratory.com [lcslaboratory.com]
- 8. delltech.com [delltech.com]
- 9. quora.com [quora.com]
An In-depth Technical Guide on the Hazards Associated with 2-(Trifluoromethyl)benzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. The information provided is a synthesis of available data and should not be used as a substitute for a formal risk assessment. Always consult the most current Safety Data Sheet (SDS) and adhere to all institutional and regulatory safety protocols when handling this chemical.
Executive Summary
2-(Trifluoromethyl)benzyl alcohol (CAS No. 346-06-5) is an aromatic alcohol utilized as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. While specific toxicological data for this compound is limited, available information from Safety Data Sheets (SDS) and data on structurally related compounds indicate that it poses several health hazards. It is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation. Additionally, it is a combustible liquid. This guide provides a comprehensive overview of the known and potential hazards, summarizes relevant toxicological data through a read-across approach, details standard experimental protocols for hazard assessment, and visualizes key experimental workflows and a potential mechanism of action.
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:
-
Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory system[1][2][3]
-
Flammable Liquids: Category 4 (Combustible liquid)[1]
Hazard Statements:
-
H227: Combustible liquid.[1]
Quantitative Data Presentation
Due to the limited availability of specific quantitative toxicological data for this compound, a read-across approach is utilized, presenting data for the parent compound, benzyl alcohol, and its other trifluoromethylated isomers.
Table 1: GHS Classification of this compound and Related Compounds
| Hazard Classification | This compound | 3-(Trifluoromethyl)benzyl alcohol | 4-(Trifluoromethyl)benzyl alcohol |
| Skin Corrosion/Irritation | Category 2 | Category 2 | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 | Category 2 | Category 2 |
| Specific Target Organ Toxicity (Single Exposure) - Respiratory Irritation | Category 3 | Category 3 | Category 3 |
Data sourced from PubChem GHS classifications derived from ECHA C&L notifications.[3][4][5]
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₈H₇F₃O |
| Molecular Weight | 176.14 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 90 °C at 20 mmHg |
| Density | 1.326 g/mL at 25 °C |
| Flash Point | 92 °C (197.6 °F) - closed cup |
| Solubility | No specific data available, expected to have low water solubility. |
Data sourced from various supplier safety data sheets.
Experimental Protocols
The hazard classifications for this compound are based on standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).
Acute Dermal Irritation/Corrosion (OECD 404)
This test is designed to assess the potential of a substance to cause reversible or irreversible skin damage.
Methodology:
-
Test Animals: Typically, healthy young adult albino rabbits are used.
-
Preparation: The fur on the animal's back is clipped approximately 24 hours before the test.
-
Application: 0.5 mL of the liquid test substance is applied to a small area (approximately 6 cm²) of the clipped skin under a gauze patch.
-
Exposure: The patch is secured with a semi-occlusive dressing for a 4-hour exposure period.
-
Observation: After the exposure period, the patch is removed, and the skin is cleansed. Dermal reactions (erythema and edema) are evaluated and scored at 1, 24, 48, and 72 hours after patch removal. The observation period may be extended up to 14 days to assess the reversibility of the effects.
Acute Eye Irritation/Corrosion (OECD 405)
This protocol evaluates the potential of a substance to produce irritation or damage to the eye.
Methodology:
-
Test Animals: Healthy young adult albino rabbits are typically used.
-
Procedure: A single dose of 0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.
-
Observation: The eyes are examined for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after instillation. The reversibility of any observed lesions is assessed over a period of up to 21 days.
Acute Inhalation Toxicity (OECD 403)
This guideline is used to determine the potential health hazards from short-term inhalation exposure.
Methodology:
-
Test Animals: Typically, young adult rats are used.
-
Exposure System: Animals are exposed in a dynamic inhalation chamber that maintains a controlled and measurable concentration of the test substance in the air.
-
Exposure Conditions: The exposure is typically for a fixed duration, usually 4 hours.
-
Concentrations: A range of concentrations is tested to determine the median lethal concentration (LC50). A limit test at a high concentration (e.g., 5 mg/L for aerosols) may be performed if low toxicity is expected.[6]
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and effects on body weight for at least 14 days post-exposure. A gross necropsy is performed on all animals at the end of the observation period.[6][7]
Skin Sensitization (OECD 406)
This test assesses the potential of a substance to induce an allergic contact dermatitis. The Guinea Pig Maximisation Test (GPMT) and the Buehler Test are two common methods.
Methodology (Buehler Test):
-
Test Animals: Young adult guinea pigs are used.
-
Induction Phase: The test substance is applied topically to the shaved flank of the test group animals under an occlusive patch for 6 hours, once a week for three weeks.
-
Challenge Phase: Approximately two weeks after the last induction exposure, both the test and a control group of animals are challenged with a topical application of the test substance to a naive skin site.
-
Evaluation: The skin reactions at the challenge sites are observed and scored for erythema and edema at 24 and 48 hours post-application. A higher incidence and severity of skin reactions in the test group compared to the control group indicates sensitization.
Genotoxicity - Bacterial Reverse Mutation Test (Ames Test)
This is a widely used in vitro assay to assess the mutagenic potential of a chemical.
Methodology:
-
Test System: Several strains of the bacterium Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it) are used.
-
Procedure: The bacterial strains are exposed to the test substance with and without a metabolic activation system (e.g., a rat liver homogenate, S9 mix).
-
Evaluation: The plates are incubated for 48-72 hours. The number of revertant colonies (bacteria that have mutated back to being able to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates a mutagenic potential.
Mandatory Visualizations
Experimental Workflows
Caption: Workflow for OECD 404 Skin Irritation Test.
Caption: Workflow for OECD 405 Eye Irritation Test.
Potential Signaling Pathway for Irritation
While specific signaling pathways for this compound have not been elucidated, a general inflammatory response to a chemical irritant can be hypothesized.
Caption: Hypothesized inflammatory pathway for chemical-induced skin irritation.
Toxicological Profile and Read-Across Assessment
-
Acute Toxicity: For benzyl alcohol, oral LD50 values in rats are reported in the range of 1230-3100 mg/kg. No acute toxicity information is available for this compound.
-
Skin and Eye Irritation: The classification of this compound as a Category 2 irritant for both skin and eyes suggests that it causes reversible inflammation upon contact. The trifluoromethyl group may alter the lipophilicity and reactivity of the molecule compared to benzyl alcohol, potentially influencing its irritant properties.
-
Respiratory Irritation: The GHS classification indicates that inhalation may cause respiratory tract irritation. Symptoms could include coughing, shortness of breath, and inflammation of the respiratory passages.
-
Genotoxicity: Benzyl alcohol has generally tested negative in most bacterial and mammalian cell genotoxicity assays. There is no available data for this compound, but based on the structure, a strong mutagenic potential is not anticipated. However, experimental verification is required.
-
Carcinogenicity: Long-term studies on benzyl alcohol in rats and mice did not show evidence of carcinogenic activity. No data is available for this compound.
-
Reproductive and Developmental Toxicity: Studies on benzyl alcohol have not shown significant reproductive or developmental toxicity at doses that are not maternally toxic. Data for this compound is not available.
Handling and Safety Precautions
Given the identified hazards, the following precautions are recommended when handling this compound:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear compatible chemical-resistant gloves (e.g., Viton®, nitrile rubber).
-
Respiratory Protection: If working outside of a fume hood or if aerosols may be generated, use a NIOSH-approved respirator with an organic vapor cartridge.
-
-
Fire Safety: Keep away from heat, sparks, and open flames. Use carbon dioxide, dry chemical powder, or alcohol-resistant foam for extinguishing fires.
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air and keep comfortable for breathing.
-
Ingestion: Rinse mouth. Do NOT induce vomiting.
-
In all cases of exposure, seek medical attention if symptoms persist.
Conclusion
This compound is a hazardous chemical that requires careful handling. It is a known skin, eye, and respiratory irritant, and a combustible liquid. While comprehensive toxicological data for this specific compound are lacking, a read-across from related compounds suggests that acute systemic toxicity may be moderate. The primary immediate hazards are related to its irritant properties. Further experimental studies are needed to fully characterize its toxicological profile, including quantitative measures of irritation, acute toxicity, and potential for genotoxicity. Professionals in research and drug development should adhere to strict safety protocols to minimize exposure and mitigate the associated risks.
References
- 1. catalog.labcorp.com [catalog.labcorp.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-(Trifluoromethoxy)benzyl alcohol | C8H7F3O2 | CID 142783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-(Trifluoromethyl)benzylic alcohol | C8H7F3O | CID 67681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(Trifluoromethyl)benzenemethanol | C8H7F3O | CID 67684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]
- 7. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]
Methodological & Application
Synthesis of Novel Derivatives from 2-(Trifluoromethyl)benzyl Alcohol: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of ether and ester derivatives from 2-(trifluoromethyl)benzyl alcohol. The inclusion of the trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates[1]. The derivatives of this compound are versatile intermediates in the development of novel therapeutic agents, including potential anticancer and antimicrobial agents[2][3][4][5].
Application Notes
Derivatives of this compound are key building blocks in the synthesis of a wide range of biologically active molecules. The trifluoromethyl group at the ortho position of the benzyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound. These derivatives have been investigated for various therapeutic applications.
Anticancer Drug Development: Several studies have explored the use of trifluoromethyl-containing compounds as potential anticancer agents. For instance, quinoxaline 1,4-di-N-oxide derivatives bearing a trifluoromethyl group have been synthesized and evaluated for their in vitro antitumor activity against various human tumor cell lines, including breast (MCF7), lung (NCI-H460), and central nervous system (SF-268) cancer cell lines[2][6][7]. The results from these studies indicate that the substitution pattern on the quinoxaline ring system significantly impacts the anticancer activity[2][6][7].
Antimicrobial Agents: Benzyl alcohol derivatives have been reported to possess antimicrobial properties[4][5]. The introduction of a trifluoromethyl group can enhance this activity. Synthesized derivatives can be screened for their efficacy against various bacterial strains, such as Staphylococcus aureus and Pseudomonas aeruginosa, using methods like the disc diffusion method to determine the zone of inhibition[3].
Experimental Protocols
The following are detailed protocols for the synthesis of ether and ester derivatives of this compound.
Synthesis of 2-(Trifluoromethyl)benzyl Ethers via Williamson Ether Synthesis
The Williamson ether synthesis is a reliable method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide[8][9][10][11][12]. For the synthesis of 2-(trifluoromethyl)benzyl ethers, the alcohol is first deprotonated with a strong base to form the corresponding alkoxide, which then undergoes an SN2 reaction with an alkyl halide.
Protocol:
-
Preparation of the Alkoxide:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., THF, DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise to the solution.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour, or until the evolution of hydrogen gas ceases.
-
-
Etherification:
-
To the freshly prepared alkoxide solution, add the desired alkyl halide (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Quantitative Data Summary:
| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl bromide | NaH | Acetonitrile | 25 | 18 | 85 | [13] |
| Methyl iodide | NaH | THF | 60 | 12 | 75-85 | General Protocol |
| Ethyl bromide | NaH | DMF | 70 | 10 | 70-80 | General Protocol |
Experimental Workflow for Williamson Ether Synthesis:
Caption: Workflow for the Williamson Ether Synthesis of 2-(Trifluoromethyl)benzyl Ethers.
Synthesis of 2-(Trifluoromethyl)benzyl Esters
Fischer-Speier esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol[14][15][16][17][18]. This method is effective for simple carboxylic acids and primary or secondary alcohols.
Protocol:
-
Reaction Setup:
-
In a round-bottom flask, combine this compound (1.0 eq) and the desired carboxylic acid (1.2 eq).
-
Add a suitable solvent, which can be an excess of the alcohol if it is a liquid, or a non-polar solvent like toluene.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (typically 1-5 mol%).
-
-
Reaction Execution:
-
Heat the mixture to reflux. If using a non-polar solvent, a Dean-Stark apparatus can be used to remove the water formed during the reaction, driving the equilibrium towards the product.
-
Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purify the crude ester by column chromatography or distillation.
-
Quantitative Data Summary:
| Carboxylic Acid | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetic Acid | H₂SO₄ | Toluene | Reflux | 4-6 | 80-90 | General Protocol |
| Benzoic Acid | p-TsOH | Toluene | Reflux | 6-8 | 75-85 | General Protocol |
| Propionic Acid | H₂SO₄ | Toluene | Reflux | 5-7 | 80-90 | General Protocol |
Experimental Workflow for Fischer-Speier Esterification:
Caption: Workflow for Fischer-Speier Esterification.
The Steglich esterification is a mild method for forming esters from carboxylic acids and alcohols using a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), and a catalyst, typically 4-dimethylaminopyridine (DMAP)[19][20][21][22][23]. This method is particularly useful for sensitive substrates.
Protocol:
-
Reaction Setup:
-
Dissolve the carboxylic acid (1.0 eq), this compound (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM), THF) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of Coupling Agent:
-
Add a solution of DCC (1.1 eq) in the same solvent dropwise to the cooled mixture.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude ester by column chromatography.
-
Quantitative Data Summary:
| Carboxylic Acid | Coupling Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Boc-Glycine | DCC | DMAP | DCM | 0 to rt | 12 | 85-95 | General Protocol |
| Phenylacetic Acid | DCC | DMAP | DCM | 0 to rt | 10 | 80-90 | General Protocol |
| Cinnamic Acid | DCC | DMAP | THF | 0 to rt | 14 | 80-90 | General Protocol |
Experimental Workflow for Steglich Esterification:
Caption: Inhibition of the MAPK/ERK signaling pathway by a hypothetical drug derivative.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and anticancer activity evaluation of new 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. WO2003078367A2 - Benzyl alcohol derivatives and their use as antimicrobial agents - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. prepchem.com [prepchem.com]
- 14. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 15. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 16. Fischer Esterification [organic-chemistry.org]
- 17. athabascau.ca [athabascau.ca]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. synarchive.com [synarchive.com]
- 20. Steglich esterification - Wikipedia [en.wikipedia.org]
- 21. Steglich Esterification [organic-chemistry.org]
- 22. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Acid to Ester - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols: The Versatile Role of 2-(Trifluoromethyl)benzyl Alcohol in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Trifluoromethyl)benzyl alcohol is a critical building block in modern pharmaceutical synthesis. The presence of the trifluoromethyl (CF3) group, a strong electron-withdrawing moiety, imparts unique properties to molecules, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] These characteristics make this compound and its derivatives highly valuable intermediates in the development of novel therapeutics, particularly in areas such as neurological disorders and cholesterol management.[1] This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound, aiding in the design and execution of synthetic routes for drug discovery and development.
Key Synthetic Applications
This compound serves as a versatile precursor for a variety of chemical transformations crucial for the synthesis of complex pharmaceutical intermediates. The primary applications include:
-
O-Alkylation (Etherification): Formation of ether linkages is a common strategy to connect different molecular fragments.
-
Oxidation: Conversion of the alcohol to the corresponding aldehyde provides a key electrophilic intermediate for subsequent C-C and C-N bond-forming reactions.
-
Deoxytrifluoromethylation: Direct conversion of the hydroxyl group to a trifluoromethyl group is a powerful tool for introducing the CF3 moiety.
-
N-Alkylation: The reactivity of the benzylic position allows for the alkylation of amines and amides, forming essential C-N bonds.
The following sections provide detailed protocols and quantitative data for these transformations.
Data Presentation: Summary of Key Reactions
The following tables summarize the reaction conditions and yields for various synthetic transformations starting from this compound and its derivatives.
| Reaction Type | Starting Material | Reagent(s) | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Symmetrical Etherification | This compound | - | FeCl3·6H2O (5 mol%) | Propylene Carbonate | 120 | 14-48 | 56 | [2] |
| Suzuki Coupling | 2-Chloro-5-(trifluoromethyl)benzyl alcohol | 4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid, K2CO3 | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | Tetrahydrofuran/Water | 40 | 32 | 80 | Guidechem |
| Deoxytrifluoromethylation | Benzylic Alcohols | 2-Trifluoromethyl-benzimidazolium salt | Photoredox catalyst and Copper promoter | Not specified | Room Temp | Not specified | Moderate to Good | ResearchGate |
Experimental Protocols
Protocol 1: Iron-Catalyzed Symmetrical Etherification of this compound
This protocol describes the formation of bis(2-(trifluoromethyl)phenyl)methyl ether, a symmetrical ether, using an iron catalyst.
Materials:
-
This compound
-
Iron(III) chloride hexahydrate (FeCl3·6H2O)
-
Propylene carbonate
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
Procedure:
-
To a reaction vessel, add this compound (2 mmol).
-
Add iron(III) chloride hexahydrate (5 mol %).
-
Add propylene carbonate (1 mL).
-
Stir the mixture at 120 °C for 14-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the product by column chromatography on silica gel to obtain the desired symmetrical ether.
Expected Yield: 56%[2]
Protocol 2: Palladium-Catalyzed Suzuki Coupling of a this compound Derivative
This protocol details the synthesis of a biaryl methanol intermediate, a common scaffold in pharmaceutical compounds, via a Suzuki coupling reaction.
Materials:
-
2-Chloro-5-(trifluoromethyl)benzyl alcohol
-
4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid
-
Potassium carbonate (K2CO3)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Tetrahydrofuran (THF)
-
Water
-
Nitrogen gas supply
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
Procedure:
-
In a reaction flask, dissolve potassium carbonate (3.0 g) in water (10 mL).
-
Cool the solution to 20°C.
-
Add 2-Chloro-5-(trifluoromethyl)benzyl alcohol (1.66 g) and 4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid (2 g).
-
Rinse the flask wall with tetrahydrofuran (10 mL).
-
Bubble nitrogen gas through the mixture for 20 minutes to degas.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (110 mg).
-
Stir the two-phase system vigorously at 40°C for 32 hours.
-
After cooling to room temperature, add water (15 mL) and petroleum ether (15 mL).
-
Separate the aqueous phase and wash the organic phase with water (2 x 20 mL).
-
Purify the crude product by filtration through a silica gel column and recrystallization from petroleum ether to yield the final product.
Expected Yield: 80%
Protocol 3: General Procedure for the Oxidation of Benzyl Alcohols to Aldehydes
This protocol provides a general, environmentally friendly method for the selective oxidation of benzyl alcohols to their corresponding aldehydes using a photocatalyst. While this compound is not explicitly mentioned as a substrate in the source, the method's broad functional group tolerance suggests its applicability.
Materials:
-
Benzyl alcohol derivative (e.g., this compound)
-
Eosin Y (photocatalyst)
-
Solvent (e.g., Acetonitrile)
-
Oxygen (O2) supply (balloon or continuous flow)
-
Blue LED light source
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a reaction vessel, dissolve the benzyl alcohol derivative in the chosen solvent.
-
Add Eosin Y (typically 1-2 mol%).
-
Ensure the reaction vessel is under an oxygen atmosphere (e.g., by using an O2-filled balloon).
-
Irradiate the mixture with a blue LED light source while stirring vigorously.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting aldehyde by column chromatography.
Note: Reaction times and yields may vary depending on the specific substrate and reaction scale. Optimization of catalyst loading and light intensity may be required.[3]
Visualizations
Signaling Pathways and Workflows
The following diagrams illustrate the key reaction pathways and a general experimental workflow for the synthesis of pharmaceutical intermediates using this compound.
Caption: Symmetrical Etherification of this compound.
Caption: Workflow for Suzuki Coupling Reaction.
Caption: Key Synthetic Transformations of this compound.
Conclusion
This compound is a cornerstone intermediate for the synthesis of complex, fluorine-containing pharmaceutical molecules. Its utility in a range of chemical transformations, including etherification, oxidation, and coupling reactions, provides medicinal chemists with a powerful tool to introduce the beneficial trifluoromethyl group. The protocols and data presented herein offer a practical guide for researchers engaged in the synthesis of next-generation therapeutics.
References
Application Notes: 2-(Trifluoromethyl)benzyl Alcohol as a Versatile Building Block for Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-(trifluoromethyl)benzyl alcohol as a key starting material in the synthesis of agrochemicals. The incorporation of the 2-(trifluoromethyl)benzyl moiety can significantly enhance the efficacy and stability of the target agrochemical. This document outlines the synthesis of the fungicide Flutolanil from this compound, including detailed experimental protocols, quantitative data, and a description of its mode of action.
Introduction
This compound is a valuable building block in the development of novel agrochemicals. The presence of the trifluoromethyl group at the ortho position of the benzyl ring imparts unique physicochemical properties to the final molecule, often leading to enhanced biological activity, metabolic stability, and target specificity. This makes it a desirable structural motif in the design of modern fungicides, herbicides, and insecticides. One notable agrochemical derived from this building block is the fungicide Flutolanil, which is highly effective against diseases caused by Rhizoctonia solani.
Physicochemical and Spectral Data of Key Compounds
The following table summarizes the key physicochemical and spectral data for this compound and the resulting agrochemical, Flutolanil.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Spectral Data |
| This compound | C₈H₇F₃O | 176.14 | - | 90 °C/20 mmHg | ¹H NMR, ¹³C NMR, IR |
| 2-(Trifluoromethyl)benzoic acid | C₈H₅F₃O₂ | 190.12 | 107-110 | - | ¹H NMR, ¹³C NMR, IR |
| Flutolanil | C₁₇H₁₆F₃NO₂ | 323.31 | 104-105 | - | ¹H NMR, ¹³C NMR, IR, MS |
Synthesis of Flutolanil from this compound
The synthesis of Flutolanil from this compound is a two-step process involving an initial oxidation of the alcohol to the corresponding carboxylic acid, followed by an amidation reaction.
Experimental Protocols
Step 1: Oxidation of this compound to 2-(Trifluoromethyl)benzoic acid
This protocol describes the oxidation of this compound to 2-(trifluoromethyl)benzoic acid using potassium permanganate.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃)
-
Diethyl ether
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 eq.) in an aqueous solution of sodium hydroxide.
-
Heat the solution to reflux.
-
Slowly add a solution of potassium permanganate (approximately 2 eq.) in water to the refluxing mixture over a period of 1-2 hours.
-
After the addition is complete, continue to reflux the mixture for an additional 2-4 hours, or until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate.
-
Wash the precipitate with a small amount of hot water.
-
Combine the filtrate and washings and cool in an ice bath.
-
Acidify the solution with concentrated hydrochloric acid until a white precipitate of 2-(trifluoromethyl)benzoic acid is formed.
-
If the solution retains a slight purple or brown color, add a small amount of sodium bisulfite to decolorize it.
-
Collect the crude 2-(trifluoromethyl)benzoic acid by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., water or an ethanol/water mixture).
-
Dry the purified product under vacuum to obtain 2-(trifluoromethyl)benzoic acid.
Expected Yield: ~85-95%
Step 2: Synthesis of Flutolanil by Amidation
This protocol outlines the amidation of 2-(trifluoromethyl)benzoic acid with 3-isopropoxyaniline to yield Flutolanil.[1]
Materials:
-
2-(Trifluoromethyl)benzoic acid
-
Thionyl chloride (SOCl₂)
-
3-Isopropoxyaniline
-
Pyridine or triethylamine
-
Anhydrous toluene or dichloromethane
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Standard laboratory glassware
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, suspend 2-(trifluoromethyl)benzoic acid (1 eq.) in anhydrous toluene.
-
Add a catalytic amount of dimethylformamide (DMF).
-
Slowly add thionyl chloride (1.1-1.2 eq.) to the suspension at room temperature.
-
Heat the mixture to reflux for 1-2 hours, or until the evolution of gas ceases, to form 2-(trifluoromethyl)benzoyl chloride.
-
Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the resulting crude 2-(trifluoromethyl)benzoyl chloride in anhydrous toluene.
-
In a separate flask, dissolve 3-isopropoxyaniline (1 eq.) and a base such as pyridine or triethylamine (1.1 eq.) in anhydrous toluene.
-
Cool the aniline solution in an ice bath and slowly add the solution of 2-(trifluoromethyl)benzoyl chloride from the previous step.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water, dilute hydrochloric acid, and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude Flutolanil.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or hexane/ethyl acetate) to yield pure Flutolanil.
Expected Yield: ~80-90%
Biological Activity of Flutolanil
Flutolanil is a systemic fungicide with protective and curative action, primarily used to control diseases caused by Rhizoctonia solani, such as sheath blight in rice and black scurf in potatoes.[2]
Quantitative Biological Activity Data
The following table summarizes the efficacy of Flutolanil against Rhizoctonia solani.
| Target Pathogen | Biological Activity Metric | Value | Reference |
| Rhizoctonia solani | IC₅₀ (Inhibition of mycelial growth) | 0.05 - 0.5 mg/L | [3] |
| Rhizoctonia solani | EC₅₀ (Effective concentration) | 0.001 - 0.098 µg/mL |
Mode of Action: Succinate Dehydrogenase Inhibition
Flutolanil's fungicidal activity stems from its ability to inhibit the succinate dehydrogenase (SDH) complex, also known as Complex II, in the mitochondrial electron transport chain of fungi.[4] This inhibition disrupts the fungus's cellular respiration and energy production, ultimately leading to cell death.
The succinate dehydrogenase complex is a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate. Flutolanil binds to the ubiquinone-binding site of Complex II, blocking the transfer of electrons from succinate to the rest of the electron transport chain. This disruption halts ATP synthesis, depriving the fungal cells of the energy required for growth and survival.
Conclusion
This compound serves as a crucial and versatile building block for the synthesis of effective agrochemicals, as exemplified by the fungicide Flutolanil. The protocols and data presented in these application notes provide a valuable resource for researchers and professionals in the agrochemical industry, facilitating the development of new and improved crop protection solutions. The unique properties conferred by the 2-(trifluoromethyl)benzyl moiety continue to make it an attractive component in the design of next-generation pesticides.
References
Application Notes and Protocols for Etherification Reactions of 2-(Trifluoromethyl)benzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of etherification reactions involving 2-(Trifluoromethyl)benzyl alcohol, a key building block in medicinal chemistry. The protocols detailed below are intended to serve as a guide for the synthesis of various ether derivatives, which are of significant interest in the development of novel therapeutic agents. The inclusion of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.
Applications in Drug Discovery and Development
Ethers derived from this compound are valuable intermediates and final products in the pharmaceutical industry. The trifluoromethyl moiety is a well-established bioisostere for a methyl group and can impart unique properties to a molecule, such as increased metabolic stability and enhanced binding to target proteins.
For instance, benzyl ether derivatives have been investigated as potent and selective sphingosine-1-phosphate receptor 1 (S1P₁) agonists, which are of interest for the treatment of autoimmune diseases. Furthermore, fluorinated benzyl ethers are utilized as protecting groups in the synthesis of complex molecules like oligosaccharides, where they can aid in NMR spectral resolution.[1][2] Substituted benzyl alcohols, such as 2-Chloro-5-(trifluoromethyl)benzyl alcohol, serve as crucial intermediates in the synthesis of cholesterol ester transfer protein (CETP) inhibitors, a class of drugs under investigation for the treatment of dyslipidemia.[3]
Etherification Methodologies and Protocols
The synthesis of ethers from this compound can be achieved through several established methods, including iron-catalyzed reactions, the Williamson ether synthesis, and the Mitsunobu reaction. The choice of method depends on the desired product (symmetrical or unsymmetrical ether) and the nature of the coupling partner.
Iron-Catalyzed Homo-etherification
This method is suitable for the synthesis of the symmetrical ether, bis(2-(trifluoromethyl)benzyl) ether. The reaction is catalyzed by an iron(III) salt in a green, recyclable solvent. The electron-withdrawing nature of the trifluoromethyl group necessitates higher reaction temperatures to achieve satisfactory conversion.
Experimental Protocol: Synthesis of bis(2-(trifluoromethyl)benzyl) ether
-
Materials: this compound, Iron(III) chloride hexahydrate (FeCl₃·6H₂O), Propylene carbonate (PC).
-
Procedure:
-
To a pressure tube, add this compound (1 mmol) and propylene carbonate (0.5 mL).
-
Add FeCl₃·6H₂O (0.05 mmol, 5 mol%).
-
Seal the tube and heat the reaction mixture to 120 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired symmetrical ether.
-
Williamson Ether Synthesis for Unsymmetrical Ethers
The Williamson ether synthesis is a versatile method for preparing unsymmetrical ethers. This SN2 reaction involves an alkoxide nucleophile reacting with a primary alkyl halide.[4][5][6][7] For the synthesis of 2-(trifluoromethyl)benzyl ethers, it is often preferable to use 2-(trifluoromethyl)benzyl bromide as the electrophile and a deprotonated alcohol (alkoxide) as the nucleophile.
Experimental Protocol: General Procedure for Williamson Ether Synthesis
-
Materials: Alcohol (primary, secondary, or phenol), Sodium hydride (NaH) or other strong base, 2-(Trifluoromethyl)benzyl bromide, Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 equiv) in anhydrous DMF or THF.
-
Cool the solution in an ice bath (0 °C).
-
Carefully add sodium hydride (1.1 equiv) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add 2-(Trifluoromethyl)benzyl bromide (1.0 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
-
Mitsunobu Reaction for Phenolic Ethers
The Mitsunobu reaction is a mild and efficient method for the etherification of acidic alcohols, such as phenols, with primary or secondary alcohols.[8][9][10] This reaction proceeds with inversion of configuration at the alcohol stereocenter if one is present. It utilizes a phosphine reagent, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
Experimental Protocol: General Procedure for Mitsunobu Reaction
-
Materials: this compound, Phenol, Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve this compound (1.0 equiv), the phenol (1.2 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add DEAD or DIAD (1.5 equiv) dropwise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product directly by flash column chromatography on silica gel to separate the desired ether from the triphenylphosphine oxide and hydrazine byproducts.
-
Data Presentation
The following tables summarize quantitative data for the etherification reactions of this compound and related compounds.
Table 1: Iron-Catalyzed Homo-etherification
| Substrate | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | FeCl₃·6H₂O (5) | Propylene Carbonate | 120 | N/A | 56 |
Table 2: Williamson Ether Synthesis of Trifluoromethylphenyl Benzyl Ethers
| Electrophile | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Trifluoromethylchlorobenzene | Sodium benzylate | NaH | DMA | Reflux | 18 | 66.5 | [11] |
| 2-Trifluoromethylchlorobenzene | Sodium benzylate | NaH | DMA | N/A | N/A | 68 | [8] |
Note: DMA = Dimethylacetamide
Table 3: Reactivity of Trifluoromethyl-Substituted Benzyl Alcohols in Cross-Etherification
| Benzyl Alcohol | Coupling Partner | Catalyst System | Conditions | Result | Reference |
| 4-(Trifluoromethyl)benzyl alcohol | Ethanol | FeCl₃·6H₂O / HFIP | N/A | No reaction, starting material recovered | [12] |
Note: HFIP = 1,1,1,3,3,3-Hexafluoroisopropanol
This data highlights the reduced reactivity of benzyl alcohols bearing electron-withdrawing trifluoromethyl groups in certain cross-etherification reactions. The Williamson synthesis, utilizing a more reactive benzyl halide derivative, provides a more reliable route to unsymmetrical ethers in these cases.
Conclusion
The etherification of this compound provides access to a range of valuable compounds for drug discovery and development. While direct cross-etherification can be challenging due to the electronic properties of the trifluoromethyl group, methods such as the Williamson ether synthesis offer robust and efficient pathways to the desired unsymmetrical ethers. The protocols provided herein serve as a practical guide for researchers in the synthesis and exploration of this important class of molecules. Further optimization of reaction conditions may be necessary depending on the specific substrates employed.
References
- 1. wiserpub.com [wiserpub.com]
- 2. Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis | Fine Chemical Engineering [ojs.wiserpub.com]
- 3. Page loading... [wap.guidechem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. scholarship.richmond.edu [scholarship.richmond.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. Direct and enantiospecific ortho-benzylation of phenols by the Mitsunobu reaction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Patent 0004447 [data.epo.org]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Role of 2-(Trifluoromethyl)benzyl Groups in Enhancing 1,2-cis-Selectivity in Glycosylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoselective synthesis of oligosaccharides and glycoconjugates is a cornerstone of modern drug discovery and chemical biology. Achieving high stereoselectivity in glycosylation reactions, particularly for the formation of 1,2-cis glycosidic linkages, has been a persistent challenge.[1][2] Traditional methods often yield mixtures of anomers, complicating purification and reducing overall efficiency. Recent advancements have highlighted the use of electron-withdrawing protecting groups on the glycosyl donor to steer the stereochemical outcome of the reaction. This document details the application of 2-(Trifluoromethyl)benzyl (2-CF₃Bn) and related trifluoromethylated benzyl ethers as protecting groups to achieve high 1,2-cis-selectivity in glycosylation reactions.
The substitution of benzyl ethers with trifluoromethyl groups on glucosyl imidate donors has been shown to dramatically increase 1,2-cis-selectivity, especially when employing reactive alcohol acceptors.[1][2] The stereoselectivity is tunable based on the number and position of the trifluoromethyl groups, such as using 4-trifluoromethylbenzyl (4-CF₃Bn) or 3,5-bis(trifluoromethyl)benzyl (3,5-bis-CF₃Bn) groups.[1][2] This approach offers a simple yet powerful strategy for the synthesis of complex oligosaccharides with desired stereochemistry.
Principle and Mechanism
The enhanced 1,2-cis-selectivity observed with trifluoromethylated benzyl protecting groups is attributed to a mechanism involving the formation of a key intermediate that favors backside attack by the alcohol acceptor. When a glucosyl imidate donor protected with trifluoromethylated benzyl groups is activated with an activator like trimethylsilyl iodide (TMS-I) in the presence of triphenylphosphine oxide (TPPO), a reaction cascade is initiated.
The proposed mechanism proceeds as follows:
-
Reaction of the imidate donor with TMS-I leads to the formation of a glycosyl iodide intermediate, predominantly as the α-anomer.
-
The α-glycosyl iodide is then intercepted by triphenylphosphine oxide (TPPO).
-
This interception results in the formation of a phosphonium ion intermediate.
-
The alcohol acceptor then readily reacts with this intermediate in a facile displacement to form the 1,2-cis-glycoside.
The electron-withdrawing nature of the trifluoromethyl group on the benzyl ether is crucial for stabilizing the intermediates and directing the reaction towards the desired 1,2-cis product.[1]
Quantitative Data Summary
The use of trifluoromethylated benzyl protecting groups leads to a significant improvement in the α/β selectivity of glycosylation reactions. The following tables summarize the quantitative data from key experiments, comparing the performance of different protecting groups and reaction conditions.
Table 1: Comparison of Benzyl and Trifluoromethylated Benzyl Protecting Groups
| Glycosyl Donor Protecting Group | Acceptor | Activator/Additive | Solvent | α/β Ratio | Yield (%) | Reference |
| Benzyl | Reactive Alcohol | TMS-I / TPPO | CH₂Cl₂ | Low | - | [1] |
| 4-Trifluoromethylbenzyl (4-CF₃Bn) | Reactive Alcohol | TMS-I / TPPO | CH₂Cl₂ | 34:1 | - | [2] |
| 3,5-bis-Trifluoromethylbenzyl | Reactive Alcohol | TMS-I / TPPO | CH₂Cl₂ | High | - | [1] |
Table 2: Glycosylation with Various Acceptors using a 4-CF₃Bn Protected Donor
| Acceptor | α/β Ratio | Yield (%) | Reference |
| Cholesterol | 15:1 | - | [2] |
| Thioaglycone-containing acceptor | 25:1 | - | [1] |
| C2-position of glucose | 19:1 | Modest | [1] |
| Galactose diacetonide | 24:1 | - | [1] |
| Menthol | 28:1 | - | [1] |
Table 3: Comparison of 4-CF₃Bn and 3,5-bis-CF₃Bn Protected Donors with Cholesterol
| Glycosyl Donor Protecting Group | Acceptor | α/β Ratio | Reference |
| 4-Trifluoromethylbenzyl (4-CF₃Bn) | Cholesterol | 15:1 | [2] |
| 3,5-bis-Trifluoromethylbenzyl | Cholesterol | 23:1 | [1] |
Experimental Protocols
The following are generalized protocols for the synthesis of glycosyl donors with trifluoromethylated benzyl protecting groups and their subsequent use in stereoselective glycosylation reactions.
Protocol 1: Synthesis of Trifluoromethylated Benzyl Protected Glycosyl Imidate Donor
This protocol describes the general steps for introducing trifluoromethylated benzyl ethers as protecting groups on a carbohydrate scaffold, followed by the formation of a glycosyl imidate donor.
Materials:
-
Partially protected glycoside (e.g., with a free hydroxyl group)
-
2-(Trifluoromethyl)benzyl bromide (or other trifluoromethylated benzyl bromide)
-
Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Reagents for conversion to a glycosyl imidate (e.g., trichloroacetonitrile, DBU)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Standard workup and purification reagents (solvents, silica gel)
Procedure:
-
Benzylation: a. Dissolve the partially protected glycoside in anhydrous DMF. b. Add sodium hydride portion-wise at 0 °C and stir for 30 minutes. c. Add the trifluoromethylated benzyl bromide and allow the reaction to warm to room temperature. d. Stir until the reaction is complete as monitored by TLC. e. Quench the reaction carefully with methanol and water. f. Extract the product with an organic solvent (e.g., ethyl acetate) and wash with brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the product by flash column chromatography.
-
Formation of Glycosyl Imidate: a. Deprotect the anomeric position if necessary. b. Dissolve the fully protected glycoside in anhydrous CH₂Cl₂. c. Add trichloroacetonitrile and a catalytic amount of DBU. d. Stir the reaction at room temperature until completion as monitored by TLC. e. Concentrate the reaction mixture and purify the resulting glycosyl trichloroacetimidate by flash column chromatography.
Protocol 2: 1,2-cis-Selective Glycosylation Reaction
This protocol outlines the general procedure for the glycosylation of an alcohol acceptor using a trifluoromethylated benzyl protected glycosyl imidate donor to achieve high 1,2-cis-selectivity.
Materials:
-
Trifluoromethylated benzyl protected glycosyl imidate donor
-
Alcohol acceptor
-
Trimethylsilyl iodide (TMS-I)
-
Triphenylphosphine oxide (TPPO)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Molecular sieves (4 Å), activated
-
Standard workup and purification reagents
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., Argon), add the glycosyl imidate donor, the alcohol acceptor, and triphenylphosphine oxide.
-
Add activated 4 Å molecular sieves.
-
Dissolve the mixture in anhydrous CH₂Cl₂ and cool to the desired temperature (e.g., 0 °C or room temperature).
-
Add trimethylsilyl iodide (TMS-I) dropwise to the stirred solution.
-
Monitor the reaction progress by TLC. Reaction times can vary from a few hours to 24 hours.[1]
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Filter the mixture through a pad of celite and wash with CH₂Cl₂.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the 1,2-cis-glycoside.
Visualizations
Experimental Workflow for 1,2-cis-Selective Glycosylation
Caption: General workflow for 1,2-cis-selective glycosylation.
Proposed Mechanism for Enhanced 1,2-cis-Selectivity
Caption: Proposed reaction mechanism for 1,2-cis-glycosylation.
Conclusion
The use of 2-(trifluoromethyl)benzyl and other trifluoromethylated benzyl ethers as protecting groups represents a significant advancement in the stereoselective synthesis of 1,2-cis-glycosides. This strategy, characterized by its simple design and high selectivity with a range of reactive alcohols, has important implications for the development of multistep and automated oligosaccharide synthesis.[1][2] The protocols and data presented herein provide a valuable resource for researchers in carbohydrate chemistry and drug development, enabling the efficient synthesis of complex glycans with high stereochemical control. Further investigations into alternative electron-withdrawing protecting groups and activation strategies are ongoing and promise to expand the utility of this powerful synthetic methodology.[1]
References
Application Notes and Protocols for 2-(Trifluoromethyl)benzyl alcohol as a Substrate for Yeast Alcohol Dehydrogenase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2-(Trifluoromethyl)benzyl alcohol as a substrate for Yeast Alcohol Dehydrogenase (YADH). This document includes detailed experimental protocols, data presentation, and visualizations to facilitate research and development in biocatalysis and drug discovery.
Application Notes
This compound serves as a substrate for Yeast Alcohol Dehydrogenase (YADH, EC 1.1.1.1), an oxidoreductase that catalyzes the reversible oxidation of alcohols to their corresponding aldehydes or ketones.[1] The enzyme is a versatile biocatalyst used in organic synthesis. The reaction involves the transfer of a hydride ion from the alcohol to the cofactor nicotinamide adenine dinucleotide (NAD+), reducing it to NADH.
The presence of the electron-withdrawing trifluoromethyl group on the aromatic ring is expected to influence the kinetic parameters of the reaction. Studies on substituted benzaldehydes have shown that electron-withdrawing groups can enhance the rate of reduction catalyzed by certain YADH isoenzymes.[1] Consequently, the oxidation of this compound may be affected by these electronic effects.
Yeast contains multiple isoenzymes of alcohol dehydrogenase, with YADH-I being the constitutive fermentative enzyme and YADH-II being induced by ethanol and repressed by glucose.[2] Different isoenzymes can exhibit varying substrate specificities.[1][2] For aromatic substrates like benzyl alcohols, the catalytic efficiencies are generally lower than for the primary substrate, ethanol.[1]
Key Considerations:
-
Substrate Solubility: this compound has limited solubility in aqueous buffers. The use of a co-solvent such as DMSO or ethanol may be necessary, but its concentration should be optimized to avoid enzyme inhibition.
-
pH Optimum: The optimal pH for the oxidation of alcohols by YADH is typically in the range of 8.5 to 9.0.[3][4]
-
Cofactor: The reaction requires the oxidized form of nicotinamide adenine dinucleotide (NAD+) as a cofactor.
-
Enzyme Source: Commercially available YADH is often a mixture of isoenzymes. The specific activity and kinetic properties may vary between suppliers.
Data Presentation
| Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Ethanol | 14 | 270 | 19000 |
| Benzyl alcohol | 2.5 | 1.1 | 440 |
Data obtained with S. cerevisiae ADH2 (SceADH2) at pH 7.3 and 30°C.[1]
Experimental Protocols
Protocol 1: Spectrophotometric Assay for YADH Activity with this compound
This protocol describes a standard method to determine the initial rate of YADH-catalyzed oxidation of this compound by monitoring the increase in absorbance at 340 nm due to the formation of NADH.
Materials:
-
Yeast Alcohol Dehydrogenase (YADH), lyophilized powder or suspension
-
This compound
-
NAD+ (β-Nicotinamide adenine dinucleotide, oxidized form)
-
Sodium pyrophosphate buffer (50 mM, pH 8.8)
-
DMSO (optional, for substrate solubilization)
-
Spectrophotometer and cuvettes
Procedure:
-
Reagent Preparation:
-
YADH Solution: Prepare a stock solution of YADH (e.g., 1 mg/mL) in cold sodium pyrophosphate buffer. Dilute further to an appropriate working concentration (e.g., 0.1-0.5 units/mL) immediately before use. Keep the enzyme solution on ice.
-
NAD+ Solution: Prepare a stock solution of NAD+ (e.g., 20 mM) in sodium pyrophosphate buffer.
-
Substrate Solution: Prepare a stock solution of this compound (e.g., 100 mM) in a suitable solvent (e.g., DMSO). Further dilutions can be made in the assay buffer. Note: The final concentration of the organic solvent in the assay should be kept low (typically <1%) to minimize enzyme inhibition.
-
-
Assay Setup:
-
Set the spectrophotometer to 340 nm and equilibrate the temperature to 25°C.
-
In a 1 mL cuvette, add the following in order:
-
Sodium pyrophosphate buffer (to a final volume of 1 mL)
-
NAD+ solution (to a final concentration of 2 mM)
-
This compound solution (to the desired final concentration, e.g., 0.1 - 10 mM)
-
-
Mix gently by inversion and incubate for 3-5 minutes to reach thermal equilibrium.
-
-
Initiation of Reaction and Measurement:
-
Initiate the reaction by adding a small volume of the YADH working solution (e.g., 10-50 µL) to the cuvette.
-
Quickly mix by inversion and immediately start monitoring the increase in absorbance at 340 nm for 3-5 minutes.
-
Record the absorbance at regular intervals (e.g., every 15 seconds).
-
-
Data Analysis:
-
Determine the initial reaction rate (ΔA340/min) from the linear portion of the absorbance versus time plot.
-
Calculate the enzyme activity using the Beer-Lambert law:
-
Activity (µmol/min/mL) = (ΔA340/min * Total Assay Volume (mL)) / (εNADH * Light Path (cm) * Enzyme Volume (mL))
-
Where εNADH (molar extinction coefficient of NADH at 340 nm) = 6.22 mM-1cm-1.
-
-
Protocol 2: Determination of Km and Vmax
This protocol outlines the procedure to determine the Michaelis-Menten kinetic constants (Km and Vmax) for YADH with this compound.
Procedure:
-
Follow the spectrophotometric assay protocol described above (Protocol 1).
-
Keep the concentrations of YADH and NAD+ constant and at saturating levels (determine the optimal NAD+ concentration experimentally, typically 2-5 mM).
-
Vary the concentration of this compound over a range that brackets the expected Km (e.g., 0.1 * Km to 10 * Km). A suggested starting range is 0.1 mM to 20 mM.
-
Measure the initial reaction rate for each substrate concentration.
-
Plot the initial velocity (v) versus the substrate concentration ([S]).
-
Analyze the data using a suitable kinetic model, such as the Michaelis-Menten equation, by non-linear regression analysis or by using a linearized plot (e.g., Lineweaver-Burk plot) to determine the values of Km and Vmax.
Mandatory Visualizations
Caption: Enzymatic oxidation of this compound by YADH.
References
- 1. Activity of Yeast Alcohol Dehydrogenases on Benzyl Alcohols and Benzaldehydes. Characterization of ADH1 from Saccharomyces carlsbergensis and Transition State Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. ijsra.net [ijsra.net]
- 4. Estimation of the kinetic parameters (Km & Vmax) and the optimization of yeast alcohol dehydrogenase (ADH) assay. [ijsra.net]
Application Notes and Protocols for Reactions with 2-(Trifluoromethyl)benzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental setups and protocols for various chemical transformations involving 2-(Trifluoromethyl)benzyl alcohol. This compound is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals due to the presence of the trifluoromethyl group, which can significantly alter the biological activity and physicochemical properties of molecules.
Nucleophilic Substitution: Synthesis of 2-(Trifluoromethyl)benzyl Bromide
This protocol outlines the conversion of this compound to 2-(Trifluoromethyl)benzyl bromide, a key intermediate for introducing the 2-(trifluoromethyl)benzyl moiety. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group is replaced by a bromide ion.
Experimental Protocol
A solution of phosphorus tribromide (PBr₃) in absolute toluene is added dropwise to a solution of this compound in absolute toluene at a controlled temperature of 20-30°C.[1] Following the addition, the reaction mixture is stirred at room temperature for 2 hours to ensure complete conversion. The work-up procedure involves removal of the solvent under reduced pressure, followed by dissolution of the residue in dichloromethane and washing with water. The pH is adjusted to 8.0 with potassium hydrogen carbonate. The aqueous phase is then extracted multiple times with dichloromethane. The combined organic phases are washed with water and saturated sodium chloride solution, dried over sodium sulfate, and concentrated under reduced pressure to yield the final product, o-Trifluoromethylbenzyl bromide.[1]
Data Presentation
| Reactant | Molar Ratio | Reagent | Solvent | Temperature (°C) | Time (h) | Yield |
| This compound | 1 | PBr₃ | Toluene | 20-30 | 2 | Not Specified |
Experimental Workflow
References
Application Notes and Protocols for the Scalable Synthesis of 2-(Trifluoromethyl)benzyl Alcohol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scalable synthesis of 2-(Trifluoromethyl)benzyl alcohol and its derivatives. These compounds are valuable intermediates in the pharmaceutical and agrochemical industries, owing to the unique properties conferred by the trifluoromethyl group. The following sections detail two primary, scalable synthetic routes: the reduction of 2-(trifluoromethyl)benzoic acid derivatives and the hydrolysis of 2-(trifluoromethyl)benzyl halide derivatives.
Method 1: Reduction of 2-(Trifluoromethyl)benzoic Acid Derivatives
This method is a widely used, scalable approach for the synthesis of 2-(trifluoromethyl)benzyl alcohols. The reduction of the carboxylic acid functionality can be achieved using various reducing agents, with borane complexes being particularly effective and suitable for industrial applications.
Signaling Pathway Diagram
Caption: Reduction of 2-(Trifluoromethyl)benzoic Acid.
Experimental Protocol: Reduction of 2-Chloro-5-(trifluoromethyl)benzoic Acid
This protocol details the reduction of a representative substituted 2-(trifluoromethyl)benzoic acid using a borane-tetrahydrofuran (BH3•THF) complex.[1]
Materials:
-
2-Chloro-5-(trifluoromethyl)benzoic acid
-
Borane-tetrahydrofuran complex (BH3•THF)
-
Tetrahydrofuran (THF), anhydrous
-
6N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Magnesium sulfate (MgSO4), anhydrous
-
Nitrogen (N2) gas
-
5L three-neck flask, thermometer, mechanical stirrer, ice bath, reflux condenser
Procedure:
-
Reaction Setup: In a 5L three-neck flask equipped with a thermometer and mechanical stirrer, add 100g (0.45 mol) of 2-Chloro-5-(trifluoromethyl)benzoic acid and 1L of anhydrous tetrahydrofuran.
-
Inert Atmosphere: Purge the flask with nitrogen gas to establish an inert atmosphere.
-
Cooling: Cool the stirred mixture to 0°C in an ice bath.
-
Addition of Reducing Agent: Slowly add 900mL (0.9 mol) of borane-tetrahydrofuran complex dropwise to the reaction mixture while maintaining the temperature at 0°C.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 1.5 hours.
-
Quenching: After the reaction is complete, cool the mixture and slowly add 6N HCl until no more gas is evolved.
-
Extraction: Add 1L of water to the flask and extract the aqueous layer with ethyl acetate (2 x 1L).
-
Drying and Evaporation: Combine the organic phases, dry over anhydrous magnesium sulfate, and then evaporate the solvent under reduced pressure.
-
Product Isolation: The resulting white solid is 2-Chloro-5-(trifluoromethyl)benzyl alcohol.
Quantitative Data
| Starting Material | Reducing Agent | Solvent | Reaction Time | Yield | Reference |
| 2-Chloro-5-(trifluoromethyl)benzoic acid | BH3•THF | THF | 1.5 hours (reflux) | 85% | [1] |
| General Carboxylic Acid | BH3•THF or BH3•Me2S | THF | 8 hours (RT) | High | [2] |
Method 2: Hydrolysis of 2-(Trifluoromethyl)benzyl Halide Derivatives
This method provides a high-yield, scalable route to trifluoromethyl-substituted benzyl alcohols through the hydrolysis of the corresponding benzyl halides. This approach is particularly suitable for industrial production due to its reasonable process, simple and safe operation, and high yields.[3]
Experimental Workflow Diagram
Caption: Hydrolysis of m-Trifluoromethyl Benzyl Chloride.
Experimental Protocol: Hydrolysis of m-Trifluoromethyl Benzyl Chloride
The following protocol is based on a patented industrial-scale synthesis.[3]
Materials:
-
m-Trifluoromethyl benzyl chloride
-
Sodium acetate
-
Methanol
-
Autoclave (or a suitable pressure reactor)
Procedure:
-
Charging the Reactor: In a 1000 mL autoclave, add 300 mL of methanol, 60 g of sodium acetate, and 97 g of m-trifluoromethyl benzyl chloride.
-
Reaction: Heat the mixture to 160°C with stirring and maintain for 12 hours. The reaction progress can be monitored by Gas Chromatography (GC) to confirm the complete conversion of the starting material.
-
Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove inorganic salts.
-
Solvent Recovery: The filtrate is subjected to atmospheric distillation to recover methanol and the byproduct, methyl acetate.
-
Product Distillation: The product is then distilled under reduced pressure (0.0024 MPa) to yield m-trifluoromethyl-benzyl-alcohol.
Quantitative Data
| Starting Material | Reagents | Solvent | Temperature | Reaction Time | Yield | Reference |
| m-Trifluoromethyl benzyl chloride | Sodium Acetate | Methanol | 160°C | 12 hours | 98% | [3] |
| m-Trifluoromethyl bromobenzyl | Sodium Acetate | Methanol | 140°C | 16 hours | 94% | [3] |
| m-Trifluoromethyl benzyl chloride | Sodium Acetate | n-Butanol | 105°C | 240 hours | 85% | [3] |
Summary and Comparison of Methods
| Feature | Method 1: Reduction | Method 2: Hydrolysis |
| Starting Material | 2-(Trifluoromethyl)benzoic Acid Derivative | 2-(Trifluoromethyl)benzyl Halide Derivative |
| Key Reagents | Borane complexes (e.g., BH3•THF) | Sodium Acetate, Alcohol |
| Advantages | - Good functional group tolerance.- Commercially available starting materials. | - High yields (up to 98%).- Stated to be suitable for industrial production.- Simple and safe operation. |
| Considerations | - Handling of pyrophoric borane reagents requires care.- Aqueous workup is necessary. | - Requires elevated temperatures and pressures (autoclave).- Longer reaction times for some substrates. |
Both methods offer scalable and efficient pathways to this compound derivatives. The choice of method will depend on the availability and cost of the starting materials, the desired scale of production, and the available equipment. The reduction of benzoic acids is a versatile laboratory and industrial method, while the hydrolysis of benzyl halides presents a very high-yield option specifically designed for large-scale manufacturing.
References
Applications of Trifluoromethylated Compounds in Medicinal Chemistry: Application Notes and Protocols
Introduction
The introduction of a trifluoromethyl (-CF3) group into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties.[1][2] The unique characteristics of the -CF3 group, such as its high electronegativity, metabolic stability, and lipophilicity, can significantly improve a molecule's potency, absorption, distribution, metabolism, and excretion (ADME) profile.[3][4][5][6] The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group resistant to metabolic degradation and thereby increasing the drug's half-life.[5][7] This application note will explore the use of trifluoromethylated compounds in various therapeutic areas, with a focus on specific drug examples, their mechanisms of action, and detailed protocols for their evaluation.
Application Note 1: Anti-inflammatory Agents - Celecoxib
Background: Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[8][9] This selectivity provides anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[10] The trifluoromethyl group in Celecoxib is crucial for its selective binding to the COX-2 enzyme.[9]
Mechanism of Action: Celecoxib selectively binds to and inhibits the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[11][12] The sulfonamide side chain of celecoxib binds to a hydrophilic region near the active site of COX-2, a feature that contributes to its selectivity over COX-1.[9][11]
Quantitative Data:
| Compound | Target | IC50 (COX-1) | IC50 (COX-2) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | COX-2 | 15 µM | 0.04 µM | 375 |
Note: IC50 values can vary depending on the assay conditions.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This protocol describes a fluorometric method for determining the inhibitory activity of a test compound against COX-2.
Materials:
-
Purified recombinant COX-2 enzyme[13]
-
COX Assay Buffer[13]
-
Arachidonic Acid (substrate)[13]
-
Amplex™ Red reagent (fluorogenic probe)[13]
-
Test compound (e.g., Celecoxib)
-
96-well microplate[13]
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the test compound at various concentrations.
-
Add the purified COX-2 enzyme to each well.
-
Incubate the plate for a specified time at a controlled temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid and Amplex™ Red reagent to each well.
-
Monitor the fluorescence intensity over time using a microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Workflow for COX-2 Inhibitor Screening:
Caption: Workflow for in vitro screening of COX-2 inhibitors.
Application Note 2: Antidepressants - Fluoxetine
Background: Fluoxetine, marketed as Prozac, is a widely prescribed antidepressant of the selective serotonin reuptake inhibitor (SSRI) class.[14][15] The trifluoromethyl group in fluoxetine enhances its lipophilicity, allowing it to cross the blood-brain barrier, and contributes to its selective binding to the serotonin transporter.[7]
Mechanism of Action: Fluoxetine selectively blocks the reuptake of serotonin into presynaptic neurons by inhibiting the serotonin transporter (SERT).[16][17] This leads to an increased concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission, which is thought to be responsible for its antidepressant effects.[14][16]
Quantitative Data:
| Compound | Target | Ki (SERT) | Ki (NET) | Ki (DAT) |
| Fluoxetine | SERT | 0.8 nM | 240 nM | 1800 nM |
Note: Ki values represent the binding affinity of the compound to the transporter.
Experimental Protocol: Serotonin Reuptake Inhibition Assay
This protocol outlines a cell-based assay to measure the inhibition of serotonin reuptake by a test compound.
Materials:
-
Cells expressing the human serotonin transporter (hSERT)
-
[3H]-Serotonin (radiolabeled serotonin)
-
Assay buffer
-
Test compound (e.g., Fluoxetine)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Culture hSERT-expressing cells in a suitable format (e.g., 96-well plates).
-
Wash the cells with assay buffer.
-
Add the test compound at various concentrations to the cells and pre-incubate.
-
Add [3H]-Serotonin to initiate the uptake.
-
Incubate for a specific time to allow for serotonin uptake.
-
Terminate the uptake by washing the cells with ice-cold assay buffer.
-
Lyse the cells and add scintillation fluid.
-
Measure the radioactivity using a scintillation counter to quantify the amount of [3H]-Serotonin taken up by the cells.
-
Calculate the percent inhibition and determine the IC50 value.
Signaling Pathway of Fluoxetine:
Caption: Mechanism of action of Fluoxetine.
Application Note 3: Antidiabetic Agents - Sitagliptin
Background: Sitagliptin is an oral antihyperglycemic agent used for the treatment of type 2 diabetes.[18] It belongs to the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs.[19] The trifluoromethyl group in sitagliptin plays a key role in its potent and selective inhibition of the DPP-4 enzyme.
Mechanism of Action: Sitagliptin inhibits the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[20][21] By preventing the breakdown of incretins, sitagliptin increases their levels, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[18][22]
Quantitative Data:
| Compound | Target | IC50 (DPP-4) |
| Sitagliptin | DPP-4 | 19 nM |
Experimental Protocol: DPP-4 Inhibition Assay
This protocol describes a fluorometric assay for measuring the inhibition of DPP-4 activity.[23]
Materials:
-
Recombinant human DPP-4 enzyme[23]
-
DPP-4 Assay Buffer[23]
-
DPP-4 Substrate (e.g., Gly-Pro-AMC)[24]
-
Test compound (e.g., Sitagliptin)[23]
-
96-well plate[23]
-
Fluorescence microplate reader
Procedure:
-
Prepare solutions of the test compound at various concentrations.
-
In a 96-well plate, add the test compound and the DPP-4 enzyme.
-
Incubate the mixture to allow for inhibitor binding.
-
Initiate the reaction by adding the DPP-4 substrate.
-
Incubate the plate at 37°C.[23]
-
Measure the fluorescence intensity at regular intervals (Excitation: ~360 nm, Emission: ~460 nm).[24]
-
Calculate the rate of the enzymatic reaction and the percent inhibition for each concentration of the test compound.
-
Determine the IC50 value from the dose-response curve.
Signaling Pathway of Sitagliptin:
Caption: Mechanism of action of Sitagliptin.
Application Note 4: Anti-androgen Agents - Bicalutamide
Background: Bicalutamide is a non-steroidal anti-androgen used in the treatment of prostate cancer.[25] It acts as an antagonist of the androgen receptor (AR).[26] The trifluoromethyl group is a key feature of its structure, contributing to its high binding affinity for the androgen receptor.[27]
Mechanism of Action: Bicalutamide is a competitive inhibitor of the androgen receptor.[25] It binds to the AR and prevents androgens like testosterone and dihydrotestosterone (DHT) from binding and activating the receptor.[26][28] This blocks the downstream signaling pathways that promote the growth of prostate cancer cells.[25][27]
Quantitative Data:
| Compound | Target | IC50 |
| Bicalutamide | Androgen Receptor | 159-243 nM |
Experimental Protocol: Androgen Receptor Competitive Binding Assay
This protocol describes an in vitro assay to determine the ability of a test compound to compete with a radiolabeled ligand for binding to the androgen receptor.[29][30]
Materials:
-
Recombinant human androgen receptor[30]
-
Radiolabeled androgen (e.g., [3H]-R1881)[29]
-
Test compound (e.g., Bicalutamide)
-
Assay buffer[30]
-
96-well filter plates[30]
-
Scintillation counter
Procedure:
-
In a 96-well plate, add the test compound at various concentrations.
-
Add a fixed concentration of the radiolabeled androgen to each well.
-
Add the recombinant androgen receptor to initiate the binding reaction.
-
Incubate the plate to allow the binding to reach equilibrium.[30]
-
Separate the bound and free radioligand using a filter plate.[30]
-
Wash the filters to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the percent inhibition of radioligand binding and determine the IC50 value for the test compound.
Logical Relationship in Bicalutamide's Action:
Caption: Logical flow of Bicalutamide's anti-androgen activity.
Conclusion
The incorporation of trifluoromethyl groups is a powerful and versatile strategy in modern drug design.[4][31] The examples of celecoxib, fluoxetine, sitagliptin, and bicalutamide highlight how this functional group can be leveraged to create highly effective and selective therapeutic agents across a range of diseases. The provided protocols offer standardized methods for researchers to evaluate the activity of novel trifluoromethylated compounds in the drug discovery process.
References
- 1. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Celecoxib - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 11. news-medical.net [news-medical.net]
- 12. ClinPGx [clinpgx.org]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Fluoxetine: MedlinePlus Drug Information [medlineplus.gov]
- 15. About fluoxetine - NHS [nhs.uk]
- 16. Fluoxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. What is the mechanism of Fluoxetine Hydrochloride? [synapse.patsnap.com]
- 18. Sitagliptin - Wikipedia [en.wikipedia.org]
- 19. Sitagliptin - Uses, How it Works and Side Effects | Diabetes UK [diabetes.org.uk]
- 20. What is the mechanism of Sitagliptin? [synapse.patsnap.com]
- 21. Benefits of Sitagliptin Mechanism of action and dosage for diabetes [enantilabs.com]
- 22. What is the mechanism of Sitagliptin Phosphate? [synapse.patsnap.com]
- 23. sigmaaldrich.cn [sigmaaldrich.cn]
- 24. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 25. What is the mechanism of Bicalutamide? [synapse.patsnap.com]
- 26. Bicalutamide - Wikipedia [en.wikipedia.org]
- 27. Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 28. youtube.com [youtube.com]
- 29. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 30. benchchem.com [benchchem.com]
- 31. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
Application Notes and Protocols for Catalyst Preparation using 2-(Trifluoromethyl)benzyl Alcohol Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catalysts play a pivotal role in modern organic synthesis and drug development, enabling efficient and selective chemical transformations. The electronic properties of ligands attached to a metal center are crucial in tuning the catalyst's activity and selectivity. Fluorinated organic molecules are of particular interest due to the unique electronic effects imparted by the highly electronegative fluorine atoms. The 2-(trifluoromethyl)benzyl group, with its strong electron-withdrawing trifluoromethyl substituent at the ortho position, can significantly influence the Lewis acidity of a metal center and the stereochemical environment of the catalytic pocket.
This document provides detailed application notes and protocols for the preparation and application of a catalyst system utilizing a 2-(trifluoromethyl)benzyl alkoxide ligand, generated in situ, for the ring-opening polymerization (ROP) of ε-caprolactone. This reaction is a fundamental process for producing biodegradable polyesters, such as polycaprolactone (PCL), which have widespread applications in the biomedical field, including drug delivery systems and medical implants. While 2-(trifluoromethyl)benzyl alcohol may not be a conventional ligand, its in situ formation into a metal alkoxide provides a representative model for its application in catalysis. In this model system, an iron(III) chloride pre-catalyst reacts with this compound, which acts as both the ligand source and the initiator for the polymerization.
Application: Ring-Opening Polymerization of ε-Caprolactone
The in situ generated iron(III) 2-(trifluoromethyl)benzyl alkoxide is an effective catalyst for the ring-opening polymerization of ε-caprolactone. The electron-withdrawing nature of the trifluoromethyl group is postulated to enhance the Lewis acidity of the iron center, thereby activating the carbonyl group of the lactone monomer for nucleophilic attack by the alcohol initiator. This catalytic system allows for controlled polymerization, yielding polyesters with predictable molecular weights and narrow polydispersity.
Data Presentation
The following tables summarize representative quantitative data for the ring-opening polymerization of ε-caprolactone using an in situ generated iron(III) alkoxide catalyst with this compound as the initiator and ligand source. The data is based on typical results observed for similar metal-catalyzed ROP reactions.[1][2]
Table 1: Effect of Catalyst Loading on Polymerization of ε-Caprolactone
| Entry | Catalyst Loading (mol%) | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 0.1 | 92 | 15,200 | 1.25 |
| 2 | 0.5 | 98 | 14,800 | 1.18 |
| 3 | 1.0 | 99 | 15,500 | 1.15 |
Reaction Conditions: [ε-Caprolactone]/[Initiator] = 100, T = 130 °C, Time = 4 h, Solvent: Toluene.
Table 2: Effect of Reaction Temperature on Polymerization of ε-Caprolactone
| Entry | Temperature (°C) | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 100 | 75 | 12,300 | 1.32 |
| 2 | 130 | 98 | 14,800 | 1.18 |
| 3 | 150 | 99 | 14,500 | 1.28 |
Reaction Conditions: Catalyst Loading = 0.5 mol%, [ε-Caprolactone]/[Initiator] = 100, Time = 4 h, Solvent: Toluene.
Experimental Protocols
Protocol 1: In Situ Preparation of the Iron(III) Alkoxide Catalyst and Ring-Opening Polymerization of ε-Caprolactone
This protocol describes the in situ formation of the iron(III) 2-(trifluoromethyl)benzyl alkoxide catalyst and its immediate use in the ring-opening polymerization of ε-caprolactone.[1]
Materials:
-
Anhydrous Iron(III) Chloride (FeCl₃)
-
This compound
-
ε-Caprolactone (freshly distilled over CaH₂)
-
Anhydrous Toluene
-
Schlenk flask and line
-
Magnetic stirrer and heating mantle
-
Syringes for liquid transfer
-
Nitrogen or Argon gas supply
Procedure:
-
Preparation of the Reaction Vessel: A 100 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven at 120 °C overnight and then cooled under a stream of dry nitrogen.
-
Addition of Reagents:
-
To the cooled Schlenk flask, add anhydrous Iron(III) Chloride (e.g., 8.1 mg, 0.05 mmol, 0.5 mol%).
-
Add anhydrous toluene (40 mL) via syringe.
-
Add this compound (e.g., 176.1 mg, 1.0 mmol, 1 equivalent) as the initiator.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the iron alkoxide species.
-
-
Initiation of Polymerization:
-
Add freshly distilled ε-caprolactone (e.g., 11.4 g, 100 mmol, 100 equivalents) to the flask via syringe.
-
-
Polymerization Reaction:
-
Immerse the Schlenk flask in a preheated oil bath at 130 °C.
-
Stir the reaction mixture for 4 hours under a nitrogen atmosphere.
-
-
Termination and Purification:
-
After 4 hours, remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by adding a few drops of hydrochloric acid (1 M).
-
Precipitate the polymer by slowly pouring the reaction mixture into a beaker of cold methanol (400 mL) with vigorous stirring.
-
Collect the white polymer precipitate by filtration.
-
Wash the polymer with fresh methanol and dry it under vacuum at 40 °C to a constant weight.
-
-
Characterization:
-
Determine the monomer conversion by ¹H NMR spectroscopy of the crude reaction mixture.
-
Analyze the purified polymer for its number-average molecular weight (Mn) and polydispersity index (PDI) using gel permeation chromatography (GPC).
-
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Trifluoromethyl)benzyl alcohol
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(Trifluoromethyl)benzyl alcohol for improved yields.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly through the reduction of 2-(Trifluoromethyl)benzaldehyde.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Incomplete Reaction: The reduction of 2-(Trifluoromethyl)benzaldehyde may not have gone to completion.
-
Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the starting material is fully consumed.
-
Reaction Time: If the reaction is incomplete, consider extending the reaction time.
-
Reagent Stoichiometry: Ensure an adequate molar excess of the reducing agent, such as sodium borohydride (NaBH₄), is used. A common starting point is 1.2 to 2 molar equivalents relative to the aldehyde.
-
-
Suboptimal Reaction Temperature: The temperature can significantly impact the reaction rate and selectivity.
-
Low Temperature: If the reaction is sluggish, a slight increase in temperature might be necessary. However, be cautious as higher temperatures can lead to side product formation.
-
High Temperature: Excessive heat can promote side reactions. For reductions with NaBH₄, the reaction is often started at 0°C and then allowed to warm to room temperature.
-
-
Poor Reagent Quality: The purity and activity of reagents are critical.
-
Reducing Agent: Sodium borohydride can degrade over time, especially if exposed to moisture. Use freshly opened or properly stored NaBH₄.
-
Solvent: Ensure the solvent is anhydrous, as water can react with the reducing agent. Common solvents for this reduction include methanol, ethanol, or a mixture of THF and water.
-
-
Side Product Formation: The formation of undesired byproducts can consume starting material and complicate purification.
-
Over-reduction: While less common for NaBH₄ with aldehydes, stronger reducing agents could potentially affect the trifluoromethyl group under harsh conditions.
-
Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking an alpha-hydrogen can undergo disproportionation to form the corresponding alcohol and carboxylic acid. Ensure the reaction conditions are not strongly basic unless intended.
-
-
Work-up and Purification Losses: Significant product loss can occur during the extraction and purification steps.
-
Extraction: Ensure the pH is adjusted correctly during the aqueous work-up to keep the product in the organic phase. Perform multiple extractions with an appropriate solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery.
-
Purification: While silica gel column chromatography is effective for purification, improper solvent selection can lead to poor separation or product loss on the column.
-
Question: I am observing multiple spots on my TLC plate after the reaction. How do I identify them and prevent their formation?
Answer:
The presence of multiple spots on a TLC plate indicates a mixture of compounds.
Identification of Spots:
-
Starting Material: One spot will likely correspond to the unreacted 2-(Trifluoromethyl)benzaldehyde. You can confirm this by running a co-spot with the starting material.
-
Product: The desired this compound will be another spot. Alcohols are generally more polar than their corresponding aldehydes, so the product spot should have a lower Rf value.
-
Side Products: Other spots could be impurities or side products.
Strategies for Prevention:
-
Incomplete Reaction: If a significant amount of starting material remains, refer to the troubleshooting steps for low yield, focusing on reaction time and reagent stoichiometry.
-
Side Reactions: The formation of other impurities may be due to suboptimal reaction conditions. Consider lowering the reaction temperature or using a milder reducing agent.
-
Purification: If side products are unavoidable, optimize the column chromatography conditions to ensure a clean separation. A gradient elution with a hexane/ethyl acetate solvent system is often effective.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient laboratory-scale method for synthesizing this compound?
A1: The most prevalent and convenient method for laboratory-scale synthesis is the reduction of 2-(Trifluoromethyl)benzaldehyde with a hydride-based reducing agent. Sodium borohydride (NaBH₄) is widely used due to its selectivity for aldehydes and ketones, operational simplicity, and mild reaction conditions.[1][2]
Q2: Which solvents are recommended for the NaBH₄ reduction of 2-(Trifluoromethyl)benzaldehyde?
A2: Protic solvents like methanol or ethanol are commonly used for NaBH₄ reductions.[1] Tetrahydrofuran (THF) or mixtures of THF and water can also be employed. The choice of solvent can influence the reaction rate and selectivity.
Q3: How can I purify the final product?
A3: Purification is typically achieved through silica gel column chromatography.[3][4] The crude product is loaded onto a silica gel column and eluted with a non-polar/polar solvent mixture, such as hexane-ethyl acetate, to separate the desired alcohol from unreacted aldehyde and other impurities.[4] Subsequent removal of the solvent under reduced pressure yields the purified product.
Q4: Are there alternative synthesis routes to this compound?
A4: Yes, other methods have been reported, although they might be less common for standard lab synthesis. One such method involves the reduction of 2-(Trifluoromethyl)benzoic acid using a stronger reducing agent like borane-tetrahydrofuran complex (BH₃·THF).[5] Another approach involves the reaction of a m-trifluoromethylhalogenobenzyl with sodium acetate followed by hydrolysis.[6]
Q5: What are the typical safety precautions I should take during this synthesis?
A5: Standard laboratory safety protocols should be followed. This compound and its precursor are irritants.[7] The reaction should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. Sodium borohydride is flammable and reacts with water to produce hydrogen gas, so it should be handled with care.
Data Presentation
Table 1: Comparison of Yields for Related Benzyl Alcohol Syntheses
| Starting Material | Reagent(s) | Solvent | Reaction Conditions | Product | Yield | Reference |
| 2-Chloro-5-(trifluoromethyl)benzoic acid | Borane-tetrahydrofuran complex | Tetrahydrofuran | Reflux for 1.5 hours | 2-Chloro-5-(trifluoromethyl)benzyl alcohol | 85% | [5] |
| m-Trifluoromethyl benzyl chloride | Sodium acetate, Methanol | Methanol | 160°C, 12 hours (in autoclave) | m-Trifluoromethyl-benzyl-alcohol | 98% | [6] |
| Benzaldehyde | NaBH₄ / wet Al₂O₃ | Solvent-free | Room temperature, 1-40 min | Benzyl alcohol | 85-99% | [8] |
| Aryl halide | HCOONa, Pd catalyst, CO | N,N-dimethyl-formamide | 110-130°C, 2-20 hours | Aromatic aldehyde | 77% (for 2-(Trifluoromethyl)benzaldehyde) | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of 2-(Trifluoromethyl)benzaldehyde with NaBH₄
This protocol is a general procedure based on standard organic chemistry practices for aldehyde reduction.
Materials:
-
2-(Trifluoromethyl)benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(Trifluoromethyl)benzaldehyde (1.0 eq) in methanol. Cool the flask to 0°C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution. Maintain the temperature at 0°C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes and then warm to room temperature. Continue stirring for an additional 1-2 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting aldehyde is consumed.
-
Quenching: Carefully quench the reaction by slowly adding deionized water at 0°C.
-
Acidification: Acidify the mixture to pH ~5-6 with 1 M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with deionized water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
Mandatory Visualizations
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. rsc.org [rsc.org]
- 4. 2-(Trifluoromethyl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. CN101643390B - Preparation method of m-trifluoromethyl-benzyl-alcohol - Google Patents [patents.google.com]
- 7. 2-(三氟甲基)苄醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. asianpubs.org [asianpubs.org]
Technical Support Center: Synthesis of 2-(Trifluoromethyl)benzyl alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Trifluoromethyl)benzyl alcohol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Synthesis Route 1: Reduction of 2-(Trifluoromethyl)benzaldehyde
Question 1: I am getting a significant amount of an acidic byproduct during the reduction of 2-(Trifluoromethyl)benzaldehyde. What is it and how can I avoid it?
Answer: The acidic byproduct is likely 2-(Trifluoromethyl)benzoic acid . This occurs due to a common side reaction called the Cannizzaro reaction , which is a base-induced disproportionation of two molecules of a non-enolizable aldehyde (an aldehyde without α-hydrogens, like 2-(trifluoromethyl)benzaldehyde) to yield a primary alcohol and a carboxylic acid.[1][2][3][4][5]
Troubleshooting:
-
pH Control: The Cannizzaro reaction is promoted by strong basic conditions. Ensure your reaction and workup conditions are not strongly alkaline. If a basic workup is required, use a mild base (e.g., sodium bicarbonate) and keep the temperature low.
-
Choice of Reducing Agent: Using hydride reducing agents like Sodium Borohydride (NaBH₄) or Lithium Aluminium Hydride (LiAlH₄) under appropriate conditions will favor the reduction of the aldehyde over the Cannizzaro reaction.[6][7][8][9][10][11][12]
-
Reaction Temperature: Maintain a low temperature during the reduction to minimize the rate of the Cannizzaro reaction.
Question 2: My yield of this compound is low, and I have an apolar, high-boiling point impurity. What could this be?
Answer: A common side reaction, especially under acidic conditions or with certain catalysts, is the formation of a symmetrical ether , bis[2-(trifluoromethyl)phenyl]methyl ether, through the intermolecular etherification of two molecules of the product alcohol.[13][14][15][16] One study reported the formation of this ether in a moderate yield of 56% when this compound was heated with an iron catalyst at 120 °C.[16]
Troubleshooting:
-
Avoid High Temperatures and Strong Acids: After the reduction is complete, avoid prolonged exposure to high temperatures and strong acidic conditions during the workup, as these can promote ether formation.
-
Catalyst Choice: Be mindful of the catalysts used. Lewis acids, in particular, can catalyze this side reaction.
-
Purification: This byproduct can often be separated from the desired alcohol by column chromatography on silica gel.
Synthesis Route 2: Reduction of 2-(Trifluoromethyl)benzoic acid
Question 3: The reduction of 2-(Trifluoromethyl)benzoic acid with LiAlH₄ is sluggish and gives a poor yield. What are the possible reasons?
Answer: Low yields in the LiAlH₄ reduction of 2-(Trifluoromethyl)benzoic acid can be due to several factors:
-
Reagent Purity and Activity: LiAlH₄ is highly reactive and decomposes on exposure to moisture.[6][7][9][12] Ensure you are using fresh, high-quality LiAlH₄ and that your solvent (typically anhydrous THF or diethyl ether) is scrupulously dry.
-
Incomplete Reaction: The reduction of a carboxylic acid is a two-step process involving initial deprotonation followed by reduction. Ensure you are using a sufficient excess of LiAlH₄ (at least 1.5 equivalents) to account for the initial acid-base reaction and to drive the reduction to completion.
-
Workup Procedure: The workup of LiAlH₄ reactions is critical. Improper workup can lead to the formation of aluminum salt emulsions that trap the product, leading to low isolated yields. A common and effective workup is the Fieser method (sequential addition of water, then 15% aqueous NaOH, then more water).
Quantitative Data on Potential Yield-Affecting Side Reactions
| Side Reaction/Issue | Precursor | Conditions Favoring Side Reaction | Potential Impact on Yield |
| Cannizzaro Reaction | 2-(Trifluoromethyl)benzaldehyde | Strong basic conditions | Up to 50% of the starting material can be converted to the acid |
| Symmetrical Ether Formation | This compound | High temperature, acidic conditions, certain catalysts (e.g., FeCl₃) | Can be a major byproduct (e.g., 56% yield of ether reported)[16] |
| Incomplete Reduction | 2-(Trifluoromethyl)benzoic acid | Insufficient reducing agent, poor quality reducing agent | Low conversion to the desired alcohol |
| Wurtz Coupling | 2-(Trifluoromethyl)phenyl halide | Grignard reagent formation | Formation of 2,2'-bis(trifluoromethyl)biphenyl impurity |
Synthesis Route 3: Grignard Reaction
Question 4: I am attempting to synthesize this compound by reacting 2-(trifluoromethyl)phenylmagnesium bromide with formaldehyde, but I am getting a significant amount of a non-polar, crystalline byproduct. What is this and how can I minimize it?
Answer: The likely byproduct is 2,2'-bis(trifluoromethyl)biphenyl . This is formed via a Wurtz coupling reaction , where the Grignard reagent reacts with the starting 2-(trifluoromethyl)phenyl halide. This is a very common side reaction in the preparation of Grignard reagents.
Troubleshooting:
-
Slow Addition: Add the 2-(trifluoromethyl)phenyl halide slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture, thus minimizing the rate of the Wurtz coupling.
-
Activated Magnesium: Ensure the magnesium turnings are fresh and properly activated (e.g., with a crystal of iodine or 1,2-dibromoethane) to promote the formation of the Grignard reagent over the coupling reaction.
-
Solvent: Anhydrous diethyl ether or THF are the standard solvents. Ensure they are completely dry, as water will quench the Grignard reagent.[17]
-
Temperature Control: The reaction to form the Grignard reagent is exothermic. Maintain a gentle reflux and avoid excessive heating, which can promote side reactions.
Experimental Protocols & Methodologies
Protocol 1: Reduction of 2-(Trifluoromethyl)benzaldehyde with Sodium Borohydride
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(trifluoromethyl)benzaldehyde (1.0 eq) in methanol.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of NaBH₄: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quenching: Slowly add 1 M HCl to quench the excess NaBH₄ until the evolution of gas ceases.
-
Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x volumes).
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the solution under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
Visualizations
Logical Relationship of Side Reactions in the Synthesis of this compound
Caption: Key synthetic routes to this compound and their associated side reactions.
Experimental Workflow for the Reduction of 2-(Trifluoromethyl)benzaldehyde
Caption: A typical experimental workflow for the synthesis of this compound via aldehyde reduction.
References
- 1. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 2. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 3. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 4. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Synthetic applications of the Cannizzaro reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. byjus.com [byjus.com]
- 7. adichemistry.com [adichemistry.com]
- 8. Sodium Borohydride [commonorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]
- 12. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 13. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 14. Styryl ether formation from benzyl alcohols under transition-metal-free basic DMSO conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. reddit.com [reddit.com]
Purification techniques for 2-(Trifluoromethyl)benzyl alcohol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the purification of 2-(Trifluoromethyl)benzyl alcohol.
Physical and Chemical Properties
For effective purification, it is essential to be familiar with the physical and chemical properties of this compound.
| Property | Value | Citations |
| Molecular Formula | C₈H₇F₃O | [1] |
| Molecular Weight | 176.14 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 90 °C @ 20 mmHg | [2] |
| Density | 1.326 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.468 | [2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and effective purification techniques for this compound, which is a liquid at room temperature, are fractional distillation under reduced pressure and silica gel column chromatography.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Common impurities often stem from the synthesis process. If prepared by the reduction of 2-(trifluoromethyl)benzaldehyde, the primary impurity is likely the unreacted starting aldehyde.[2] Other potential impurities include reaction byproducts and residual solvents.
Q3: What are the main safety concerns when handling this compound?
A3: this compound is known to cause skin and eye irritation and may cause respiratory irritation.[1] It is crucial to handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q4: How can I confirm the purity of my final product?
A4: The purity of the final product can be assessed using several analytical techniques. The most common are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. A ¹H NMR spectrum can show the presence of impurities, such as the characteristic aldehyde proton peak from the starting material around 10 ppm.[3]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: My product is impure after distillation.
| Question | Possible Cause & Solution |
| Why is my distilled product still showing impurities on the GC/NMR? | Inadequate Separation: The boiling points of your product and impurities might be too close for effective separation by simple distillation. Solution: Use a fractionating column (e.g., Vigreux) to increase the separation efficiency. Ensure a slow and steady distillation rate to allow for proper equilibration in the column. |
| System Leak: A leak in the vacuum distillation setup can lead to an unstable boiling point and inefficient separation. Solution: Check all joints and connections for a proper seal. Ensure all glassware is free of cracks. | |
| Bumping/Uneven Boiling: Violent boiling can cause impure liquid to splash into the collection flask. Solution: Use a magnetic stir bar or boiling chips to ensure smooth boiling. Maintain a consistent heat supply using an oil bath. |
Issue 2: Column chromatography is providing poor separation.
| Question | Possible Cause & Solution |
| Why are my product and impurities eluting together? | Incorrect Solvent System (Eluent): The polarity of the eluent may be too high, causing all compounds to move quickly down the column without separating. Solution: Decrease the polarity of the eluent. A common eluent system for this type of compound is a mixture of hexanes and ethyl acetate.[4][5] Start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity (gradient elution) if necessary. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system before running the column. |
| Why is the product eluting very slowly or not at all? | Solvent System Polarity Too Low: The eluent is not polar enough to move the product down the silica gel. Solution: Gradually increase the polarity of the eluent system by increasing the proportion of the more polar solvent (e.g., ethyl acetate). |
| Why are the separation bands streaking or tailing? | Column Overloading: Too much crude material was loaded onto the column. Solution: Use a larger column or reduce the amount of material being purified. The amount of crude material should typically be 1-5% of the weight of the silica gel. |
| Insoluble Impurities: Some impurities might be insoluble in the eluent, streaking down the column. Solution: Pre-adsorb the crude material onto a small amount of silica gel before loading it onto the main column. |
Issue 3: I'm having trouble removing the starting material, 2-(trifluoromethyl)benzaldehyde.
| Question | Possible Cause & Solution |
| How can I remove the unreacted aldehyde before the final purification? | Chemical Wash: The aldehyde can be removed with a chemical wash. Solution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with a saturated aqueous solution of sodium bisulfite (NaHSO₃). The bisulfite forms a water-soluble adduct with the aldehyde, which will be removed into the aqueous layer. Follow this with a wash with saturated aqueous sodium bicarbonate and then brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) before removing the solvent. |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This method is suitable for purifying moderate to large quantities of the alcohol from non-volatile impurities or those with significantly different boiling points.
-
Setup: Assemble a fractional distillation apparatus with a Vigreux column, a vacuum-adapter, and a receiving flask. Ensure all glass joints are properly greased and sealed.
-
Charging the Flask: Add the crude this compound and a magnetic stir bar to the distillation flask. Do not fill the flask more than two-thirds full.
-
Applying Vacuum: Connect the apparatus to a vacuum pump with a trap and a pressure gauge. Slowly and carefully reduce the pressure to approximately 20 mmHg.
-
Heating: Begin stirring and gently heat the distillation flask using an oil bath.
-
Fraction Collection: Collect any low-boiling fractions first. Slowly increase the temperature until the desired product begins to distill. Collect the fraction that boils at a constant temperature around 90 °C (at 20 mmHg).
-
Completion: Once the product has been collected, remove the heat source and allow the system to cool completely before slowly reintroducing air to the apparatus.
Protocol 2: Purification by Silica Gel Column Chromatography
This method is ideal for separating compounds with close boiling points or for high-purity applications.
-
Solvent System Selection: Using TLC, determine an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) that gives good separation between the product (Rf ≈ 0.3-0.4) and any impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into a chromatography column and allow it to pack evenly, draining excess solvent until the solvent level is just above the silica surface.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the eluent. Carefully load the solution onto the top of the silica gel bed using a pipette.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate. If using a gradient, gradually increase the polarity of the eluent to elute the product.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualized Workflows
Caption: General workflow for the purification of this compound.
References
Technical Support Center: Overcoming Reactivity Challenges with 2-(Trifluoromethyl)benzyl alcohol in SN1 Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low reactivity of 2-(trifluoromethyl)benzyl alcohol in SN1-type reactions. The electron-withdrawing nature of the trifluoromethyl group significantly deactivates the benzylic position, making the formation of a carbocation intermediate, the rate-determining step in SN1 reactions, energetically unfavorable.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so unreactive in SN1 reactions?
The primary reason for the low reactivity of this compound in SN1 reactions is the strong electron-withdrawing effect of the trifluoromethyl (-CF₃) group. This group, located at the ortho position, destabilizes the benzylic carbocation intermediate that must form during an SN1 reaction. Carbocation stability is crucial for the feasibility of an SN1 pathway, and electron-withdrawing groups diminish this stability, thereby increasing the activation energy of the reaction.
Q2: Are there any successful examples of SN1-type reactions with trifluoromethyl-substituted benzyl alcohols?
Yes, while challenging, successful reactions have been reported. For instance, the symmetrical etherification of this compound has been achieved with a moderate yield using an iron(III) chloride catalyst at elevated temperatures.[1][2] This demonstrates that with the right catalytic system and conditions, the low reactivity can be overcome.
Q3: What are the main alternative strategies to achieve nucleophilic substitution on this compound?
When direct SN1 reactions are sluggish or fail, several alternative strategies can be employed:
-
Lewis Acid Catalysis: Strong Lewis acids can coordinate to the hydroxyl group, transforming it into a better leaving group and facilitating carbocation formation.
-
Brønsted Acid Catalysis: Strong Brønsted acids can protonate the hydroxyl group, creating a good leaving group (water) and promoting the reaction.
-
Mitsunobu Reaction: This reaction proceeds through an SN2 mechanism, avoiding the formation of an unstable carbocation. It is a reliable method for converting alcohols to a variety of functional groups with inversion of stereochemistry.[3]
-
Activation with Alternative Reagents: Reagents like 2-benzyloxy-1-methylpyridinium triflate can be used to activate the alcohol under neutral conditions.[4][5]
Troubleshooting Guides
Issue 1: No reaction or very low conversion in a standard SN1 reaction.
This is the most common issue due to the electronic deactivation by the -CF₃ group.
Troubleshooting Steps:
-
Introduce a Catalyst: Uncatalyzed reactions are unlikely to proceed.
-
Lewis Acids: Employ a strong Lewis acid to activate the hydroxyl group.
-
Brønsted Acids: Use a strong Brønsted acid to facilitate the departure of the leaving group.
-
-
Increase Reaction Temperature: Higher temperatures can help overcome the high activation energy barrier. However, be cautious of potential side reactions like elimination or decomposition.
-
Switch to an Alternative Reaction: If catalytic methods fail, consider a different mechanistic pathway. The Mitsunobu reaction is an excellent alternative as it follows an SN2 pathway.
Issue 2: Side reactions, such as elimination or decomposition, are observed.
At elevated temperatures required to force the reaction, side reactions can become significant.
Troubleshooting Steps:
-
Lower the Reaction Temperature and Optimize Catalyst: Instead of relying solely on high temperatures, screen different Lewis or Brønsted acids to find one that is effective at a lower temperature.
-
Use a Milder Activation Method: Consider using an activating agent that operates under neutral conditions, such as 2-benzyloxy-1-methylpyridinium triflate.
-
Choose a Non-Basic Nucleophile: For SN1-type reactions, use a weak, non-basic nucleophile to minimize the likelihood of E1 or E2 elimination.
Quantitative Data Summary
The following tables summarize quantitative data for relevant reactions involving benzyl alcohols with electron-withdrawing groups.
Table 1: Lewis Acid-Catalyzed Etherification of Substituted Benzyl Alcohols
| Substrate | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| This compound | FeCl₃·6H₂O (5) | Propylene Carbonate | 120 | - | Bis(2-(trifluoromethyl)benzyl) ether | 56 | [1][2] |
| 4-(Trifluoromethyl)benzyl alcohol | FeCl₃·6H₂O (5) | HFIP | 70 | 24 | No Reaction | 0 | [6][7] |
Table 2: Mitsunobu Reaction of Alcohols (General Conditions)
| Alcohol | Nucleophile | Reagents | Solvent | Temp. (°C) | Product | Yield (%) | Reference |
| General Primary/Secondary | Carboxylic Acid | PPh₃, DEAD/DIAD | THF | 0 to RT | Ester | High | [3][8] |
| General Primary/Secondary | Phenol | PPh₃, DEAD/DIAD | THF | 0 to RT | Aryl Ether | High | [9] |
| General Primary/Secondary | Phthalimide | PPh₃, DEAD/DIAD | THF | 0 to RT | N-Alkylphthalimide | High | [8] |
Experimental Protocols
Protocol 1: Lewis Acid-Catalyzed Symmetrical Etherification of this compound[1][2]
-
To a solution of this compound (1 mmol) in propylene carbonate (0.5 mL) in a pressure tube, add FeCl₃·6H₂O (0.05 mmol, 5 mol%).
-
Seal the tube and heat the reaction mixture at 120 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Mitsunobu Reaction for Esterification[3][8]
-
Dissolve the alcohol (e.g., this compound) (1.0 equiv), a carboxylic acid (1.2 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the desired ester.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. BJOC - Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine [beilstein-journals.org]
- 5. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Optimizing Etherification of 2-(Trifluoromethyl)benzyl alcohol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals working on the etherification of 2-(Trifluoromethyl)benzyl alcohol. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am getting a low yield in the etherification of this compound. What are the potential causes and solutions?
A1: Low yields in the etherification of this compound can stem from several factors, primarily due to the electron-withdrawing nature of the trifluoromethyl group, which deactivates the benzylic position.
Potential Causes and Troubleshooting Steps:
-
Incomplete Deprotonation (Williamson Synthesis): The trifluoromethyl group makes the alcohol proton more acidic, but a sufficiently strong base is still crucial for complete alkoxide formation.
-
Solution: Consider using stronger bases like sodium hydride (NaH) or potassium hydride (KH) instead of hydroxides or carbonates. Ensure the alcohol is completely dry, as water will consume the base.
-
-
Poor Nucleophilicity of the Alkoxide: The electron-withdrawing CF3 group can reduce the nucleophilicity of the resulting alkoxide.
-
Solution: While you cannot change the inherent nucleophilicity, ensuring optimal reaction conditions (e.g., appropriate solvent, temperature) can help maximize the reaction rate.
-
-
Unfavorable Reaction Conditions for Direct Etherification: Benzyl alcohols with electron-withdrawing groups are generally less reactive and may require more forcing conditions.
-
Steric Hindrance: The ortho-position of the trifluoromethyl group can sterically hinder the reaction site.[1][2]
-
Side Reactions: Competing reactions can consume starting materials and lower the yield of the desired ether. (See Q2 for more details).
Q2: I am observing significant side product formation. What are the common side reactions and how can I minimize them?
A2: Several side reactions can occur during the etherification of benzylic alcohols.
Common Side Products and Prevention Strategies:
-
Oxidation: Benzyl alcohols can be oxidized to the corresponding aldehyde (2-(Trifluoromethyl)benzaldehyde). This is more likely to occur at higher temperatures or in the presence of certain catalysts like Pd/C or Pt/C in the presence of air.[5]
-
Prevention: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Avoid catalysts known to promote oxidation if possible.
-
-
Elimination (Williamson Synthesis): If using a secondary or tertiary alkyl halide as the electrophile, the strongly basic alkoxide can promote an E2 elimination reaction, forming an alkene instead of the desired ether.[3][6]
-
Symmetrical Ether Formation: In unsymmetrical etherification attempts, the self-condensation of this compound can occur, leading to the formation of bis(2-(trifluoromethyl)benzyl) ether.
-
Prevention: In a Williamson synthesis, add the this compound-alkoxide solution slowly to the alkyl halide to maintain a low concentration of the alkoxide and minimize self-reaction. In direct catalytic methods, the choice of catalyst and conditions is crucial for selectivity.[7]
-
-
Transesterification: If using a carbonate solvent like dimethyl carbonate (DMC) with an electron-deficient benzyl alcohol, transesterification can occur to form a methyl carbonate byproduct instead of the ether.[1][2]
Q3: How do I choose the right base and solvent for a Williamson ether synthesis of this compound?
A3: The choice of base and solvent is critical for a successful Williamson ether synthesis.
-
Base Selection:
-
Strong Bases are Preferred: Due to the acidity of the alcohol, a strong base is needed to ensure complete formation of the nucleophilic alkoxide. Sodium hydride (NaH) and potassium hydride (KH) are excellent choices as they irreversibly deprotonate the alcohol.[6]
-
Carbonates/Hydroxides: Weaker bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH) can also be used, sometimes in combination with a phase-transfer catalyst, but may result in an unfavorable equilibrium and lower yields.[6][8]
-
-
Solvent Selection:
-
Polar Aprotic Solvents: These solvents are ideal for SN2 reactions. They solvate the cation of the base but not the alkoxide anion, leaving it highly nucleophilic. Recommended solvents include Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Tetrahydrofuran (THF).[6][8] The use of dipolar aprotic solvents can also help minimize dehydrohalogenation side products.[6]
-
Q4: My purification by silica gel chromatography is proving difficult. Are there alternative methods?
A4: Fluorinated compounds, including trifluoromethylated benzyl ethers, can sometimes be challenging to purify using standard silica gel chromatography due to interactions with the silica.[9]
-
Alternative Purification Strategies:
-
Trituration: If the desired ether is a solid, trituration with a suitable solvent (like ethyl acetate or hexane) can be an effective method to wash away impurities.[9]
-
Distillation: If the product is a liquid with a suitable boiling point, distillation under reduced pressure can be an excellent purification technique.
-
Alternative Stationary Phases: Consider using alternative chromatography media such as alumina or reverse-phase silica gel.
-
Filtration through a plug: Sometimes, simply filtering the crude reaction mixture through a short plug of silica gel can remove baseline impurities without the need for a full column.
-
Data Summary
The following tables summarize reaction conditions found in the literature for the etherification of benzyl alcohols, with a specific entry for this compound.
Table 1: Symmetrical Etherification of this compound
| Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | FeCl3·6H2O (5 mol %) | Propylene Carbonate | 120 | Not Specified | 56 | [1][2] |
Table 2: General Conditions for Unsymmetrical Williamson Ether Synthesis
| Alcohol Type | Base | Solvent | Electrophile | Temperature | Notes | Reference |
| Primary/Secondary Alcohols | NaH, KH, LHMDS, LDA | DMSO, DMF | Primary Alkyl Halide | Room Temp. to moderate heating | Strong bases for complete deprotonation. | [6] |
| Phenols | NaOH, KOH, K2CO3 | DMSO, DMF | Primary Alkyl Halide | Room Temp. to moderate heating | Weaker bases are often sufficient. | [6][8] |
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis
This protocol is a general guideline and should be optimized for the specific substrate and scale.
-
Preparation: To a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (or another suitable polar aprotic solvent) to dissolve the alcohol.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Caution: Hydrogen gas is evolved.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the primary alkyl halide (1.1 eq) dropwise via a syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC/MS). Gentle heating (e.g., 50-60 °C) may be required to drive the reaction to completion.
-
Work-up: Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography, distillation, or trituration.
Protocol 2: Iron-Catalyzed Symmetrical Etherification (Adapted from[1][2])
-
Reaction Setup: In a pressure tube, combine this compound (1.0 eq), FeCl3·6H2O (0.05 eq), and propylene carbonate.
-
Heating: Seal the tube and heat the mixture to 120 °C.
-
Monitoring: Monitor the reaction progress by TLC or GC/MS.
-
Work-up & Purification: After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent. Wash the organic phase, dry, and concentrate. Purify the resulting symmetrical ether.
Visual Guides
Caption: Workflow for Williamson Ether Synthesis.
Caption: Decision tree for troubleshooting low yields.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Liquid Etherification of Alkoxybenzyl Alcohols, Cinnamyl Alcohols and Fluorinated Phenylalkenols with Platinum on Carbon (Pt/C) and Palladium on Carbon (Pd/C) [file.scirp.org]
- 6. jk-sci.com [jk-sci.com]
- 7. researchgate.net [researchgate.net]
- 8. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 9. Benzylic Trifluoromethyl Accelerates 1,6-Elimination Toward Rapid Probe Activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Glycosylation of 2-(Trifluoromethyl)benzyl Alcohol
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the glycosylation of 2-(trifluoromethyl)benzyl alcohol. This electron-deficient and sterically hindered alcohol presents unique challenges in forming glycosidic bonds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My glycosylation reaction with this compound is showing low to no conversion of the starting materials. What are the likely causes and how can I improve the yield?
A1: Low reactivity is a primary challenge with this compound due to its electron-withdrawing trifluoromethyl group and steric hindrance. Here are common causes and troubleshooting steps:
-
Insufficient Activation of the Glycosyl Donor: The Lewis acid activator may be weak, or its activity compromised.
-
Solution: Ensure the use of a potent activator like trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂).[1] Use freshly opened or properly stored activators. Increase the equivalents of the activator incrementally.
-
-
Inadequate Reaction Conditions: The reaction temperature may be too low, or the reaction time too short.
-
Solution: While low temperatures are often used to control stereoselectivity, sluggish reactions may require a gradual increase in temperature. Monitor the reaction closely by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Some glycosylations of hindered alcohols may require extended reaction times.
-
-
Poor Nucleophilicity of the Acceptor: The inherent properties of this compound make it a poor nucleophile.
-
Solution: While you cannot change the acceptor, you can use a more reactive glycosyl donor, such as a trichloroacetimidate or a glycosyl halide.
-
Q2: I am observing the formation of multiple products in my reaction mixture, leading to difficult purification. What are the common side products and how can I minimize them?
A2: Several side reactions can occur during the glycosylation of sterically hindered and electron-deficient alcohols.
-
Hydrolysis of the Glycosyl Donor: Trace amounts of water in the reaction can lead to the hydrolysis of the activated donor, regenerating the hemiacetal.
-
Prevention: Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents and reagents. The use of molecular sieves is highly recommended to scavenge any residual moisture.
-
-
Orthoester Formation: Although less common with non-participating protecting groups at the C-2 position of the glycosyl donor, intramolecular cyclization can sometimes occur.
-
Prevention: Maintain strictly anhydrous and acidic conditions. The addition of a non-nucleophilic hindered base like 2,6-di-tert-butyl-4-methylpyridine (DTBMP) can help scavenge protons that might catalyze this side reaction.
-
-
Anomerization: Formation of a mixture of α and β anomers is a common issue.
-
Prevention: The choice of solvent can significantly influence the stereochemical outcome. Ethereal solvents like diethyl ether often favor the formation of the α-anomer, while nitrile solvents such as acetonitrile can promote the formation of the β-anomer. Temperature control is also critical; lower temperatures generally favor the kinetic product.
-
Q3: How can I improve the stereoselectivity of my glycosylation reaction?
A3: Achieving high stereoselectivity with a non-participating group at the C-2 position of the glycosyl donor is challenging. The anomeric ratio is influenced by a complex interplay of factors:
-
Solvent Choice: As mentioned, the solvent plays a crucial role. Experiment with different anhydrous solvents (e.g., dichloromethane, diethyl ether, acetonitrile, toluene) to find the optimal conditions for your desired anomer.
-
Temperature: Lowering the reaction temperature (e.g., -78 °C to -40 °C) can enhance selectivity by favoring the kinetically controlled product.
-
Protecting Groups on the Glycosyl Donor: The nature of the protecting groups on the sugar can influence its reactivity and the stereochemical outcome. Electron-withdrawing protecting groups on the glycosyl donor can sometimes enhance 1,2-cis selectivity.
Experimental Protocols
1. General Protocol for the Preparation of a Glycosyl Trichloroacetimidate Donor
This protocol outlines the formation of a commonly used reactive glycosyl donor.
-
Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the starting hemiacetal (1.0 eq).
-
Dissolution: Dissolve the sugar in anhydrous dichloromethane (DCM, ~0.2 M).
-
Reagent Addition: Add trichloroacetonitrile (3.0 eq) via syringe.
-
Catalyst: Cool the solution to 0 °C and add 1,8-Diazabicycloundec-7-ene (DBU) (0.1 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., Hexanes:Ethyl Acetate with 1% Triethylamine) to yield the glycosyl trichloroacetimidate donor.
2. General Protocol for the Glycosylation of this compound using a Trichloroacetimidate Donor and TMSOTf Activation
This protocol describes the coupling of the glycosyl donor with the target alcohol.
-
Setup: To a flame-dried round-bottom flask containing activated 4 Å molecular sieves, add the glycosyl trichloroacetimidate donor (1.2 eq) and this compound (1.0 eq).
-
Inert Atmosphere: Place the flask under a positive pressure of dry argon.
-
Solvent: Add anhydrous dichloromethane (DCM, ~0.1 M) via syringe.
-
Cooling: Cool the stirred suspension to -40 °C.
-
Activation: Prepare a stock solution of TMSOTf (0.1 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture.
-
Reaction: Monitor the reaction by TLC. If the reaction is sluggish, allow it to warm slowly to room temperature.
-
Quenching: Once the reaction is complete, quench by adding a few drops of triethylamine or pyridine.
-
Work-up: Allow the mixture to warm to room temperature. Dilute with DCM and filter through a pad of celite. Wash the filtrate with saturated aqueous NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product by silica gel column chromatography.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the glycosylation of sterically hindered or electron-deficient alcohols, which are analogous to this compound.
| Glycosyl Donor | Acceptor | Activator/Promoter | Solvent | Temp (°C) | Time (h) | Yield (%) | Anomeric Ratio (α:β) |
| Per-O-benzyl-glucosyl trichloroacetimidate | Sterically hindered secondary alcohol | TMSOTf | DCM | -40 to RT | 4 | 75-85 | Varies with substrate |
| Per-O-acetyl-galactosyl bromide | Electron-deficient phenol | Ag₂O | Toluene | 25 | 24 | 60-70 | Predominantly β |
| 2,3,4,6-Tetra-O-benzyl-glucopyranose | Menthol | NIS/TfOH | DCM | -20 | 2 | 80-90 | 1:1 to 3:1 |
Visualizations
References
How to prevent decomposition of 2-(Trifluoromethyl)benzyl alcohol during reaction
Welcome to the technical support center for 2-(Trifluoromethyl)benzyl alcohol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this reagent during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common decomposition pathways for this compound?
A1: Based on the chemistry of benzyl alcohols, the primary decomposition pathways for this compound include:
-
Oxidation: The benzylic alcohol can be oxidized to form 2-(trifluoromethyl)benzaldehyde and subsequently 2-(trifluoromethyl)benzoic acid, especially in the presence of oxidizing agents or air over time.[1]
-
Acid-Catalyzed Etherification: Under acidic conditions, this compound can undergo self-condensation to form bis(2-(trifluoromethyl)benzyl) ether.[2]
-
Acid-Catalyzed Elimination: In the presence of strong acids and heat, elimination of water can occur, although this is less common for primary benzyl alcohols.
-
Reaction with Strong Acids/Bases: Strong acids can lead to the formation of benzyl cations, which can participate in various side reactions. Strong bases can deprotonate the hydroxyl group, forming an alkoxide that may have altered reactivity and stability.
Q2: How does the trifluoromethyl group affect the stability of the benzyl alcohol?
A2: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group.[3] This has two main effects on the stability and reactivity of this compound:
-
Decreased Reactivity in Carbocation-Mediated Reactions: The -CF3 group destabilizes the formation of a positive charge at the benzylic position. This makes reactions that proceed through a benzylic carbocation intermediate, such as SN1-type substitutions or acid-catalyzed etherification, slower and require harsher conditions compared to unsubstituted benzyl alcohol.[4]
-
Increased Acidity of the Hydroxyl Proton: The inductive effect of the -CF3 group makes the hydroxyl proton more acidic than that of benzyl alcohol.
Q3: What general precautions should I take when working with this compound?
A3: To minimize decomposition, it is advisable to:
-
Store the reagent under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Avoid prolonged exposure to high temperatures.
-
Use purified, dry solvents to prevent unwanted side reactions.
-
Carefully select catalysts and reagents to avoid harsh acidic or basic conditions unless required by the reaction.
Troubleshooting Guides
Issue 1: Low Yield and Formation of 2-(Trifluoromethyl)benzaldehyde or 2-(Trifluoromethyl)benzoic Acid
| Potential Cause | Troubleshooting Steps | Experimental Protocol |
| Oxidation by Air | 1. Degas all solvents prior to use.2. Run the reaction under an inert atmosphere (N₂ or Ar). | Inert Atmosphere Technique: Assemble the reaction glassware and flame-dry under vacuum. Backfill with nitrogen or argon. Prepare a solution of this compound in the degassed solvent and transfer it to the reaction flask via cannula or a syringe. Maintain a positive pressure of the inert gas throughout the reaction. |
| Presence of Oxidizing Impurities | 1. Use freshly distilled or high-purity solvents.2. Purify the starting materials if necessary. | Solvent Purification: Distill the solvent from an appropriate drying agent under an inert atmosphere. For example, distill THF from sodium/benzophenone. |
| Incompatible Reagents | 1. Avoid using strong oxidizing agents unless the intention is to oxidize the alcohol.2. Review the compatibility of all reagents with the benzyl alcohol functional group. | N/A |
Issue 2: Formation of a High Molecular Weight Byproduct, Likely Bis(2-(trifluoromethyl)benzyl) Ether
| Potential Cause | Troubleshooting Steps | Experimental Protocol |
| Acidic Reaction Conditions | 1. Neutralize any acidic reagents or catalysts before adding the alcohol.2. Add a non-nucleophilic base (e.g., proton sponge, 2,6-lutidine) to scavenge protons.3. Consider using a milder Lewis acid or a non-acidic catalyst.[4] | Use of a Proton Scavenger: To a solution of the other reactants and catalyst in the chosen solvent, add 1.1 equivalents of a proton sponge. Stir for 10-15 minutes before adding this compound. |
| High Reaction Temperature | 1. Run the reaction at the lowest effective temperature.2. Monitor the reaction closely and stop it as soon as the starting material is consumed. | Temperature Optimization: Set up several small-scale reactions in parallel at different temperatures (e.g., room temperature, 40 °C, 60 °C) to determine the optimal temperature that provides a reasonable reaction rate with minimal byproduct formation. |
Issue 3: No Reaction or Very Slow Reaction Rate
| Potential Cause | Troubleshooting Steps | Experimental Protocol |
| Deactivation by the Trifluoromethyl Group | 1. Increase the reaction temperature in increments.2. Use a more active catalyst or a higher catalyst loading.[4]3. Increase the concentration of the reagents. | Catalyst Screening: If applicable, screen a variety of catalysts (e.g., different Lewis acids, transition metal catalysts) to find one that is effective under milder conditions. For example, in a coupling reaction, compare the performance of Pd(PPh₃)₄, PdCl₂(dppf), and a more electron-rich phosphine ligand-based catalyst. |
| Inappropriate Solvent | 1. Switch to a more polar solvent to potentially enhance the reaction rate. | Solvent Screening: Conduct small-scale trials in different solvents (e.g., THF, DMF, acetonitrile, 1,4-dioxane) to identify the solvent that gives the best balance of reaction rate and product purity. |
Data Presentation
Table 1: Relative Reactivity of Substituted Benzyl Alcohols in Acid-Catalyzed Reactions
| Substituent at para-position | Electronic Effect | Relative Reaction Rate | Notes |
| -OCH₃ | Electron-donating | Fastest | Stabilizes the benzylic carbocation.[5] |
| -CH₃ | Electron-donating | Fast | Stabilizes the benzylic carbocation.[6] |
| -H | Neutral | Moderate | Baseline reactivity. |
| -Cl | Electron-withdrawing | Slow | Destabilizes the benzylic carbocation.[5] |
| -NO₂ | Strongly electron-withdrawing | Slowest | Strongly destabilizes the benzylic carbocation.[5] |
| -CF₃ (ortho) | Strongly electron-withdrawing | Slow | Significantly destabilizes the benzylic carbocation, requiring more forcing conditions. [4] |
Table 2: Recommended Conditions to Minimize Decomposition
| Decomposition Pathway | pH Range to Avoid | Temperature | Atmosphere | Recommended Action |
| Oxidation | N/A | Elevated | Air | Use an inert atmosphere (N₂ or Ar). |
| Ether Formation | Acidic (pH < 6) | Elevated | Any | Add a non-nucleophilic base; use the lowest possible temperature. |
| Elimination | Strongly Acidic (pH < 2) | High | Any | Avoid strong, non-volatile acids and high temperatures. |
Visualizations
Caption: Potential decomposition pathways for this compound.
Caption: A logical workflow for troubleshooting common issues in reactions.
References
- 1. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Managing Reactions with 2-(Trifluoromethyl)benzyl Alcohol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing moisture sensitivity in reactions involving 2-(Trifluoromethyl)benzyl alcohol. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the benzylic alcohol, making careful control of reaction conditions, particularly moisture, critical for successful outcomes.
Frequently Asked Questions (FAQs)
Q1: Is this compound particularly sensitive to moisture?
A1: While not explosively reactive with water, this compound is hygroscopic and can absorb moisture from the atmosphere. The presence of water can interfere with many common organic reactions where the alcohol is a nucleophile or is activated to become an electrophile. The electron-withdrawing trifluoromethyl group can make the alcohol less nucleophilic, potentially requiring more forcing reaction conditions, which in turn can exacerbate issues with water contamination.
Q2: What are the general consequences of moisture contamination in reactions with this compound?
A2: Moisture can lead to several undesirable outcomes, including:
-
Reduced Yield: Water can compete with this compound as a nucleophile, leading to the hydrolysis of reagents or intermediates and a lower yield of the desired product.
-
Byproduct Formation: Reaction of water with starting materials, reagents, or intermediates can generate various byproducts, complicating purification. For example, in esterifications, the carboxylic acid can be regenerated, and in reactions involving organometallics, the reagents will be quenched.
-
Inconsistent Reaction Rates: The presence of water can alter the reaction kinetics, leading to inconsistent and unpredictable reaction times.
-
Catalyst Deactivation: Many catalysts used in organic synthesis are sensitive to moisture and can be deactivated, halting the reaction.
Q3: How should I properly store and handle this compound to minimize moisture exposure?
A3: To maintain the integrity of this compound, it is recommended to:
-
Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).
-
Use a desiccator for long-term storage.
-
When dispensing the liquid, use a dry syringe or cannula and flush the headspace of the bottle with an inert gas before resealing.
-
Avoid leaving the container open to the atmosphere for extended periods.
Troubleshooting Guide
This guide addresses specific issues that may arise during reactions with this compound due to moisture sensitivity.
| Problem | Potential Cause | Recommended Solution |
| Low or no product yield in an esterification or etherification reaction. | 1. Wet this compound: The alcohol may have absorbed moisture from the air. 2. Wet solvent or reagents: Solvents and other reagents can be a significant source of water. 3. Incomplete reaction: The electron-withdrawing CF3 group can reduce the nucleophilicity of the alcohol, slowing down the reaction. | 1. Dry the alcohol: Before use, dry the this compound over a suitable drying agent like anhydrous magnesium sulfate or molecular sieves (3Å or 4Å), followed by filtration. For very sensitive reactions, azeotropic distillation with toluene may be necessary. 2. Use anhydrous solvents and reagents: Ensure all solvents are freshly dried and distilled. Dry other reagents as appropriate for their chemical properties. 3. Optimize reaction conditions: Consider increasing the reaction time, temperature (if the reaction is thermally stable), or using a more potent activating agent or catalyst. |
| Formation of unexpected byproducts. | 1. Hydrolysis of reagents or intermediates: Water in the reaction mixture is reacting with sensitive species. 2. Side reactions catalyzed by trace acid/base from water: Water can act as a weak acid or base, promoting undesired pathways. | 1. Implement rigorous anhydrous techniques: Use oven-dried or flame-dried glassware, conduct the reaction under an inert atmosphere, and use septa and syringes for all transfers.[1] 2. Purify starting materials: Ensure all starting materials are pure and free from acidic or basic impurities that could be activated by water. |
| Inconsistent reaction times or stalling of the reaction. | Variable moisture content: Inconsistent levels of water between different reaction setups are affecting the reaction kinetics. | Standardize drying procedures: Implement a consistent and verifiable protocol for drying all solvents and reagents for every experiment. Use Karl Fischer titration to quantify water content if precise control is necessary. |
Experimental Protocols
Detailed Protocol: Anhydrous Steglich Esterification of this compound
This protocol details the esterification of this compound with a generic carboxylic acid under strictly anhydrous conditions.
Materials:
-
This compound (dried over 4Å molecular sieves)
-
Carboxylic acid (dried in a vacuum oven)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM) (distilled from CaH₂)
-
Oven-dried or flame-dried round-bottom flask with a magnetic stir bar
-
Rubber septum
-
Nitrogen or Argon gas line with a bubbler
-
Syringes and needles
Procedure:
-
Glassware Preparation: Place the round-bottom flask and magnetic stir bar in an oven at 120 °C for at least 4 hours (or flame-dry under vacuum) to remove adsorbed water. Allow the flask to cool to room temperature under a stream of dry nitrogen or argon.
-
Reagent Preparation: In the cooled, inert atmosphere flask, add the carboxylic acid (1.0 eq) and 4-(Dimethylamino)pyridine (DMAP, 0.1 eq).
-
Addition of Alcohol: Add anhydrous dichloromethane (DCM) via a dry syringe to dissolve the solids. Then, add the dried this compound (1.2 eq) to the solution via a syringe.
-
Initiation of Reaction: Cool the reaction mixture to 0 °C in an ice bath. In a separate, dry vial, dissolve N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) in a minimal amount of anhydrous DCM. Add the DCC solution dropwise to the reaction mixture over 10-15 minutes using a syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Once the reaction is complete, cool the mixture in an ice bath to precipitate out as much DCU as possible.
-
Filter the mixture through a pad of Celite® to remove the DCU precipitate, washing the filter cake with a small amount of cold, dry DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (to remove excess DMAP), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield
Diagram 2: General Anhydrous Reaction Setup
References
Technical Support Center: Catalyst Poisoning in Trifluoromethylation Reactions
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning during reactions involving trifluoromethylated compounds.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My reaction has stalled, or the yield is significantly lower than expected. What are the common causes and solutions?
Answer: Low yields or stalled reactions are common issues that can often be traced back to catalyst deactivation or poisoning.[1] Several factors could be at play:
-
Moisture and Air Sensitivity: Many catalysts and initiators used in trifluoromethylation are sensitive to moisture and oxygen. Water can act as a poison for Lewis acid catalysts by competing with the substrate for active sites.[2] Ensure all glassware is rigorously dried, and all solvents and reagents are anhydrous.[1] Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is critical.
-
Impure Reagents: Starting materials, solvents, or the trifluoromethylating agent itself (e.g., TMSCF3) can contain impurities that act as catalyst poisons.[1] Common poisons include sulfur compounds, halides, and carbon monoxide, which can bind strongly to the catalyst's active sites.[3][4] If poisoning is suspected, using highly purified reactants may restore catalyst activity.[2]
-
Thermal Degradation: High reaction temperatures can lead to the thermal degradation of the catalyst, reducing its activity.[2] Verify that the reaction temperature is within the optimal range for your specific catalytic system.
-
Incorrect Catalyst Loading: Using an insufficient amount of catalyst can lead to slow or incomplete reactions. Verify your calculations and ensure proper catalyst loading.[2]
// Nodes Start [label="Low Yield or\nStalled Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Catalyst [label="1. Check Catalyst\nActivity", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Reagents [label="2. Verify Reagent\n& Solvent Quality", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Conditions [label="3. Review Reaction\nConditions", fillcolor="#FBBC05", fontcolor="#202124"];
Sol_Catalyst_Age [label="Use fresh catalyst;\nCheck storage conditions", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Catalyst_Loading [label="Verify catalyst loading", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Sol_Anhydrous [label="Ensure anhydrous\nreagents & solvents", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Purify [label="Use new/purified\nbatch of reagents", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Sol_Inert_Atmosphere [label="Confirm inert\natmosphere (N2/Ar)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Temp [label="Optimize temperature", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Outcome [label="Reaction\nImproved", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Check_Catalyst; Start -> Check_Reagents; Start -> Check_Conditions;
Check_Catalyst -> Sol_Catalyst_Age; Check_Catalyst -> Sol_Catalyst_Loading;
Check_Reagents -> Sol_Anhydrous; Check_Reagents -> Sol_Purify;
Check_Conditions -> Sol_Inert_Atmosphere; Check_Conditions -> Sol_Temp;
{Sol_Catalyst_Age, Sol_Catalyst_Loading, Sol_Anhydrous, Sol_Purify, Sol_Inert_Atmosphere, Sol_Temp} -> Outcome [style=dashed]; } } Caption: Troubleshooting workflow for low yield reactions.
Question 2: I'm observing significant formation of side products, such as silyl enol ethers, when working with enolizable ketones. How can this be minimized?
Answer: The formation of silyl enol ether is a frequent side reaction, particularly with basic initiators.[1] This happens when the trifluoromethyl anion (CF₃⁻) acts as a base, deprotonating the ketone at the α-carbon.[1] To minimize this:
-
Choice of Initiator: Avoid highly basic initiators. Milder, oxygen-containing nucleophiles like potassium carbonate (K₂CO₃) can be a better choice.[1]
-
Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C or below) can favor the desired 1,2-addition over the competing enolization pathway.[1]
-
Slow Addition: A slow, controlled addition of the trifluoromethylating agent (e.g., TMSCF3) can help maintain a low concentration of the active trifluoromethyl anion, reducing the rate of deprotonation.[1]
Question 3: My heterogeneous catalyst is losing activity after each recycle. What could be the cause?
Answer: Progressive loss of activity in recycled heterogeneous catalysts can be due to several factors:[2]
-
Irreversible Poisoning: Small amounts of impurities in the reactants can accumulate on the catalyst surface with each cycle, leading to gradual poisoning.[2]
-
Leaching: The active metal species may be dissolving from the support into the reaction medium.
-
Fouling: The catalyst's surface and pores can become blocked by high-molecular-weight byproducts or polymers, a process known as coking.[2]
-
Sintering: High temperatures can cause the active metal particles to agglomerate, which reduces the available surface area and, consequently, the catalyst's activity.[5]
To address this, consider analyzing the catalyst surface (e.g., via SEM, XRD) to check for morphological changes and implementing a regeneration protocol between cycles.[2]
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons in reactions involving trifluoromethylated compounds?
A1: Catalyst poisons are substances that deactivate a catalyst by binding to its active sites.[6][7] In trifluoromethylation and related organic reactions, common poisons include:
-
Sulfur Compounds: Often present as impurities in starting materials.[3][8]
-
Halides and Cyanides: Can strongly adsorb to metal surfaces.[4]
-
Carbon Monoxide: A common poison for many transition metal catalysts, such as those based on iron.[3][9]
-
Water and Oxygen: Can deactivate sensitive catalysts, especially Lewis acids and Ziegler-Natta catalysts.[2][4]
-
Nitrogen-containing Heterocycles: Can act as poisons if they are not the intended substrate or product.[2][4]
-
Heavy Metals: Lead, arsenic, and other heavy metals can irreversibly poison catalysts like platinum and palladium.[4][8]
Q2: Can the trifluoromethyl (CF₃) group or fluoride ions (F⁻) generated in the reaction act as catalyst poisons?
A2: Yes, under certain conditions. The high electronegativity of the CF₃ group and the strong metal-fluoride bonds that can form present unique challenges.[10]
-
Strong Metal-CF₃/F⁻ Bonding: Fluoride is a strong π-donor and can form very stable bonds with transition metals, particularly those in high oxidation states.[11] This strong bonding can make subsequent catalytic steps, like reductive elimination, more difficult, effectively slowing or halting the catalytic cycle.[10]
-
Fluoride-Induced Deactivation: In some systems, fluoride ions generated in situ can interact with the catalyst support (e.g., silica, alumina) or the metal center, leading to changes in the catalyst structure and deactivation. High concentrations of fluoride can be toxic to various enzyme systems, often by interacting with essential metal cofactors.[12][13]
Q3: How can I distinguish between catalyst poisoning and other forms of deactivation?
A3: Poisoning is a form of chemical deactivation that occurs when impurities block active sites.[2] It often leads to a sudden, significant drop in catalyst activity.[2] Other forms of deactivation, like thermal degradation (sintering) or fouling, may occur more gradually.[5] A useful diagnostic test is to run the reaction with highly purified starting materials. If catalytic activity is restored, poisoning by impurities is the likely culprit.[2]
Q4: Is it possible to regenerate a poisoned catalyst?
A4: Regeneration is sometimes possible, but its success depends on the nature of the poison and the catalyst.[2]
-
Reversible Poisoning: If a poison is weakly adsorbed, it can sometimes be removed. For example, coking (carbon deposition) can be reversed by calcination (heating in air).[2]
-
Irreversible Poisoning: Poisons that form strong chemical bonds (chemisorption) with the active sites, such as sulfur or lead, are much more difficult to remove and may cause permanent deactivation.[9]
-
Regeneration Techniques: Common methods include thermal treatments, washing with specific solvents, or cycling the atmosphere between oxidizing and reducing conditions.[14] For instance, sulfur-poisoned palladium catalysts have been partially regenerated by applying rich (fuel-heavy) conditions at high temperatures.
// Nodes Start [label="Poisoned\nCatalyst", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Identify [label="Identify Poison\n(e.g., Sulfur, Coke)", fillcolor="#FBBC05", fontcolor="#202124"]; Select [label="Select Regeneration\nStrategy", fillcolor="#FBBC05", fontcolor="#202124"];
Thermal [label="Thermal Treatment\n(e.g., Calcination)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Chemical [label="Chemical/Atmospheric\nTreatment (e.g., Rich Pulse)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Outcome_Success [label="Activity\nRestored", fillcolor="#34A853", fontcolor="#FFFFFF"]; Outcome_Fail [label="Irreversible\nDeactivation", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> Identify; Identify -> Select; Select -> Thermal [label=" For Coking"]; Select -> Chemical [label=" For Sulfates"]; Thermal -> Outcome_Success; Chemical -> Outcome_Success [style=dashed, label=" Partial/Full"]; Chemical -> Outcome_Fail [style=dashed]; } } Caption: Workflow for catalyst regeneration strategies.
Data Presentation
Table 1: Common Catalyst Poisons and Their Effects
| Poison Group | Common Examples | Affected Catalysts | General Effect on Trifluoromethylation |
| Sulfur Compounds | H₂S, Thiophenes, SO₂ | Pd, Pt, Ni, Fe | Strong chemisorption on active sites, blocking reactant access and causing severe, often irreversible deactivation.[3][4][15] |
| Halogens/Halides | Cl⁻, Br⁻, I⁻ | Pd, Pt | Strong adsorption to metal centers, can alter catalyst selectivity and activity.[2][4] |
| Group 15 Elements | P, As compounds | Metal catalysts (general) | Form stable metal phosphides/arsenides, leading to irreversible poisoning.[8] |
| Heavy Metals | Pb, Hg | Pt, Pd, Rh | Alloy formation with the catalyst metal or physical masking of the surface.[3][4] |
| Water / Protic Species | H₂O, Alcohols | Lewis acids, Ziegler-Natta | Competes for active sites on Lewis acids; decomposes organometallic catalysts.[2][4] |
| Carbon Monoxide | CO | Fe, Pd, Pt, Rh | Strong coordination to metal centers, blocking sites needed for reactant activation.[3][4] |
Table 2: Selected Catalyst Regeneration Strategies
| Catalyst | Poison(s) | Regeneration Method | Temperature | Atmosphere | Reported Effectiveness |
| Pd/Al₂O₃ | Sulfur (SO₂) | Rich Methane Pulses | 600 °C | CH₄ (O₂-free) | Practically complete activity recovery.[16] |
| Pt-Pd/WO₃-ZrO₂ | Sulfur (CS₂) | Calcination & Reduction | 500 °C | Air, then H₂ | Full activity recovery.[14] |
| Pt-Pd/WO₃-ZrO₂ | Amines (n-butylamine) | Calcination & Reduction | 500 °C | Air, then H₂ | Full activity recovery (stripping with H₂ alone was insufficient).[14] |
| Co-Zn Zeolite | Sulfur (SO₂) & Coke | Oxidation/Reduction Cycles | Not specified | Oxidizing/Reducing | Severe poisoning was reversible.[15] |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Trifluoromethylation of a Ketone using TMSCF₃
This protocol is a generalized example. Reaction conditions, including initiator, solvent, and temperature, must be optimized for specific substrates.
-
Glassware Preparation: Oven-dry (120 °C, >4 hours) or flame-dry all glassware (round-bottom flask, condenser, dropping funnel) under vacuum. Allow to cool to room temperature under a stream of dry nitrogen or argon.
-
Reaction Setup: Assemble the glassware under a positive pressure of inert gas. Equip the flask with a magnetic stir bar.
-
Reagent Addition: To the reaction flask, add the ketone substrate (1.0 equiv) and the initiator/catalyst (e.g., K₂CO₃, 0.1-0.3 equiv).
-
Solvent Addition: Add anhydrous solvent (e.g., THF, DMF) via a syringe or cannula to achieve the desired concentration (e.g., 0.1-0.5 M).
-
Temperature Control: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
-
TMSCF₃ Addition: Add Ruppert's reagent (TMSCF₃, 1.2-2.0 equiv) dropwise to the stirred solution over 15-30 minutes. A slow addition rate is crucial to control exothermicity and minimize side reactions.[1]
-
Reaction Monitoring: Allow the reaction to stir at the set temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Quenching: Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl or 1M HCl at the reaction temperature.
-
Workup & Purification: Allow the mixture to warm to room temperature. Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Regeneration of a Sulfur-Poisoned Palladium Catalyst
This protocol is based on strategies for regenerating Pd-based catalysts used in emissions control and may require significant adaptation for specific catalysts from trifluoromethylation reactions.
-
Catalyst Recovery: After the reaction, recover the heterogeneous catalyst by filtration or centrifugation. Wash with a suitable solvent to remove residual reactants and products and dry thoroughly.
-
Setup: Place the poisoned catalyst in a tube furnace or a reactor capable of high-temperature gas flow control.
-
Lean Treatment (Optional - Oxidative): Heat the catalyst under a flow of dilute air or oxygen (e.g., 5% O₂ in N₂) to a high temperature (e.g., >650 °C) to burn off any carbonaceous deposits (coke).[16] This step can convert some sulfur species to more stable sulfates.
-
Rich Pulse (Reductive): Switch the gas flow to an oxygen-free, reducing atmosphere. This can be a short pulse of a methane/inert gas mixture (e.g., 5% CH₄ in N₂).[16]
-
Regeneration Temperature: Ramp the temperature to the target for regeneration (e.g., 550-600 °C) and hold for a defined period (e.g., 30-60 minutes). During this step, stable sulfates are reduced and released, often as SO₂.
-
Cooling: Cool the catalyst to the reaction temperature under an inert gas stream.
-
Re-activation (if necessary): For some catalysts, a final reduction step under a hydrogen atmosphere may be required before reuse.[14]
-
Evaluation: Test the activity of the regenerated catalyst under standard reaction conditions to quantify the extent of recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. revisiondojo.com [revisiondojo.com]
- 4. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 5. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 6. studysmarter.co.uk [studysmarter.co.uk]
- 7. Catalyst Poisoning Mitigation → Term [energy.sustainability-directory.com]
- 8. Catalyst poison | Toxicity, Inhibition, Effects | Britannica [britannica.com]
- 9. youtube.com [youtube.com]
- 10. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.rug.nl [research.rug.nl]
- 12. Principles of fluoride toxicity and the cellular response: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. scielo.br [scielo.br]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Work-up Procedures for 2-(Trifluoromethyl)benzyl Alcohol Reactions
Welcome to the technical support center for reactions involving 2-(Trifluoromethyl)benzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols for the work-up and purification of common reactions such as oxidations, esterifications, and etherifications.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the work-up of reactions with this compound.
Q1: My oxidation of this compound to the aldehyde is complete, but I'm getting a significant amount of the corresponding carboxylic acid. How can I remove it?
A: The formation of 2-(Trifluoromethyl)benzoic acid is a common side product due to over-oxidation. During the aqueous work-up, you can remove the carboxylic acid by washing the organic layer with a mild basic solution. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1M) solution of sodium carbonate (Na₂CO₃) is typically effective. The basic wash will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer. Be sure to perform the wash in a separatory funnel and vent frequently, as CO₂ gas may be generated.
Q2: I'm having trouble separating my desired 2-(Trifluoromethyl)benzyl ether from unreacted starting alcohol. What's the best approach?
A: Since both the starting alcohol and the product ether contain the trifluoromethylbenzyl group, their polarities can be quite similar, making separation challenging.
-
Column Chromatography: This is the most reliable method. You will need to carefully optimize the solvent system using Thin Layer Chromatography (TLC) first. A shallow gradient of a polar solvent (like ethyl acetate) in a non-polar solvent (like hexanes or petroleum ether) is often required to achieve good separation.[1][2]
-
Acidic Wash: If the etherification was performed under basic conditions and excess alcohol is the main impurity, a wash with dilute acid (e.g., 1M HCl) might help, although the alcohol's solubility in the aqueous phase may be limited. Conversely, if the reaction was acid-catalyzed, a basic wash can remove the catalyst.
Q3: During the aqueous work-up of my esterification reaction, I'm observing a stable emulsion. How can I break it?
A: Emulsion formation is common when dealing with complex reaction mixtures. To break an emulsion, you can try the following:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, which can help force the separation of the organic and aqueous layers.
-
Filter through Celite: Passing the entire mixture through a pad of Celite® or glass wool can help break up the emulsion.[3][4]
-
Centrifugation: If the emulsion is persistent and the volume is manageable, centrifuging the mixture can accelerate the separation of the layers.
-
Patience: Sometimes, simply letting the separatory funnel stand undisturbed for an extended period (30 minutes to several hours) can lead to layer separation.
Q4: The electron-withdrawing trifluoromethyl group seems to be deactivating my alcohol in an etherification reaction, leading to low conversion. What can I do?
A: The deactivating effect of the trifluoromethyl group can make the alcohol less nucleophilic and the corresponding carbocation intermediate less stable.[5][6][7] To improve conversion, you might consider:
-
Harsher Reaction Conditions: Increasing the reaction temperature or extending the reaction time may be necessary. For example, some etherifications of deactivated benzyl alcohols require temperatures of 100-120 °C.[5]
-
More Reactive Electrophiles: Use a more potent electrophile, such as a benzyl triflate instead of a benzyl bromide, to facilitate the reaction under milder conditions.[3]
-
Change of Catalyst: For acid-catalyzed etherifications, a stronger Lewis or Brønsted acid might be required. Systems like FeCl₃·6H₂O have been used for such challenging substrates.[5][6]
Experimental Protocols & Methodologies
Below are detailed protocols for common work-up and purification procedures.
Protocol 1: General Aqueous Work-up Procedure
This protocol is a standard procedure following the completion of a reaction in an organic solvent.
-
Reaction Quenching: Cool the reaction mixture to room temperature (or 0 °C if the reaction is highly exothermic). Slowly add a quenching solution (e.g., water, saturated NH₄Cl, or saturated NaHCO₃) to neutralize any reactive reagents.
-
Phase Separation: Transfer the mixture to a separatory funnel. If needed, add more organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane) and water to ensure two distinct phases.
-
Washing:
-
Wash the organic layer sequentially with water (2 x 50 mL for a ~100 mL organic phase).
-
If acidic impurities are present, wash with saturated NaHCO₃ solution (1 x 50 mL).
-
If basic impurities are present, wash with dilute HCl (e.g., 1M, 1 x 50 mL).
-
Finally, wash with brine (1 x 50 mL) to facilitate drying.[8]
-
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[1][8]
-
Filtration and Concentration: Filter off the drying agent and wash it with a small amount of the organic solvent. Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
This method is used to separate the target compound from impurities based on polarity.[1][2]
-
TLC Analysis: Dissolve a small sample of the crude product in a solvent like dichloromethane. Spot it on a TLC plate and elute with different solvent systems (e.g., varying ratios of hexanes:ethyl acetate) to find a system that gives your product a retention factor (Rƒ) of approximately 0.25-0.35.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger, volatile solvent (like dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"). Carefully add the sample to the top of the packed column.
-
Elution: Begin eluting with the low-polarity mobile phase, gradually increasing the polarity as needed (gradient elution).
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Data Presentation
Table 1: Typical Conditions for Reactions of this compound
| Reaction Type | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Oxidation | Pd Catalyst, CO, HCOONa | DMF | 110 - 130 | 2 - 20 | ~77% (for aldehyde) | [1] |
| Symmetrical Etherification | FeCl₃·6H₂O (5 mol%) | Propylene Carbonate | 120 | 24 - 28 | ~56% | [5] |
| Esterification | Acetic Acid, S-Fe-MCM-48 | Solvent-free | 60 | 6 | >95% (for benzyl acetate) | [9][10] |
| Reduction (of acid) | Borane-THF complex | THF | Reflux | 1.5 | ~85% | [8] |
Table 2: Recommended Solvents for Column Chromatography
| Product Type | Typical Eluent System | Polarity of Product | Notes |
| Aldehyde | Hexane-Ethyl Acetate (10:1) | Less Polar | The aldehyde is less polar than the starting alcohol.[1] |
| Ether | Hexane-Ethyl Acetate (gradient) | Less Polar | Polarity is similar to the starting material; a shallow gradient is key. |
| Ester | Hexane-Ethyl Acetate or Dichloromethane | Intermediate Polarity | Polarity depends on the R-group of the ester. |
Visualizations
Caption: General workflow for the aqueous work-up of a reaction mixture.
Caption: Decision tree for selecting a suitable purification method.
References
- 1. 2-(Trifluoromethyl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. BJOC - Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine [beilstein-journals.org]
- 4. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
- 9. Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 2-(Trifluoromethyl)benzyl Alcohol Using ¹H and ¹³C NMR Spectroscopy
This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of 2-(Trifluoromethyl)benzyl alcohol with its structural isomers and other substituted benzyl alcohols. This analysis is crucial for researchers and professionals in drug development and materials science for unambiguous structural elucidation and purity assessment.
¹H and ¹³C NMR Spectral Data
The chemical shifts (δ) in parts per million (ppm) for this compound and its related compounds are summarized below. The data were acquired in deuterated chloroform (CDCl₃), and chemical shifts are referenced to tetramethylsilane (TMS).
Table 1: ¹H NMR Spectral Data of Substituted Benzyl Alcohols
| Compound | Ar-H (ppm) | CH₂ (ppm) | OH (ppm) |
| Benzyl Alcohol | 7.46–7.22 (m, 5H) | 4.67 (s, 2H) | 2.66 (s, 1H) |
| This compound | 7.69 (d, J=7.7 Hz, 1H), 7.64 (d, J=7.8 Hz, 1H), 7.55 (t, J=7.5 Hz, 1H), 7.38 (t, J=7.6 Hz, 1H) | 4.85 (s, 2H) | 2.95 (s, 1H) |
| 3-(Trifluoromethyl)benzyl alcohol | - | - | - |
| 4-(Trifluoromethyl)benzyl alcohol | 7.62 (d, J = 8.16 Hz, 2H), 7.47 (d, J = 8.08 Hz, 2H) | 4.77 (s, 2H) | 1.92 (br s, 1H) |
| 2-Fluorobenzyl alcohol | 7.40 (t, J=7.5 Hz, 1H), 7.31–7.24 (m, 1H), 7.13 (t, J=7.5 Hz, 1H), 7.04 (t, J=9.2 Hz, 1H) | 4.70 (s, 2H) | 3.09 (s, 1H) |
| 2-Chlorobenzyl alcohol | 7.50 (d, J=7.4 Hz, 1H), 7.38 (d, J=7.8 Hz, 1H), 7.32–7.21 (m, 2H) | 4.79 (s, 2H) | 2.27 (s, 1H) |
| 2-Bromobenzyl alcohol | 7.57 (d, J=8.0 Hz, 1H), 7.51 (d, J=7.6 Hz, 1H), 7.36 (t, J=7.5 Hz, 1H), 7.19 (t, J=7.6 Hz, 1H) | 4.78 (s, 2H) | 2.02 (s, 1H) |
| 2-Iodobenzyl alcohol | 7.83 (d, J=7.9 Hz, 1H), 7.51–7.44 (m, 1H), 7.38 (t, J=7.5 Hz, 1H), 7.01 (t, J=7.1Hz, 1H) | 4.69 (s, 2H) | - |
Data sourced from multiple references.[1][2]
Table 2: ¹³C NMR Spectral Data of Substituted Benzyl Alcohols
| Compound | Ar-C (ppm) | CH₂ (ppm) | CF₃ (ppm) |
| Benzyl Alcohol | 140.86, 128.55, 127.63, 127.04 | 65.17 | - |
| This compound | 139.25, 132.09, 128.62, 127.33, 125.65 (q, J=~30 Hz), 123.34 (q, J=~272 Hz) | 61.08 | - |
| 4-(Trifluoromethyl)benzyl alcohol | 144.9, 129.9 (q, JC-F = 32.8Hz), 127.0, 125.6 (d, JC-F = 4.04Hz), 122.94 | 64.62 | - |
| 2-Fluorobenzyl alcohol | 160.55 (d, JC-F=246.0 Hz), 129.26 (d, JC-F=4.4 Hz), 129.19, 127.88 (d, JC-F=14.7 Hz), 124.18 (d, JC-F=3.5 Hz), 115.16 (d, JC-F=21.2 Hz) | 58.90 | - |
| 2-Chlorobenzyl alcohol | 138.18, 132.72, 129.35, 128.83, 128.73, 127.03 | 62.80 | - |
| 2-Bromobenzyl alcohol | 139.74, 132.61, 129.13, 128.93, 127.66, 122.59 | 65.10 | - |
| 2-Iodobenzyl alcohol | 142.59, 139.21, 130.19, 129.30, 128.48, 97.46 | 69.28 | - |
Data sourced from multiple references.[1][2]
Experimental Protocol
NMR Sample Preparation and Acquisition
-
Sample Preparation: A solution of the analyte (5-10 mg) was prepared in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance-III spectrometer operating at a Larmor frequency of 500 MHz for ¹H and 126 MHz for ¹³C.[1]
-
Referencing: Chemical shifts for ¹H NMR were referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm) or internally to tetramethylsilane (TMS, δ 0.00 ppm).[1] For ¹³C NMR, chemical shifts were referenced to the CDCl₃ solvent peak (δ 77.0 ppm).[1]
-
Data Acquisition: Standard pulse sequences were utilized for both ¹H and ¹³C NMR acquisitions. For ¹³C NMR, proton decoupling was employed to simplify the spectra.
Structure-Spectra Correlation Workflow
The following diagram illustrates the logical workflow for correlating the NMR data with the chemical structure of this compound.
Caption: Logical workflow for the structural elucidation of this compound using NMR spectroscopy.
This comprehensive guide, with its tabulated data and clear experimental protocols, serves as a valuable resource for scientists engaged in the synthesis and analysis of fluorinated organic molecules.
References
Interpreting the mass spectrum of 2-(Trifluoromethyl)benzyl alcohol
An Interpretive Guide to the Mass Spectrum of 2-(Trifluoromethyl)benzyl alcohol
For researchers and professionals in drug development and chemical analysis, mass spectrometry is a critical tool for molecular structure elucidation. This guide provides a detailed interpretation of the electron ionization (EI) mass spectrum of this compound, comparing it with the fragmentation pattern of the unsubstituted benzyl alcohol to highlight the influence of the trifluoromethyl substituent.
Comparative Analysis of Fragmentation Patterns
The introduction of a trifluoromethyl group at the ortho position of the benzene ring significantly alters the fragmentation pattern of benzyl alcohol. The electron-withdrawing nature of the CF3 group influences bond stabilities and the relative abundance of key fragment ions. A summary of the most significant ions for both compounds is presented below.
| m/z | Proposed Fragment Ion | Relative Intensity (%) in this compound [1] | m/z | Proposed Fragment Ion | Relative Intensity (%) in Benzyl Alcohol [2] |
| 176 | [M]+• (Molecular Ion) | 79.3 | 108 | [M]+• (Molecular Ion) | 98.7 |
| 175 | [M-H]+ | 13.5 | 107 | [M-H]+ | 46.9 |
| 157 | [M-H-H₂O]+ or [M-F]+ | - | 91 | [M-OH]+ | 75.3 |
| 127 | [M-H₂O-HF]+ | 100.0 (Base Peak) | 79 | [M-H-CO]+ | 99.9 (Base Peak) |
| 107 | [C₇H₄F]+ | 93.8 | 77 | [C₆H₅]+ | 67.1 |
| 79 | [C₆H₅O-H₂]+ | 51.0 | 51 | [C₄H₃]+ | 50.5 |
| 77 | [C₆H₅]+ | 24.9 |
Interpretation of the Mass Spectrum of this compound
The mass spectrum of this compound shows a prominent molecular ion peak [M]+• at m/z 176, with a relative intensity of 79.3%.[1] The fragmentation is characterized by the following key steps:
-
Loss of a Hydrogen Radical: A peak at m/z 175 indicates the loss of a hydrogen atom from the molecular ion.[1]
-
Formation of the Base Peak: The base peak is observed at m/z 127.[1] This fragment is likely formed through a multi-step process involving the loss of water and hydrogen fluoride.
-
Formation of the Tropylium-like Ion: A significant peak is present at m/z 107, which can be attributed to the fluorinated tropylium-like cation.[1]
-
Phenyl Cation Formation: The presence of a peak at m/z 77 suggests the formation of the phenyl cation, a common fragment in the mass spectra of aromatic compounds.[1]
In contrast, the mass spectrum of benzyl alcohol is dominated by the formation of the hydroxytropylium ion (m/z 107) through rearrangement, which then loses carbon monoxide to form the base peak at m/z 79.[3][4] The loss of the hydroxyl group to form the tropylium ion at m/z 91 is also a major fragmentation pathway. The trifluoromethyl group in this compound alters these typical pathways, leading to a different set of abundant fragments.
Fragmentation Pathway of this compound
The proposed fragmentation pathway for this compound under electron ionization is depicted below.
References
A Comparative Guide to the Infrared Spectroscopy of 2-(Trifluoromethyl)benzyl alcohol and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the infrared (IR) spectroscopic features of 2-(Trifluoromethyl)benzyl alcohol and its structural isomers, as well as the parent compound, benzyl alcohol. The data presented herein is intended to aid in the identification and characterization of these compounds in a research and development setting.
Introduction
Infrared spectroscopy is a powerful analytical technique for identifying functional groups in molecules. For substituted benzyl alcohols, IR spectroscopy can be used to confirm the presence of the hydroxyl (-OH) and trifluoromethyl (-CF₃) groups, as well as the substitution pattern on the aromatic ring. This guide focuses on the key vibrational frequencies of this compound and compares them with benzyl alcohol, 3-(Trifluoromethyl)benzyl alcohol, and 4-(Trifluoromethyl)benzyl alcohol to highlight the spectral differences arising from the position of the trifluoromethyl group.
Data Presentation: A Comparative Analysis of Vibrational Frequencies
The following table summarizes the characteristic infrared absorption frequencies for the key functional groups in this compound and its related compounds. These frequencies are crucial for distinguishing between the different isomers and the unsubstituted parent alcohol.
| Functional Group | Vibration Mode | This compound (cm⁻¹) | 3-(Trifluoromethyl)benzyl alcohol (cm⁻¹) | 4-(Trifluoromethyl)benzyl alcohol (cm⁻¹) | Benzyl Alcohol (cm⁻¹) |
| Hydroxyl | O-H stretch (H-bonded) | 3200-3600 (broad) | 3200-3600 (broad) | 3200-3600 (broad) | 3200-3600 (broad)[1] |
| Carbonyl | C-O stretch | ~1050-1250 | ~1050-1250 | ~1050-1250 | 1050-1250[1] |
| Trifluoromethyl | C-F stretch | Strong, multiple bands ~1100-1350 | Strong, multiple bands ~1100-1350 | Strong, multiple bands ~1100-1350 | N/A |
| Aromatic | C-H stretch | ~3000-3100 | ~3000-3100 | ~3000-3100 | 2800-3100[1] |
| Aromatic | C=C stretch | ~1450-1600 | ~1450-1600 | ~1450-1600 | ~1450-1600 |
| Aromatic | C-H out-of-plane bend | ~750-800 (ortho) | ~700-800 (meta) | ~800-850 (para) | ~700-750 (mono) |
Experimental Protocols
A detailed methodology for acquiring the IR spectrum of a liquid sample such as this compound using Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) Spectroscopy is provided below.
Objective: To obtain a high-quality infrared spectrum of a liquid alcohol sample.
Apparatus:
-
Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal).
-
Computer with FTIR software for data acquisition and analysis.
-
Micropipette or glass dropper.
-
Solvent for cleaning (e.g., isopropanol or ethanol).
-
Lint-free wipes.
Procedure:
-
Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are clean and dry.
-
Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and the atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small drop of the liquid sample (e.g., this compound) onto the center of the ATR crystal using a micropipette or dropper. Ensure the crystal is fully covered.
-
Sample Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
-
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: After the measurement, carefully clean the ATR crystal by wiping away the sample with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol). Ensure the crystal is completely dry before the next measurement.
Mandatory Visualization
The following diagram illustrates the logical workflow for the identification of the key functional groups of this compound from its IR spectrum.
Caption: Workflow for identifying this compound functional groups via IR spectroscopy.
References
Reactivity of Trifluoromethyl-Substituted Benzyl Alcohols: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (-CF3) group into a molecule can significantly alter its physicochemical properties, including reactivity. This guide provides a comparative analysis of the reactivity of 2-, 3-, and 4-(Trifluoromethyl)benzyl alcohol, isomers that are common building blocks in medicinal chemistry and materials science. The position of the potent electron-withdrawing -CF3 group on the benzene ring profoundly influences the reactivity of the benzylic alcohol functionality.
Executive Summary of Reactivity
The reactivity of the benzylic alcohol in 2-, 3-, and 4-(trifluoromethyl)benzyl alcohol is largely dictated by the electronic effects of the trifluoromethyl group. As a strong electron-withdrawing group, the -CF3 substituent deactivates the benzene ring and influences the stability of charged intermediates formed during reactions at the benzylic position.
Generally, in reactions that proceed through a transition state with developing positive charge at the benzylic carbon, such as SN1 reactions and many oxidation reactions, the presence of the -CF3 group retards the reaction rate. The deactivating effect is most pronounced when the -CF3 group is in the para position, followed by the meta position. The ortho position experiences a combination of strong inductive electron withdrawal and potential steric hindrance.
Conversely, for reactions involving nucleophilic attack on the benzylic carbon where the departure of the leaving group is facilitated by electron withdrawal, the reactivity may be enhanced.
This guide summarizes available quantitative data, provides detailed experimental protocols for representative reactions, and illustrates the underlying electronic effects governing the reactivity of these isomers.
Data Presentation: Comparative Reactivity Data
Direct comparative kinetic studies for all three isomers under identical conditions are scarce in the literature. The following table collates available quantitative data and provides estimations based on Hammett constants and established principles of physical organic chemistry. The Hammett equation (log(k/k₀) = σρ) provides a framework for quantifying the electronic effect of substituents on reaction rates. The trifluoromethyl group is a strong electron-withdrawing group, as indicated by its positive Hammett sigma (σ) values.
| Isomer | Reaction Type | Quantitative Data (k_rel) | Hammett Constant (σ) | Notes |
| 2-(Trifluoromethyl)benzyl alcohol | Oxidation | Est. < 1 | σ_ortho: N/A | Reactivity is expected to be low due to a strong inductive effect and potential steric hindrance from the ortho -CF3 group. |
| Esterification | Est. ~ 1 | The reaction rate is less sensitive to electronic effects on the aromatic ring. | ||
| SN1 Reaction | Est. << 1 | The strong electron-withdrawing effect destabilizes the benzylic carbocation intermediate. | ||
| 3-(Trifluoromethyl)benzyl alcohol | Oxidation | Est. < 1 | σ_meta: +0.43[1] | The meta -CF3 group deactivates the ring through induction, leading to slower reaction rates compared to unsubstituted benzyl alcohol. |
| Esterification | Est. ~ 1 | Limited electronic influence on the reaction center. | ||
| SN1 Reaction | Est. << 1 | Significant destabilization of the benzylic carbocation. | ||
| 4-(Trifluoromethyl)benzyl alcohol | Oxidation (Au/TiO₂) | 0.34 (relative to benzyl alcohol)[2] | σ_para: +0.54[1] | The para -CF3 group exerts a strong electron-withdrawing effect through both induction and resonance, significantly slowing the reaction.[2] |
| Esterification | ~1 (relative to benzyl alcohol) | Yields are generally high and comparable to the unsubstituted analog, suggesting minimal impact of the substituent on this reaction type. | ||
| Dehydrative Etherification | No reaction observed | Under conditions where benzyl alcohol reacts, the 4-CF3 substituted isomer was found to be unreactive. | ||
| SN1 Reaction | Est. <<< 1 | The strongest deactivating effect among the three isomers due to maximal destabilization of the benzylic carbocation. |
Est. = Estimated value based on electronic effects and available data for related compounds. k_rel = Relative reaction rate compared to benzyl alcohol (k_rel = 1).
Experimental Protocols
Aerobic Oxidation of 4-(Trifluoromethyl)benzyl alcohol catalyzed by Au/TiO₂[2]
This protocol describes the determination of the initial reaction rate for the aerobic oxidation of 4-(trifluoromethyl)benzyl alcohol.
Materials:
-
4-(Trifluoromethyl)benzyl alcohol
-
Gold on titanium dioxide (Au/TiO₂) catalyst
-
Toluene (solvent)
-
Internal standard (e.g., dodecane)
-
Oxygen (oxidant)
-
Batch reactor equipped with a stirrer and temperature control
Procedure:
-
A solution of 4-(trifluoromethyl)benzyl alcohol in toluene is prepared at a known concentration.
-
The Au/TiO₂ catalyst is added to the reactor.
-
The reactor is sealed and purged with oxygen.
-
The reaction mixture is heated to the desired temperature (e.g., 80 °C) and stirred vigorously.
-
Samples are withdrawn from the reactor at regular time intervals.
-
The samples are analyzed by gas chromatography (GC) to determine the concentration of the reactant and the product, 4-(trifluoromethyl)benzaldehyde, using an internal standard for quantification.
-
The initial reaction rate is calculated from the initial slope of the concentration versus time plot.
Fischer Esterification of Benzyl Alcohols
This is a general procedure for the synthesis of benzyl esters, which shows comparable yields for all three isomers.
Materials:
-
2-, 3-, or 4-(Trifluoromethyl)benzyl alcohol
-
Carboxylic acid (e.g., acetic acid)
-
Strong acid catalyst (e.g., concentrated sulfuric acid)
-
Solvent (optional, can be run neat or in a solvent like toluene)
-
Dean-Stark apparatus (for water removal)
Procedure:
-
The respective (trifluoromethyl)benzyl alcohol, carboxylic acid, and a catalytic amount of sulfuric acid are combined in a round-bottom flask.
-
If a solvent is used, it is added to the flask.
-
A Dean-Stark apparatus is fitted to the flask to remove water as it is formed, driving the equilibrium towards the ester product.
-
The reaction mixture is heated to reflux with stirring.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or GC.
-
Upon completion, the reaction mixture is cooled, and the product is isolated and purified by extraction and distillation or chromatography.
Mandatory Visualization
The following diagram illustrates the influence of the trifluoromethyl group's position on the electronic properties of the benzyl alcohol, which in turn dictates its reactivity in reactions sensitive to electronic effects.
Caption: Influence of -CF3 position on reactivity.
References
A Comparative Guide to the Reactivity of 2-(Trifluoromethyl)benzyl Alcohol and Benzyl Alcohol in Nucleophilic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and drug development, the functionalization of benzyl alcohols is a cornerstone for the construction of complex molecular architectures. The choice of substrate can significantly impact reaction outcomes. This guide provides an in-depth comparison of the reactivity of 2-(trifluoromethyl)benzyl alcohol and the parent benzyl alcohol in nucleophilic substitution reactions, supported by established chemical principles and detailed experimental protocols.
Introduction to Nucleophilic Substitution at the Benzylic Position
Nucleophilic substitution at the benzylic position is a fundamental transformation that can proceed through two primary mechanisms: S(_N)1 (unimolecular nucleophilic substitution) and S(_N)2 (bimolecular nucleophilic substitution). The benzylic carbon's proximity to the aromatic ring allows for the stabilization of a carbocation intermediate (favoring S(_N)1) or the transition state (in S(_N)2) through resonance.[1] The operative mechanism is influenced by factors such as the solvent, the nature of the nucleophile, and the electronic properties of substituents on the aromatic ring.[1]
The hydroxyl group of an alcohol is a poor leaving group. Therefore, for a nucleophilic substitution to occur, it must first be activated or converted into a better leaving group, such as a halide or a sulfonate ester.[2] Common reagents for this conversion include thionyl chloride (SOCl(_2)) for chlorides and phosphorus tribromide (PBr(_3)) for bromides.[3][4]
The Electronic Impact of the 2-Trifluoromethyl Group
The trifluoromethyl (-CF(_3)) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. When positioned at the ortho- (2-) position of the benzyl alcohol, it is expected to exert a significant influence on the reactivity of the benzylic carbon in nucleophilic substitution reactions.
In an S(_N)1 reaction , the rate-determining step is the formation of a carbocation.[5] An electron-withdrawing group like -CF(_3) will destabilize the adjacent benzylic carbocation, thereby increasing the activation energy and slowing down the reaction rate compared to the unsubstituted benzyl alcohol.
In an S(_N)2 reaction , the reaction proceeds through a single transition state where the nucleophile attacks the carbon center as the leaving group departs.[5] The electron-withdrawing -CF(_3) group can decrease the electron density at the benzylic carbon, making it more electrophilic. However, it can also destabilize the transition state, which has some developing negative charge on the leaving group and the incoming nucleophile. Studies on related systems have shown that electron-withdrawing groups generally decrease the rate of S(_N)2 reactions on benzyl systems.[6]
Comparative Reactivity Data (Predicted)
| Substrate | Expected Relative Reaction Rate | Predicted Yield (under identical conditions) | Rationale |
| Benzyl Alcohol | Faster | Higher | The absence of a deactivating group allows for a more facile nucleophilic attack at the benzylic carbon. |
| This compound | Slower | Lower | The strong electron-withdrawing trifluoromethyl group destabilizes the transition state, increasing the activation energy of the reaction.[6] |
Experimental Protocols
To facilitate a direct comparison of the reactivity of this compound and benzyl alcohol, the following standardized experimental protocols for their conversion to the corresponding benzyl chlorides using thionyl chloride are provided.
General Procedure for the Conversion of Benzyl Alcohols to Benzyl Chlorides
This protocol is adapted from established methods for the chlorination of benzyl alcohols.[7][8]
Materials:
-
Benzyl alcohol or this compound (1.0 eq)
-
Thionyl chloride (SOCl(_2)) (1.2 eq)
-
Anhydrous dichloromethane (CH(_2)Cl(_2))
-
Saturated sodium bicarbonate (NaHCO(_3)) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO(_4))
-
Round-bottom flask
-
Stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask equipped with a stir bar, add the respective benzyl alcohol (1.0 eq).
-
Dissolve the alcohol in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution via a dropping funnel over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to quench the excess thionyl chloride.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzyl chloride.
-
The product can be further purified by distillation or column chromatography.
Visualizing the Reaction Pathway and Workflow
To better understand the chemical transformation and the experimental process, the following diagrams are provided.
Caption: Proposed SN2-like mechanism for the conversion of a benzyl alcohol to a benzyl chloride using thionyl chloride.
Caption: A generalized experimental workflow for the synthesis of benzyl chloride from benzyl alcohol.
Conclusion
The presence of a 2-trifluoromethyl group is predicted to significantly decrease the rate of nucleophilic substitution of benzyl alcohol. This deactivating effect is attributed to the strong electron-withdrawing nature of the -CF(_3) group, which destabilizes the transition state in an S(_N)2 reaction and would strongly disfavor the formation of a carbocation in a potential S(_N)1 pathway. For researchers and professionals in drug development, this implies that harsher reaction conditions (e.g., higher temperatures, longer reaction times) may be necessary to achieve comparable yields to the unsubstituted benzyl alcohol. The provided experimental protocol offers a standardized method for empirically determining the reactivity differences between these two important building blocks.
References
- 1. reddit.com [reddit.com]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 6. researchgate.net [researchgate.net]
- 7. Convert the followingBenzyl alcohol to benzyl chloride | Filo [askfilo.com]
- 8. rsc.org [rsc.org]
A Comparative Guide to Reagents for Introducing the 2-(Trifluoromethyl)benzyl Moiety
In the landscape of pharmaceutical and materials science, the incorporation of fluorine-containing groups is a well-established strategy for modulating the chemical and biological properties of a molecule. The 2-(trifluoromethyl)benzyl group, in particular, is a valuable structural motif. While 2-(trifluoromethyl)benzyl alcohol is a common starting material, its direct use in nucleophilic substitution reactions is often inefficient due to the poor leaving group nature of the hydroxyl group. This guide provides a comprehensive comparison of this compound with its more reactive alternatives, focusing on their performance in synthesis, supported by experimental data and detailed protocols.
Reagent Overview and Reactivity Profile
The introduction of the 2-(trifluoromethyl)benzyl group typically proceeds via nucleophilic substitution, where a nucleophile (e.g., an alcohol, amine, or thiol) displaces a leaving group on the benzylic carbon. The efficiency of this process is highly dependent on the nature of that leaving group.
-
This compound: This is a stable and readily available precursor. However, the hydroxyl group (-OH) is a notoriously poor leaving group. Direct reactions require either harsh conditions or activation through specific catalytic systems to facilitate the substitution. For instance, direct etherification often necessitates high temperatures and specialized catalysts, and yields can be moderate.
-
2-(Trifluoromethyl)benzyl Halides (Bromide and Chloride): These reagents are significantly more reactive than the parent alcohol. The bromide and chloride ions are excellent leaving groups, making these compounds ideal electrophiles for classical SN2 reactions, such as the Williamson ether synthesis or the N-alkylation of amines. These reactions typically proceed under milder conditions with shorter reaction times and often result in higher yields. 2-(Trifluoromethyl)benzyl bromide is generally more reactive than the corresponding chloride.[1]
Performance Comparison: A Tabular Summary
The following table summarizes the key differences in performance between this compound and its halide alternatives in typical substitution reactions.
| Reagent | Typical Reaction Type | Typical Conditions | Reported Yield | Advantages | Disadvantages |
| This compound | Symmetrical Etherification | FeCl₃·6H₂O (5 mol %), Propylene Carbonate, 120 °C, 14-48 h | 56%[2] | Stable, readily available precursor. | Poor leaving group, requires harsh conditions/catalysis, often gives moderate yields.[3] |
| 2-(Trifluoromethyl)benzyl Bromide | Nucleophilic Substitution (SN2) | KCN, Ethanol/Water, Reflux, 20 h | ~78% (calculated)[1] | Excellent leaving group, high reactivity, milder conditions, generally high yields. | Less stable than the alcohol, lachrymatory. |
| 2-(Trifluoromethyl)benzyl Chloride | Nucleophilic Substitution (SN2) | Base (e.g., K₂CO₃, NaH), Polar Aprotic Solvent (e.g., DMF, Acetonitrile) | High (Typical for SN2) | Good leaving group, more stable and less costly than the bromide. | Less reactive than the corresponding bromide.[1] |
Experimental Protocols
To provide a practical comparison, detailed experimental protocols for key transformations are presented below.
Protocol 1: Conversion of this compound to 2-(Trifluoromethyl)benzyl Bromide
This protocol details the activation of the alcohol to a more reactive halide, a common and necessary step for many synthetic routes.
Reaction: o-CF₃-C₆H₄-CH₂OH + PBr₃ → o-CF₃-C₆H₄-CH₂Br
Procedure:
-
A solution of this compound (14 g) in 80 ml of absolute toluene is prepared in a suitable reaction vessel.
-
A solution of phosphorus tribromide (30 ml) in 60 ml of absolute toluene is added dropwise to the alcohol solution at 20-30 °C.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The toluene is removed by distillation under reduced pressure.
-
The residue is dissolved in methylene chloride and washed with water.
-
The mixture is neutralized to pH 8.0 with potassium hydrogen carbonate.
-
The aqueous phase is extracted three times with methylene chloride.
-
The combined organic phases are washed twice with water and once with saturated NaCl solution, dried over Na₂SO₄, and evaporated under reduced pressure to yield 2-(trifluoromethyl)benzyl bromide as the residue.
Protocol 2: Direct Symmetrical Etherification from this compound
This method illustrates a direct, albeit lower-yielding, route from the alcohol.
Reaction: 2 o-CF₃-C₆H₄-CH₂OH → (o-CF₃-C₆H₄-CH₂)₂O + H₂O
Procedure:
-
To a reaction tube, add this compound (2 mmol), FeCl₃·6H₂O (5 mol %), and propylene carbonate (1 mL).[2]
-
Stir the reaction mixture at 120 °C.[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can range from 14 to 48 hours.[2]
-
Upon completion, cool the mixture and extract with an appropriate organic solvent.
-
Purify the product via silica gel column chromatography to obtain bis(2-(trifluoromethyl)benzyl) ether. (Yield: 56%) [2]
Protocol 3: Nucleophilic Substitution using 2-(Trifluoromethyl)benzyl Bromide
This protocol demonstrates a typical high-efficiency SN2 reaction using the more reactive bromide derivative to synthesize a nitrile, a common precursor for amines and carboxylic acids.
Reaction: o-CF₃-C₆H₄-CH₂Br + KCN → o-CF₃-C₆H₄-CH₂CN + KBr
Procedure:
-
A mixture of 2-(trifluoromethyl)benzyl bromide (75 g, 0.31 mole), potassium cyanide (120 g, 0.55 mole), 150 ml of water, and 600 ml of absolute ethanol is prepared in a flask equipped with a reflux condenser.[1]
-
The mixture is stirred and heated under reflux for 20 hours.[1]
-
After cooling, the reaction mixture is diluted with 4 liters of water and extracted with 500 ml of ether.[1]
-
The ether extract is dried over anhydrous potassium carbonate and the solvent is evaporated.[1]
-
The crude product is purified by distillation to give 2-(trifluoromethyl)phenylacetonitrile (45 g). (Yield: ~78%) [1]
Synthesis and Reactivity Workflows
The choice of reagent dictates the synthetic workflow. Using the alcohol directly involves a single, often low-yielding step. A more common and efficient strategy involves converting the alcohol to a halide, which then undergoes a high-yielding substitution reaction.
The fundamental difference in reactivity stems from the leaving group ability, which is central to the SN2 reaction mechanism.
Conclusion
For researchers and drug development professionals seeking to incorporate the 2-(trifluoromethyl)benzyl moiety, the choice of reagent is critical for synthetic efficiency.
-
This compound is best regarded as a stable precursor, suitable for syntheses where it is first converted to a more reactive intermediate. Direct substitution reactions are possible but are often hampered by the need for harsh conditions and may result in only moderate yields.[2]
-
2-(Trifluoromethyl)benzyl Bromide and Chloride are the reagents of choice for direct nucleophilic substitution.[1] They offer high reactivity under standard SN2 conditions, leading to cleaner reactions and significantly higher yields. For most applications, the superior reactivity of the halides outweighs the convenience of starting with the alcohol, making the two-step process (alcohol → halide → final product) the more robust and efficient synthetic strategy.
References
A Comparative Guide to HPLC and GC Methods for Purity Analysis of 2-(Trifluoromethyl)benzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of quality control in the pharmaceutical industry. For active pharmaceutical ingredients (APIs) and key intermediates like 2-(Trifluoromethyl)benzyl alcohol, robust analytical methods are essential to ensure safety and efficacy. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity analysis of this compound, offering insights into the strengths and practical considerations of each technique. While specific validated methods for this compound are not extensively published, this comparison is based on established methods for the closely related compound, benzyl alcohol, and the physicochemical properties of the target analyte.
This compound is a combustible liquid with a boiling point of 90 °C at 20 mmHg[1], making it amenable to analysis by both HPLC and GC. The choice between these two powerful chromatographic techniques depends on several factors, including the nature of the expected impurities, required sensitivity, and laboratory resources.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds. In the context of pharmaceutical analysis, it is widely used for impurity profiling and quantifying related substances[2][3]. For this compound, a reversed-phase HPLC method would be the most common approach.
Gas Chromatography (GC)
Quantitative Data Comparison
The following table summarizes typical performance characteristics for HPLC and GC methods adapted for the analysis of this compound, based on data from benzyl alcohol analysis.
| Parameter | HPLC (Reversed-Phase) | GC (Capillary) | Source(s) |
| Typical Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm) | DB-1 or DB-5MS (e.g., 30 m x 0.25 mm, 0.25 µm) | [4][5] |
| Mobile/Carrier Gas | Acetonitrile/Water Gradient or Isocratic | Helium or Hydrogen | [6][7] |
| Detector | UV-Vis (e.g., 220 nm or 254 nm) | Flame Ionization (FID) or Mass Spectrometry (MS) | [5][8] |
| Typical Run Time | 5 - 20 minutes | 10 - 30 minutes | [4][5] |
| Limit of Detection (LOD) | ~0.86 - 2.1 µg/mL | ~0.1 mg/L (with derivatization and MS) | [5][9] |
| Limit of Quantitation (LOQ) | ~2.5 - 6.7 µg/mL | ~13.3 µg/mL | [5][10] |
| Key Advantages | Excellent for non-volatile or polar impurities, robust and widely available. | High resolution for volatile impurities and residual solvents, sensitive detectors. | [2] |
| Key Limitations | May not be suitable for highly volatile impurities. | Requires analyte to be thermally stable and volatile; potential for sample degradation at high temperatures. | [2] |
Experimental Protocols
Below are representative, detailed methodologies for HPLC and GC analysis, which can serve as a starting point for developing a validated method for this compound.
Representative HPLC Method Protocol
This protocol is adapted from a reversed-phase HPLC method for the analysis of benzyl alcohol and other aromatic compounds[5].
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and 50mM triethylamine (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV detection at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
Representative GC Method Protocol
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 260 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 5 minutes.
-
Ramp to 270 °C at a rate of 35 °C/min.
-
Hold at 270 °C for 1 minute.
-
-
Detector Temperature: 280 °C (FID) or 250 °C (MS interface).
-
Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1).
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent like ethanol or methanol to a concentration of approximately 1 mg/mL.
Comparative Experimental Workflow
The following diagram illustrates the typical workflows for purity analysis using HPLC and GC.
Caption: A flowchart comparing the typical experimental workflows for HPLC and GC purity analysis.
Conclusion
Both HPLC and GC are powerful and suitable techniques for the purity analysis of this compound.
-
HPLC is often the method of choice for routine quality control, particularly for identifying and quantifying less volatile, polar, or thermally sensitive impurities. Its robustness and ease of use make it a staple in pharmaceutical labs[3].
For comprehensive purity validation, a dual approach utilizing both HPLC and GC is recommended. This orthogonal testing strategy ensures that a wide range of potential impurities, from non-volatile degradation products to volatile residual solvents, are effectively detected and quantified, leading to a more complete and reliable assessment of product quality.
References
- 1. This compound 97 346-06-5 [sigmaaldrich.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. soeagra.com [soeagra.com]
- 4. ewai-group.com [ewai-group.com]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. Separation of Benzyl alcohol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. rsc.org [rsc.org]
- 8. series.publisso.de [series.publisso.de]
- 9. Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. osha.gov [osha.gov]
Comparative Guide to Byproduct Characterization in 2-(Trifluoromethyl)benzyl Alcohol Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of byproducts generated during the synthesis of 2-(Trifluoromethyl)benzyl alcohol via three common routes: reduction of 2-(trifluoromethyl)benzaldehyde, Grignard reaction with a suitable electrophile, and hydrolysis of 2-(trifluoromethyl)benzyl chloride. Understanding and controlling these impurities is critical for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs).
Executive Summary
The synthesis of this compound, a key building block in pharmaceutical development, can result in various process-related impurities. The nature and quantity of these byproducts are highly dependent on the chosen synthetic pathway. This guide details the potential byproducts for three common synthesis methods, provides experimental protocols for their characterization, and presents a comparative analysis of the impurity profiles.
Comparison of Synthetic Routes and Their Byproducts
The selection of a synthetic route for this compound should consider not only the yield and cost-effectiveness but also the impurity profile of the final product. The following table summarizes the potential byproducts associated with each of the three primary synthesis methods.
| Synthetic Route | Starting Materials | Potential Byproducts | Typical Abundance |
| Reduction | 2-(Trifluoromethyl)benzaldehyde, Sodium Borohydride | 2-(Trifluoromethyl)benzoic acid, Unreacted 2-(Trifluoromethyl)benzaldehyde, Borate esters | Low to Medium |
| Grignard Reaction | 2-(Trifluoromethyl)bromobenzene, Magnesium, Formaldehyde | Biphenyl derivatives (e.g., 2,2'-bis(trifluoromethyl)biphenyl), Unreacted Grignard reagent and its hydrolysis products | Low to Medium |
| Hydrolysis | 2-(Trifluoromethyl)benzyl chloride, Water/Base | 2,2'-bis(trifluoromethyl)dibenzyl ether, Unreacted 2-(Trifluoromethyl)benzyl chloride, 2-(Trifluoromethyl)benzaldehyde | Low to Medium |
Detailed Analysis of Synthetic Routes
Reduction of 2-(Trifluoromethyl)benzaldehyde
This method is a widely used and straightforward approach for the synthesis of this compound. The most common reducing agent is sodium borohydride (NaBH₄) in an alcoholic solvent.
Potential Byproducts and Their Formation:
-
2-(Trifluoromethyl)benzoic acid: This can be formed if the starting aldehyde is contaminated with the corresponding carboxylic acid or through a Cannizzaro-type disproportionation reaction under basic conditions, especially if a strong base is present[1].
-
Unreacted 2-(Trifluoromethyl)benzaldehyde: Incomplete reaction can lead to the presence of the starting material in the final product.
-
Borate Esters: Reaction of the alcohol product with the borane byproducts of the reduction can form borate esters[2]. These are typically removed during aqueous workup.
Logical Relationship of Byproduct Formation in Reduction Synthesis
Byproduct Formation in Aldehyde Reduction
Grignard Reaction
This route involves the formation of a Grignard reagent from an aryl halide, such as 2-(trifluoromethyl)bromobenzene, followed by reaction with an electrophile like formaldehyde.
Potential Byproducts and Their Formation:
-
Biphenyl Derivatives: A common side reaction in the formation of Grignard reagents is the coupling of two aryl groups, leading to the formation of symmetrical biphenyls, in this case, 2,2'-bis(trifluoromethyl)biphenyl.
-
Unreacted Grignard Reagent and its Hydrolysis Products: Incomplete reaction with the electrophile and subsequent quenching with water will lead to the formation of 2-(trifluoromethyl)benzene.
Hydrolysis of 2-(Trifluoromethyl)benzyl Chloride
This method involves the nucleophilic substitution of the chlorine atom in 2-(trifluoromethyl)benzyl chloride with a hydroxyl group from water or a hydroxide base.
Potential Byproducts and Their Formation:
-
2,2'-bis(trifluoromethyl)dibenzyl ether: Under neutral or slightly acidic conditions, the product alcohol can act as a nucleophile and react with the starting benzyl chloride to form a dibenzyl ether.
-
Unreacted 2-(Trifluoromethyl)benzyl chloride: Incomplete hydrolysis will result in the presence of the starting material.
-
2-(Trifluoromethyl)benzaldehyde: Oxidation of the product alcohol can occur, particularly if oxidizing agents are present or under harsh reaction conditions.
Experimental Protocols for Byproduct Characterization
Accurate identification and quantification of byproducts are essential for process optimization and quality control. The following are detailed protocols for the analysis of impurities in this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile impurities.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS, Thermo Fisher Trace 1310 GC with ISQ MS).
-
Column: A non-polar or medium-polarity column is typically used, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a suitable solvent, such as dichloromethane or ethyl acetate.
-
Vortex the solution to ensure complete dissolution.
GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split or splitless mode depending on concentration)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-450
Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Identify impurity peaks by comparing their mass spectra with spectral libraries (e.g., NIST).
-
Quantify impurities using the area percentage method or by creating a calibration curve with certified reference standards.
Experimental Workflow for GC-MS Analysis
GC-MS Analysis Workflow
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a versatile technique for the separation and quantification of a wide range of compounds, including non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector (e.g., Agilent 1260 Infinity II, Waters Alliance).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture).
-
Filter the solution through a 0.45 µm syringe filter before injection.
HPLC Conditions:
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).
-
Gradient: Start with 80% A, decrease to 20% A over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm and 254 nm.
-
Injection Volume: 10 µL.
Data Analysis:
-
Identify the main peak of this compound.
-
Quantify impurities by calculating the area percentage of all peaks in the chromatogram. For more accurate quantification, use an external standard method with known impurity reference standards.
Conclusion
The choice of synthetic route for this compound has a significant impact on the resulting impurity profile. A thorough characterization of byproducts using orthogonal analytical techniques such as GC-MS and HPLC is crucial for process development and ensuring the quality of the final product. The protocols and comparative data presented in this guide provide a framework for researchers and drug development professionals to effectively identify, quantify, and control impurities in the synthesis of this important pharmaceutical intermediate.
References
A Comparative Guide to Isomeric Purity Assessment of Trifluoromethylated Benzyl Alcohols
For Researchers, Scientists, and Drug Development Professionals
The isomeric purity of trifluoromethylated benzyl alcohols is a critical quality attribute in pharmaceutical development and chemical synthesis. The position of the trifluoromethyl group on the aromatic ring (ortho-, meta-, or para-) significantly influences the molecule's physicochemical properties and biological activity. Consequently, robust analytical methods are required to accurately quantify the isomeric composition of these compounds. This guide provides a comprehensive comparison of the primary analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Analytical Techniques
The choice of analytical technique for assessing the isomeric purity of trifluoromethylated benzyl alcohols depends on several factors, including the required resolution, sensitivity, analysis speed, and the nature of the sample matrix. Each technique offers distinct advantages and disadvantages.
| Technique | Principle | Key Advantages | Key Limitations | Ideal for |
| HPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase. | High resolution for positional isomers, especially with specialized columns (e.g., PFP). Room temperature operation. Non-destructive. | Longer analysis times compared to GC and SFC. Higher solvent consumption. | High-resolution separation of all three isomers, especially for complex mixtures. |
| GC | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | High efficiency and fast analysis times. High sensitivity with flame ionization detection (FID). | Requires volatile and thermally stable analytes. Potential for thermal degradation of the sample. | Rapid screening and quantification of thermally stable isomers. |
| SFC | Partitioning between a supercritical fluid mobile phase (typically CO₂) and a stationary phase. | Fast separations with low viscosity mobile phase. Orthogonal selectivity to HPLC. Reduced organic solvent consumption ("greener" technique). | Requires specialized instrumentation. Method development can be more complex than HPLC or GC. | Fast, high-throughput analysis, and as an alternative or complementary technique to HPLC. |
| NMR | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Provides structural information and direct quantification without the need for reference standards for each isomer (qNMR). Non-destructive. | Lower sensitivity compared to chromatographic techniques. Potential for signal overlap in complex mixtures. Requires more expensive instrumentation. | Absolute quantification of isomers in a mixture, provided signals are well-resolved. Structural confirmation. |
Quantitative Data Summary
The following table summarizes typical performance data for the separation of trifluoromethylated benzyl alcohol isomers using different chromatographic techniques. It is important to note that a direct head-to-head comparative study was not found in the available literature; therefore, this data is a collation from various sources and representative of typical performance.
| Parameter | HPLC (with PFP column) | GC (with capillary column) | SFC (with chiral/achiral column) |
| Resolution (Rs) o/m | > 2.0 | > 1.8 | > 1.5 |
| Resolution (Rs) m/p | > 2.5 | > 2.2 | > 2.0 |
| Analysis Time (min) | 10 - 20 | 5 - 15 | 3 - 10 |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.5 µg/mL | ~0.2 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~1.5 µg/mL | ~0.6 µg/mL |
Note: These values are estimates and can vary significantly depending on the specific instrumentation, column, and method parameters.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
This method is optimized for the separation of ortho-, meta-, and para-trifluoromethylbenzyl alcohol using a Pentafluorophenyl (PFP) stationary phase, which provides unique selectivity for positional aromatic isomers.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a UV detector.
-
Column: PFP column (e.g., 250 mm x 4.6 mm, 5 µm).[1][2][3][4]
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Quantification: Use an external standard calibration curve for each isomer.
Gas Chromatography (GC)
This method is suitable for the rapid analysis of the volatile trifluoromethylated benzyl alcohol isomers.
-
Instrumentation: Gas chromatograph with a flame ionization detector (FID) and a split/splitless injector.
-
Column: Capillary column with a mid-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold at 220 °C for 5 minutes.
-
-
Injection Volume: 1 µL (split ratio 50:1).
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
-
Quantification: Use an external standard calibration curve with response factors for each isomer.
Supercritical Fluid Chromatography (SFC)
SFC offers a fast and "green" alternative for the separation of trifluoromethylated benzyl alcohol isomers.
-
Instrumentation: SFC system with a CO₂ pump, a modifier pump, an automated back pressure regulator, a column oven, and a UV detector.
-
Column: Chiral or achiral stationary phase suitable for polar compounds (e.g., a polysaccharide-based chiral column or a 2-ethylpyridine column).[5][6]
-
Mobile Phase: Supercritical CO₂ (A) and a modifier (B), typically methanol or ethanol.
-
Gradient: 5% to 40% B over 5 minutes.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in the modifier solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.
-
Quantification: Use an external standard calibration curve for each isomer.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
¹⁹F NMR is particularly well-suited for the quantitative analysis of trifluoromethylated compounds due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, which often leads to well-resolved signals for each isomer.[7][8][9]
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated acetone ((CD₃)₂CO).
-
Internal Standard: A stable, fluorinated compound with a known purity and a signal that does not overlap with the analyte signals (e.g., trifluorotoluene).
-
Sample Preparation:
-
Accurately weigh a known amount of the trifluoromethylated benzyl alcohol sample into an NMR tube.
-
Accurately weigh a known amount of the internal standard and add it to the same NMR tube.
-
Add the deuterated solvent to dissolve the sample and internal standard completely.
-
-
¹⁹F NMR Acquisition Parameters:
-
Pulse angle: 30-45° to ensure complete relaxation between scans.
-
Relaxation delay (d1): 5 times the longest T₁ of the signals of interest and the internal standard.
-
Number of scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 64 or 128).
-
-
Data Processing:
-
Apply a baseline correction to the spectrum.
-
Integrate the signals corresponding to each isomer and the internal standard.
-
-
Calculation: The concentration of each isomer can be calculated using the following formula: C_isomer = (I_isomer / N_isomer) * (N_std / I_std) * (M_std / M_isomer) * (m_std / m_sample) * P_std Where:
-
C = Concentration (as a weight percentage)
-
I = Integral value
-
N = Number of fluorine atoms
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
Visualizations
Experimental Workflow for Isomeric Purity Assessment
Caption: Workflow for the isomeric purity assessment of trifluoromethylated benzyl alcohols.
Comparison of Analytical Techniques for Isomeric Purity Assessment
Caption: Comparison of key attributes for different analytical techniques.
References
- 1. hawach.com [hawach.com]
- 2. uhplcs.com [uhplcs.com]
- 3. glsciencesinc.com [glsciencesinc.com]
- 4. silicycle.com [silicycle.com]
- 5. hplc.eu [hplc.eu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. rsc.org [rsc.org]
- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. acgpubs.org [acgpubs.org]
A Comparative Guide to the Structural Validation of Novel Compounds from 2-(Trifluoromethyl)benzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the structural validation of novel compounds synthesized using 2-(Trifluoromethyl)benzyl alcohol as a starting material. It outlines detailed experimental protocols and presents a framework for data comparison to aid in the unambiguous confirmation of molecular structures, a critical step in the drug discovery and development pipeline.
Introduction to Structural Validation
The synthesis of novel compounds is a cornerstone of pharmaceutical research. The unique properties of the trifluoromethyl (-CF3) group, such as high electronegativity and lipophilicity, make it a valuable moiety in drug design for enhancing metabolic stability and binding affinity.[1][2] When this compound is used as a precursor, a rigorous and systematic approach to structural validation is imperative to confirm the identity and purity of the resulting novel molecules. This involves a suite of analytical techniques that, when used in concert, provide unequivocal evidence of the synthesized compound's structure.
Synthesis and Purification Workflow
The journey from a starting material to a validated novel compound follows a logical progression. The initial synthesis is followed by purification to isolate the target compound from byproducts and unreacted reagents. The purified compound then undergoes a battery of analytical tests for structural elucidation and purity confirmation.
References
Safety Operating Guide
Navigating the Disposal of 2-(Trifluoromethyl)benzyl Alcohol: A Guide for Laboratory Professionals
Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 2-(Trifluoromethyl)benzyl alcohol is a critical aspect of laboratory safety and environmental responsibility. Due to its chemical structure, this compound is classified as a halogenated organic waste, necessitating specific handling and disposal procedures to ensure compliance with safety regulations and to minimize environmental impact. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to build a foundation of trust and provide value beyond the product itself.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including nitrile gloves, chemical splash goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
In the event of a spill, absorb the material with an inert substance such as sand, vermiculite, or a commercial absorbent. The contaminated absorbent material must then be collected in a sealed, properly labeled container for disposal as hazardous waste.
Waste Segregation and Collection: A Critical First Step
The cardinal rule for managing this compound waste is its segregation as a halogenated organic waste . Co-mingling halogenated and non-halogenated waste streams is a common and costly error in laboratory waste management. Mixing these wastes can complicate the disposal process and significantly increase disposal costs, as the entire mixture must be treated as the more hazardous (halogenated) waste.[1][2][3][4]
Procedural Steps for Waste Collection:
-
Select a Designated Container: Obtain a clearly labeled, leak-proof waste container that is chemically compatible with halogenated organic compounds. Polyethylene containers are often a suitable choice.[5]
-
Proper Labeling: The container must be marked with the words "Hazardous Waste" and should clearly identify the contents, including the full chemical name: "this compound".[1][6][7] An inventory of the container's contents should be maintained.[3]
-
Secure Storage: Keep the waste container tightly sealed when not in use to prevent the release of vapors.[1][5][6] It should be stored in a designated, well-ventilated satellite accumulation area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[5][6]
Disposal Plan: High-Temperature Incineration
The recommended and most common disposal method for halogenated organic compounds like this compound is high-temperature incineration at a licensed and approved hazardous waste disposal facility.[8] The high temperatures and controlled conditions of incineration are necessary to break the strong carbon-fluorine bonds and ensure the complete destruction of the compound.[9][10]
Landfilling of liquid halogenated organic waste is generally prohibited or strictly regulated due to the potential for these compounds to leach into the soil and groundwater.[11][12][13]
| Parameter | Guideline/Specification | Rationale |
| Waste Classification | Halogenated Organic Waste | Contains fluorine, a halogen.[1][14] |
| Primary Disposal Route | High-Temperature Incineration | Ensures complete destruction of the stable fluorinated compound.[8][9][10] |
| Incineration Temperature | >1000°C | Required to break the strong C-F bonds.[9] |
| Incineration Residence Time | Typically ≥ 2 seconds | Ensures complete combustion.[9][15] |
| Landfill Disposal | Prohibited or highly restricted for liquid form | Prevents environmental contamination.[11][12][13] |
| Aqueous Waste Limit (Example) | < 14,000 mg/kg of halogenated compounds | An example of a regulatory limit for landfilling of aqueous solutions.[11][12][14] |
Experimental Protocols: The "Do Not Attempt" Approach in the Lab
Due to the high stability of the trifluoromethyl group, there are no simple and safe experimental protocols for the chemical neutralization or degradation of this compound in a standard laboratory setting. Attempts to neutralize this compound with common laboratory reagents are ineffective and may lead to unintended hazardous reactions. The most appropriate and safest procedure is to dispose of the chemical "as is" through your institution's hazardous waste management program.
Disposal Workflow
The logical flow for the proper disposal of this compound is outlined below. This workflow ensures that all safety and regulatory considerations are met at each stage of the process.
By adhering to these procedural guidelines, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines for detailed instructions and local requirements.
References
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 3. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. depts.ttu.edu [depts.ttu.edu]
- 8. otago.ac.nz [otago.ac.nz]
- 9. epa.gov [epa.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. pcb.illinois.gov [pcb.illinois.gov]
- 12. pcb.illinois.gov [pcb.illinois.gov]
- 13. ilga.gov [ilga.gov]
- 14. §729.241. Aqueous Solutions of Halogenated Compounds, SUBPARTB. HALOGENATED SOLVENTS, PART729. LANDFILLS: PROHIBITED HAZARDOUS WASTES, TITLE35. ENVIRONMENTAL PROTECTION, Illinois Administrative Code [ilrules.elaws.us]
- 15. cswab.org [cswab.org]
Personal protective equipment for handling 2-(Trifluoromethyl)benzyl alcohol
Essential Safety and Handling Guide for 2-(Trifluoromethyl)benzyl Alcohol
This guide provides immediate, essential safety protocols and logistical information for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe operational procedures and proper disposal.
Chemical Properties and Hazards
This compound (CAS No. 346-06-5) is a combustible liquid that can form explosive air/vapor mixtures.[1] It is crucial to be aware of its specific hazards to ensure appropriate safety measures are in place.
Key Hazards:
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C8 H7 F3 O | [1][2] |
| Molecular Weight | 176.14 g/mol | [1][2] |
| Physical State | Liquid | [1] |
| Appearance | Colorless | [1][2] |
| Boiling Point | 83 - 90 °C (181.4 - 194 °F) | [1] |
Personal Protective Equipment (PPE) Protocol
A systematic approach to selecting and using PPE is critical to minimize exposure risk. The following workflow outlines the necessary steps for ensuring adequate protection.
Caption: PPE selection workflow for handling this compound.
Operational and Disposal Plan
Follow these step-by-step procedures for handling and disposing of this compound to maintain a safe laboratory environment.
Step 1: Preparation and Handling
-
Ventilation: Always handle this chemical in a well-ventilated area. For all procedures, work within a certified chemical fume hood.[3]
-
Engineering Controls: Ensure that eyewash stations and safety showers are located close to the workstation.[1]
-
Avoid Ignition Sources: As a combustible liquid, keep it away from heat, sparks, open flames, and hot surfaces.[2] Do not smoke in the vicinity.[2]
-
Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[2][4] Do not eat, drink, or smoke in the work area.[3]
-
Avoid Inhalation and Contact: Avoid breathing any mists or vapors.[1] Prevent contact with skin and eyes by wearing the appropriate PPE.[4]
Step 2: Storage
-
Container: Keep the container tightly closed when not in use.[2][5]
-
Location: Store in a dry, cool, and well-ventilated place.[2][6]
-
Segregation: Keep away from incompatible materials such as strong oxidizing agents.[6]
Step 3: First Aid Measures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Remove all contaminated clothing and shoes. Wash the affected area immediately with plenty of soap and water. Get medical attention if irritation persists.[1][2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Clean the mouth with water and drink plenty of water afterwards. Get medical attention.[1][5]
Step 4: Spill and Disposal Procedures
-
Spill Containment: In case of a spill, remove all sources of ignition.[2] Absorb the spill with an inert, non-combustible material such as sand, silica gel, or universal binder.[2]
-
Collection: Collect the absorbed material and place it into a suitable, labeled, and closed container for disposal.[2]
-
Waste Classification: This chemical waste is classified as hazardous.[2]
-
Disposal: Dispose of the contents and container at an approved waste disposal plant.[2] All disposal practices must be in accordance with local, state, and federal regulations. Waste codes should be assigned by the user based on the application for which the product was used.[2]
Caption: Standard operational workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
